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Foundational

"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical analysis and development, stable isotope-labeled internal standards are indispensable tools for ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical analysis and development, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and precision of quantitative bioanalytical methods. This guide provides a comprehensive technical overview of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, a key analytical standard and synthetic intermediate related to the antiplatelet agent Ticagrelor. This document will delve into its chemical structure, physicochemical properties, its role in the synthesis of Ticagrelor, and its application in analytical methodologies, providing field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a deuterated and protected derivative of a major metabolite of Ticagrelor. Its systematic name is (3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propyl-d7-thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-4H-cyclopenta[d][1][3]dioxol-4-ol.

The molecular structure is characterized by three key features:

  • The Core Moiety (Deshydroxyethoxy Ticagrelor): This part of the molecule is structurally analogous to AR-C124910XX, the primary active metabolite of Ticagrelor.[1][4] This metabolite is formed in vivo by the O-deethylation of the 2-hydroxyethoxy side chain of Ticagrelor.[5]

  • The 2,3-O-(dimethylmethylene) Acetal Protecting Group: The cis-diol on the cyclopentane ring is protected as a dimethylmethylene acetal (also known as an isopropylidene ketal). This protection strategy is common in multi-step organic synthesis to prevent unwanted reactions of the diol functionality during other chemical transformations.[6]

  • Deuterium Labeling (-d7): The propylthio side chain is labeled with seven deuterium atoms. This isotopic enrichment makes the molecule an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it is chemically identical to the non-labeled analyte but has a distinct, higher mass.[1]

Chemical Structure Diagram

Caption: Chemical structure of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7.

Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₂₄H₂₁D₇F₂N₆O₃SBased on chemical structure[7]
Molecular Weight ~525.64 g/mol Calculated based on the molecular formula
Appearance Likely a solid, possibly a light yellow or off-white powder or gelBased on descriptions of similar compounds[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. Poorly soluble in water.Ticagrelor and its metabolites have low aqueous solubility.[4][5] The organic protecting group would further decrease water solubility.
pKa Ticagrelor has no pKa in the physiological range (pH 1-8).[8]The core structure is the primary determinant of pKa.
LogP Expected to be high, indicating lipophilicity.The parent compound, Ticagrelor, has a high Log Dow (>4.02).[8] The protecting group increases lipophilicity.

Role in Synthesis and Analysis

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 serves two primary roles in the context of Ticagrelor research and development: as a synthetic intermediate and as an analytical internal standard.

Synthetic Precursor

The non-deuterated form of this compound, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor, is a key intermediate in certain synthetic routes to Ticagrelor.[9] The 2,3-O-(dimethylmethylene) group acts as a protecting group for the diol on the cyclopentane ring, preventing it from reacting during subsequent chemical modifications of the molecule.

The general synthetic strategy involves:

  • Synthesis of the protected core: The Deshydroxyethoxy Ticagrelor moiety is synthesized with the diol protected by the dimethylmethylene group.

  • Further chemical modifications: Other parts of the molecule are assembled or modified.

  • Deprotection: The final step involves the removal of the dimethylmethylene acetal to yield the free diol of the target molecule, such as Ticagrelor.[6][10] This deprotection is typically achieved under acidic conditions.[11]

Caption: Simplified workflow showing the role of the protected intermediate in Ticagrelor synthesis.

Analytical Internal Standard

The primary application of the deuterated form, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The Causality Behind Using a SIL-IS:

  • Minimizing Analytical Variability: During sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis (e.g., injection volume variations, ionization suppression in the mass spectrometer), both the analyte and the SIL-IS will behave almost identically. Any loss or variation in the analytical process will affect both compounds to the same extent.

  • Accurate Quantification: By measuring the ratio of the analyte's mass spectrometry signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.

This specific SIL-IS would be particularly useful for quantifying its non-deuterated counterpart, which may be present as an impurity or an unreacted starting material in the final Ticagrelor drug substance.

Analytical Methodologies

The quantification of Ticagrelor, its metabolites, and related impurities is crucial for pharmacokinetic studies, drug metabolism research, and quality control of the final drug product. LC-MS/MS is the analytical technique of choice due to its high sensitivity and selectivity.

Representative LC-MS/MS Protocol for Ticagrelor and Related Compounds

This protocol is a representative example based on published methods for the analysis of Ticagrelor and its metabolites.[12]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known amount of the internal standard solution (e.g., Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Ticagrelor and its metabolites.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for the title compound):

    • Analyte (non-deuterated): Q1 (Precursor Ion): m/z 517.2 -> Q3 (Product Ion): m/z [fragment ion]

    • Internal Standard (deuterated): Q1 (Precursor Ion): m/z 524.2 -> Q3 (Product Ion): m/z [same fragment ion as analyte]

Note: The exact fragment ions would need to be determined through infusion and optimization experiments. For Ticagrelor (m/z 521.1), a common transition is to m/z 361.1.[12]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC Separation (C18 Column) E->F G ESI Source (Negative Ion Mode) F->G H Tandem Mass Spectrometer (MRM) G->H I Data Acquisition & Quantification H->I

Caption: Workflow for the quantitative analysis of Ticagrelor-related compounds using LC-MS/MS.

Spectroscopic Data (Representative)

While the specific spectra for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 are not publicly available, representative data from its parent compounds can be used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Ticagrelor and its impurities have been reported.[2][3] For the title compound, one would expect to see:

  • ¹H NMR:

    • Characteristic signals for the aromatic protons of the difluorophenyl group.

    • Signals for the cyclopropyl protons.

    • Signals for the cyclopentane ring protons, shifted due to the presence of the dimethylmethylene group.

    • Two singlets for the non-equivalent methyl groups of the dimethylmethylene acetal.

    • The absence of signals corresponding to the propyl group protons, as they are replaced by deuterium.

  • ¹³C NMR:

    • Signals for the carbons of the triazolopyrimidine core, the difluorophenyl ring, and the cyclopentane ring.

    • A characteristic signal for the quaternary carbon of the dimethylmethylene acetal.

    • The signals for the propyl carbons would be significantly attenuated or absent due to the deuterium substitution.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13]

  • Expected Exact Mass: The calculated exact mass for C₂₄H₂₁D₇F₂N₆O₃S would be approximately 525.2479.

  • MS/MS Fragmentation: The fragmentation pattern in tandem mass spectrometry would be similar to that of non-deuterated Ticagrelor and its metabolites, with the key difference being the mass of the precursor ion and any fragments containing the deuterated propylthio group.

Conclusion

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a highly specific and valuable chemical entity for the pharmaceutical industry. Its role as a protected synthetic intermediate allows for the efficient synthesis of Ticagrelor, while its deuterated form is crucial as an internal standard for the accurate quantification of related impurities and metabolites. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for researchers and scientists involved in the development and quality control of Ticagrelor.

References

  • Venkat Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem., 11(3), 1088-1095.
  • International Journal of PharmTech Research. (2017). 10(4), 225-237.
  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
  • Patil, S. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-9.
  • MSN Laboratories. (n.d.). MSN TICAGRELOR IMPURITY. [Online].
  • BenchChem. (2026). The Discovery and Synthesis of Ticagrelor: A Technical Guide. [Online].
  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR - EP 3919497 A1. [Online]. Available: [Link]

  • Google Patents. (n.d.). US9056838B2 - Intermediates and processes for preparing Ticagrelor. [Online].
  • Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & medicinal chemistry letters, 22(11), 3598-3602.
  • Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European journal of medicinal chemistry, 208, 112767.
  • Plavšic, M., et al. (2016).
  • Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 118, 246-255.
  • Kim, Y., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and clinical pharmacology, 27(3), 98-106.
  • BioChemPartner. (2023). Publication Citing Use of Deshydroxyethoxy Ticagrelor |220347-05-7. [Online].
  • Shidik, et al. (2025). Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. Jurnal Sains Farmasi & Klinis, 12(1).
  • U.S. Food and Drug Administration. (2010). Environmental Assessment for Ticagrelor. [Online]. Available: [Link]

  • Farmacia Journal. (n.d.). PHYSICOCHEMICAL CHARACTERISATION OF TICAGRELOR AMORPHOUS SOLID DISPERSIONS PREPARED BY SPRAY-DRYING PROCESS. [Online].
  • ResearchGate. (2025). Physichochemical characterisation of ticagrelor amorphous solid dispersions prepared by spray-drying process. [Online].
  • Pharmaffiliates. (n.d.). CAS No : 274693-49-1 | Product Name : Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor. [Online]. Available: [Link]

  • Shimadzu. (n.d.). Deshydroxyethoxy Ticagrelor | 220347-05-7 | Metabolites. [Online]. Available: [Link]

  • DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Online].
  • SpectralWorks. (2015). Analyzing High Resolution Mass Spectrometer Data. [Online]. Available: [Link]

Sources

Exploratory

"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" synthesis pathway

An In-depth Technical Guide to the Synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 Abstract This technical guide provides a comprehensive, chemically-sound, and experience-driven pathway for the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Abstract

This technical guide provides a comprehensive, chemically-sound, and experience-driven pathway for the synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. This complex, isotopically labeled analog of Ticagrelor is a critical internal standard for advanced bioanalytical studies, enabling precise quantification in pharmacokinetic and metabolic research.[1][2] The proposed synthesis is a convergent route, designed for clarity, efficiency, and control over stereochemistry and isotopic labeling. We will dissect the synthesis into the preparation of three key intermediates followed by their strategic assembly. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide not just a protocol, but a deep understanding of the synthetic strategy.

Introduction: The Rationale and Application

Ticagrelor is a potent, reversible P2Y12 receptor antagonist widely used in the prevention of thrombotic events.[3][4] For rigorous drug development and clinical monitoring, stable isotope-labeled internal standards are indispensable for mass spectrometry-based quantification, as they correct for sample preparation variability and matrix effects.[1][5] The target molecule, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, serves this purpose. Its structure incorporates three distinct modifications from the parent drug:

  • Hepta-deuteration (-d7): The seven deuterium atoms are located on the propylthio side chain, providing a distinct mass shift for mass spectrometry without altering the core pharmacological scaffold.[6]

  • Deshydroxyethoxy Moiety: The absence of the 2-hydroxyethoxy side chain from the cyclopentane ring. This modification creates a specific analog, potentially for use as a standard for a related impurity or metabolite.

  • Dimethylmethylene Acetal: The 1,2-diol on the cyclopentane ring is protected as an acetonide. In the synthesis of Ticagrelor, this is a common intermediate,[7][8] but here it is the final form, signifying its role as a specific analytical standard.

This guide outlines a robust synthetic approach, leveraging established principles from the synthesis of Ticagrelor and its derivatives.[3][9]

Overall Synthetic Strategy: A Convergent Approach

A convergent synthesis is employed for maximal efficiency. This strategy involves the independent synthesis of three key building blocks, which are then assembled in the final stages. This approach is advantageous for optimizing the synthesis of each fragment and generally leads to higher overall yields compared to a linear synthesis.

The overall workflow is depicted below.

G cluster_A Part A: Deuterated Pyrimidine Core cluster_B Part B: Cyclopentane Core cluster_C Part C: Cyclopropylamine Side Chain cluster_D Part D: Convergent Assembly A1 2-Mercapto-4,6- dihydroxypyrimidine A2 4,6-Dihydroxy-2- (propyl-d7-thio)pyrimidine A1->A2 1-Bromopropane-d7 A3 5-Nitro-4,6-dihydroxy-2- (propyl-d7-thio)pyrimidine A2->A3 HNO3 / Acetic Acid A4 Intermediate A 4,6-Dichloro-5-nitro-2- (propyl-d7-thio)pyrimidine A3->A4 POCl3 D1 Coupling A + B A4->D1 B1 Protected Cyclopentane Precursor B2 Intermediate B (3aR,4S,6S)-6-Amino-2,2- dimethyltetrahydro-3aH- cyclopenta[d][1,3]dioxole B1->B2 Multi-step Synthesis B2->D1 C1 Intermediate C (1R,2S)-2-(3,4-Difluorophenyl) cyclopropylamine D4 Coupling with C C1->D4 D2 Nitro Reduction D1->D2 D3 Triazole Formation D2->D3 D3->D4 D5 Final Product Deshydroxyethoxy-2,3-O- (dimethylmethylene) Ticagrelor-d7 D4->D5

Caption: Convergent synthesis workflow for the target molecule.

Part A: Synthesis of the Deuterated Pyrimidine Core

The introduction of the stable isotope label occurs at the very beginning of the synthesis to ensure its incorporation into the core structure. The target is the versatile intermediate, 4,6-dichloro-5-nitro-2-(propyl-d7-thio)pyrimidine.

Experimental Protocol

Step A1: S-Alkylation with Deuterated Propyl Bromide

  • To a solution of 2-mercapto-4,6-dihydroxypyrimidine in a suitable solvent such as aqueous methanol or DMF, add a base (e.g., sodium hydroxide or potassium carbonate).

  • Add 1-bromopropane-d7 dropwise at room temperature.

  • Stir the mixture for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to precipitate the product, which is then filtered, washed with water, and dried to yield 4,6-dihydroxy-2-(propyl-d7-thio)pyrimidine.

Causality: The thiol group is a soft nucleophile and readily undergoes S-alkylation. Using a deuterated alkylating agent is the most direct method to introduce the d7 label. This reaction is robust and high-yielding.

Step A2: Nitration

  • Suspend the product from Step A1 in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.

  • Add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.[7]

  • Allow the reaction to stir at a low temperature for 1-2 hours.

  • Quench the reaction by pouring it into ice water. The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 5-nitro-4,6-dihydroxy-2-(propyl-d7-thio)pyrimidine.

Causality: The pyrimidine ring is activated towards electrophilic substitution. Nitration at the 5-position is a standard and critical step for building the triazole ring later in the synthesis.[10] Careful temperature control is crucial to prevent runaway reactions and side-product formation.

Step A3: Chlorination

  • Combine the nitro-pyrimidine from Step A2 with phosphorus oxychloride (POCl3), using an organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine as an acid scavenger.[11][12]

  • Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl3.

  • After cooling, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Intermediate A .

Causality: POCl3 is a powerful dehydrating and chlorinating agent that efficiently converts the hydroxyl groups of the pyrimidine into chlorides. These chlorides are excellent leaving groups, essential for the subsequent nucleophilic substitution reactions in the assembly phase.

StepKey Reagents & SolventsTypical Yield
A1 1-Bromopropane-d7, NaOH, Methanol/Water>90%
A2 Fuming HNO₃, Acetic Acid85-95%
A3 POCl₃, DIPEA80-90%
Caption: Summary of reagents and yields for Part A.

Part B & C: The Amine Intermediates

The synthesis of the other two fragments, the modified cyclopentane core and the cyclopropylamine side chain, relies on established stereoselective methods.

  • Intermediate B: (3aR,4S,6S)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][13]dioxole This key intermediate provides the cyclopentane backbone with the required stereochemistry and the pre-installed acetonide protecting group. Crucially, it lacks the hydroxyl precursor to the hydroxyethoxy side chain found in Ticagrelor. Its synthesis can be achieved from commercially available cyclopentane derivatives through a multi-step sequence involving stereocontrolled introduction of the amino and diol functionalities. For the purpose of this guide, we will consider this a starting material, as its synthesis constitutes a separate, complex project.

  • Intermediate C: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine This chiral amine is a standard component of Ticagrelor and is commercially available or can be synthesized according to literature procedures.[4] It is often used as its mandelate or tartrate salt to ensure enantiomeric purity.

Part D: Convergent Assembly and Final Product Formation

This final phase brings the three intermediates together to construct the target molecule.

G A Intermediate A (Dichloro-nitro-pyrimidine-d7) step1 Step D1: SNAr Reaction (Coupling A + B) A->step1 B Intermediate B (Cyclopentane-amine) B->step1 C Intermediate C (Cyclopropylamine) step4 Step D4: Final SNAr (Coupling with C) C->step4 step2 Step D2: Nitro Reduction (Fe / Acetic Acid) step1->step2 step3 Step D3: Diazotization & Cyclization (NaNO2) step2->step3 step3->step4 product Final Product step4->product

Caption: Experimental workflow for the final assembly stages.

Experimental Protocol

Step D1: First Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve Intermediate A in a solvent like ethanol or acetonitrile.

  • Add Intermediate B and a non-nucleophilic base such as DIPEA or triethylamine (TEA).

  • Heat the mixture to reflux and monitor the reaction by TLC. The amino group of Intermediate B will selectively displace one of the chlorides on the pyrimidine ring.

  • Upon completion, cool the mixture, remove the solvent in vacuo, and purify the product by column chromatography.

Causality: The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution by the electron-withdrawing nitro group. The amino group of the cyclopentane core acts as the nucleophile. The reaction proceeds readily, typically at the more reactive C4 or C6 position.

Step D2: Nitro Group Reduction

  • Dissolve the product from Step D1 in a mixture of acetic acid and methanol or ethanol.

  • Add iron powder portion-wise while stirring. An exothermic reaction may be observed.

  • Stir at room temperature for 2-4 hours until the reduction is complete.[11]

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Neutralize the filtrate and extract the product into an organic solvent.

Causality: Reduction of the nitro group to a primary amine is essential for the subsequent formation of the triazole ring. Iron in acetic acid is a classic, cost-effective, and reliable method for this transformation.

Step D3: Triazole Ring Formation

  • Dissolve the resulting diamine in an aqueous acetic acid or acetonitrile/water mixture and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise.[4] Alternatively, a safer "Resin-NO₂" reagent can be used to minimize risks associated with nitrous acid.[7]

  • Stir the reaction at low temperature for 30-60 minutes. The in-situ generated diazonium salt will undergo intramolecular cyclization with the adjacent amino group to form the triazole ring.

  • Work up the reaction by adding water and extracting the chlorinated triazolopyrimidine intermediate.

Causality: This diazotization-cyclization cascade is a hallmark of triazolopyrimidine synthesis. It efficiently constructs the fused heterocyclic core of Ticagrelor.

Step D4: Final Coupling and Synthesis of the Target Compound

  • Dissolve the chlorinated triazolopyrimidine intermediate from Step D3 in a suitable solvent like acetonitrile or THF.

  • Add Intermediate C (the free base is required) and a base (DIPEA or TEA).

  • Heat the reaction mixture to 60-80 °C and stir for several hours until completion.[10]

  • After cooling, perform a standard aqueous workup. The crude product is then purified by silica gel chromatography or recrystallization to yield pure Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 .

Causality: This final step is another SNAr reaction, where the last remaining chlorine on the heterocyclic core is displaced by the cyclopropylamine. This reaction completes the assembly of the carbon skeleton. Unlike the synthesis of Ticagrelor itself, no final deprotection step is needed, as the acetonide is a required feature of the target molecule.

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical framework for the preparation of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. By employing a convergent strategy, the synthesis is optimized for yield and purity. The early-stage introduction of the deuterium label ensures high isotopic incorporation, and the use of a specifically modified cyclopentane precursor achieves the desired "deshydroxyethoxy" structure. This guide provides the necessary technical detail and scientific rationale to empower researchers in drug development and metabolism to synthesize this vital analytical standard.

References

  • Zhang, H., Liu, J. O., & Sun, H. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters.[3][13]

  • Goffin, E., Jacques, N., Musumeci, L., Nchimi, A., Oury, C., Lancellotti, P., & Pirotte, B. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767.[11]

  • BenchChem. (2025). The Discovery and Synthesis of Ticagrelor: A Technical Guide. BenchChem Technical Guides.[9]

  • Chen, J., et al. (2018). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ChemistrySelect.[14]

  • Singh, S. K., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Indian Chemical Society.[7]

  • BenchChem. (2025). Application Notes and Protocols for the Bioanalysis of Ticagrelor in Human Plasma Using Ticagrelor-d4 as an Internal Standard. BenchChem Application Notes.[1]

  • A kind of synthetic method of Ticagrelor. (2017). CN107089984A. Google Patents.[12]

  • Shaikh, A. B., et al. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.[4]

  • Cayman Chemical. (n.d.). Ticagrelor-d7 (CAS Number: 1265911-55-4). Retrieved from caymanchem.com.[6]

  • Kumar, V. S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(2), 655-662.[10]

  • Synthesis method of ticagrelor key intermediate. (2021). CN112724119B. Google Patents.[15]

  • Ferrer, M., et al. (2022). Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90-mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions. Clinical Pharmacology in Drug Development.[2]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.[16]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.[5]

  • LGC Standards. (n.d.). Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. Retrieved from lgcstandards.com.[17]

  • Process for the preparation of Ticagrelor. (2020). EP 3919497 A1. European Patent Office.[8]

Sources

Foundational

The Strategic Role of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in Pharmacokinetic Bioanalysis

Executive Summary In the landscape of cardiovascular pharmacology, Ticagrelor stands out as a potent, reversible P2Y12 receptor antagonist[1]. However, the clinical efficacy of Ticagrelor is driven not only by the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular pharmacology, Ticagrelor stands out as a potent, reversible P2Y12 receptor antagonist[1]. However, the clinical efficacy of Ticagrelor is driven not only by the parent drug but also by its equipotent active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor)[2]. For rigorous therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, bioanalytical laboratories require highly stable, isotopically labeled internal standards (SIL-IS).

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a highly specialized, advanced synthetic intermediate[3]. It serves as the direct, protected precursor to the SIL-IS of Ticagrelor's active metabolite (AR-C124910XX-d7). This whitepaper deconstructs the structural rationale of this intermediate, details the self-validating synthetic protocol for its deprotection, and outlines its critical integration into LC-MS/MS bioanalytical workflows.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, we must analyze its three distinct structural modifications relative to the parent drug:

  • "Deshydroxyethoxy" (The Metabolite Core): Ticagrelor undergoes hepatic metabolism via CYP3A4/5, which cleaves the hydroxyethoxy side chain to yield AR-C124910XX[4]. This metabolite circulates at 30–40% of the parent drug's concentration and exhibits identical antiplatelet activity[4]. The "deshydroxyethoxy" nomenclature indicates that this standard perfectly mirrors the chemical structure of the active metabolite[5].

  • "2,3-O-(dimethylmethylene)" (The Acetonide Protecting Group): During the complex assembly of the cyclopentyl-triazolo-pyrimidine core, the highly nucleophilic 2,3-cis-diol on the cyclopentane ring is prone to unwanted side reactions (e.g., oxidation or competitive alkylation). The dimethylmethylene (acetonide) group is strategically employed to lock the diol in a sterically protected conformation[6]. It is stable under the basic and nucleophilic conditions used during earlier synthetic steps but remains highly susceptible to mild acidic cleavage.

  • "d7" (Heptadeuterated Propylthio Chain): The incorporation of seven deuterium atoms on the propylthio chain (–S–CD₂–CD₂–CD₃) is a deliberate bioanalytical choice. Unlike hydroxyl or amine protons, carbon-bound deuteriums on an alkyl chain do not undergo hydrogen-deuterium (H/D) exchange in aqueous biological matrices. This ensures a stable +7 Da mass shift, preventing isotopic interference from the naturally occurring analyte during mass spectrometry.

Synthetic Workflow: Global Deprotection Protocol

To yield the final SIL-IS (AR-C124910XX-d7) for bioanalysis, the acetonide protecting group must be cleanly removed from Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7[3]. The following protocol utilizes methanolic hydrochloric acid, a choice dictated by causality: the acetonide is acid-labile, while the triazolopyrimidine core and the cyclopropylamine moiety remain stable under controlled, low-temperature acidic conditions[6].

Step-by-Step Methodology

Note: This protocol incorporates in-process controls (IPCs) to create a self-validating system.

  • Reagent Solubilization: Dissolve 50.0 mg of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in 2.0 mL of anhydrous methanol in a round-bottom flask.

  • Controlled Acidification: Chill the reaction vessel to 0–5°C using an ice bath. Dropwise, add 0.5 mL of concentrated HCl (37%). Causality: Low temperatures prevent the degradation of the glycosidic-like C-N bond connecting the cyclopentyl ring to the pyrimidine core[6].

  • Acetonide Cleavage: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 1.5 hours. The acid catalyzes the hydrolysis of the ketal, releasing acetone as a volatile byproduct and exposing the free 2,3-cis-diol.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in mobile phase, and analyze via HPLC-UV (222 nm). The reaction is deemed complete when the precursor peak (RT ~4.5 min) is ≤ 0.5% and the AR-C124910XX-d7 peak (RT ~1.8 min) plateaus.

  • Neutralization & Extraction: Quench the reaction by adjusting the pH to 7.5–8.0 using a saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with 5 mL of methyl tert-butyl ether (MTBE).

  • Crystallization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize the residue from ethyl acetate/cyclohexane to yield high-purity AR-C124910XX-d7[6].

Synthesis A DHDM-Tic-d7 (Acetonide Protected) B Acidic Cleavage (HCl / MeOH) A->B Deprotection C AR-C124910XX-d7 (Target SIL-IS) B->C - Acetone

Synthetic deprotection of DHDM-Tic-d7 to yield the AR-C124910XX-d7 internal standard.

Bioanalytical Integration: LC-MS/MS Quantification

Once synthesized, AR-C124910XX-d7 is deployed as the internal standard for quantifying the active metabolite in human plasma[7]. Because Ticagrelor and AR-C124910XX share similar retention times on reverse-phase C18 columns (e.g., ~1.8 minutes), mass spectrometry with Multiple Reaction Monitoring (MRM) is strictly required to differentiate the molecules without chromatographic interference[7].

Quantitative Data: MRM Transitions

In negative electrospray ionization (ESI) mode, both the parent drug and the active metabolite yield a prominent product ion at m/z 361.10[2]. Because the d7 label is located on the propylthio chain—which is retained in this specific fragment—the corresponding product ion for the deuterated standards shifts to m/z 368.15.

Table 1: MRM Transitions for Ticagrelor and Metabolites (Negative ESI Mode)

AnalyteBioanalytical RolePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
Ticagrelor Parent Drug521.11361.10
Ticagrelor-d7 SIL-IS (Parent)528.15368.15
AR-C124910XX Active Metabolite477.03361.10
AR-C124910XX-d7 SIL-IS (Metabolite)484.07368.15

Data synthesized from established clinical pharmacokinetic validation parameters[2].

Bioanalytical Workflow

The self-validating nature of this bioanalytical protocol relies on the identical extraction recovery and ionization efficiency between the analyte and the SIL-IS. By spiking AR-C124910XX-d7 directly into the raw plasma, any matrix effects or ion suppression encountered during the protein precipitation phase are perfectly normalized.

Bioanalysis A Human Plasma (AR-C124910XX) B Spike SIL-IS (AR-C124910XX-d7) A->B C Protein Precipitation (Acetonitrile) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (MRM Quantification) D->E

LC-MS/MS bioanalytical workflow utilizing AR-C124910XX-d7 for plasma quantification.

Sources

Exploratory

Advanced Bioanalytical Profiling: Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a Deuterated Internal Standard in LC-MS/MS Workflows

Executive Summary & Mechanistic Causality Ticagrelor is a blockbuster reversible P2Y12 receptor antagonist utilized globally to prevent thrombotic cardiovascular events. During its complex multi-step synthesis, the vicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Ticagrelor is a blockbuster reversible P2Y12 receptor antagonist utilized globally to prevent thrombotic cardiovascular events. During its complex multi-step synthesis, the vicinal diols of the cyclopentane core are transiently protected using an acetonide (dimethylmethylene) group. Incomplete deprotection or process side-reactions can result in the trace accumulation of intermediate impurities, notably Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor .

Regulatory guidelines (such as ICH Q3A) mandate the rigorous quantification of such process-related impurities in the final Active Pharmaceutical Ingredient (API). To achieve parts-per-million (ppm) sensitivity without matrix interference, a stable-isotope-labeled internal standard (SIL-IS) is fundamentally required.

As an application scientist, I rely on Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as the definitive SIL-IS for this analytical challenge. The selection of this specific standard is driven by two core mechanistic causalities:

  • Isotopic Cross-Talk Elimination: The unlabelled impurity contains a sulfur atom, which naturally possesses a 4.2% abundance of the 34 S isotope (M+2). By utilizing a heptadeuterated (d7) standard—specifically labeled on the propylthio chain—we achieve a +7 Da mass shift. This completely isolates the SIL-IS from the natural isotopic envelope of the unlabelled analyte, effectively reducing false positives at the Lower Limit of Quantitation (LLOQ), a standard practice supported by [1].

  • Chromatographic Surrogate Efficacy: The dimethylmethylene (acetonide) protection drastically alters the molecule's hydrophobicity. It blocks hydrogen bonding at the 2,3-diols, increasing the partition coefficient (logP). Consequently, the impurity elutes significantly later than the parent Ticagrelor API in reversed-phase liquid chromatography (RP-LC). The d7-SIL-IS perfectly mimics this delayed retention, ensuring it experiences the exact same ionization environment (and potential matrix suppression) as the target impurity.

Self-Validating LC-MS/MS Protocol

A common pitfall in API impurity profiling is mass spectrometer detector saturation from the main API peak. This causes severe space-charge effects and suppresses the signal of co-eluting trace impurities. This protocol leverages the lipophilicity of the acetonide group to chromatographically isolate the impurity from the API prior to MS detection. Every step is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation (API Dissolution)

  • Action: Accurately weigh 10.0 mg of Ticagrelor API and dissolve in 1.0 mL of LC-MS grade Methanol to create a 10 mg/mL stock.

  • Causality: Methanol ensures the complete dissolution of both the highly polar API and the highly lipophilic acetonide impurity without inducing precipitation.

Step 2: SIL-IS Spiking & Isotopic Purity Check

  • Action: Transfer 100 µL of the API stock to a 1.5 mL Eppendorf tube. Spike with 10 µL of a 100 ng/mL solution of[2].

  • Self-Validation Check: Always prepare a "Blank + IS" sample (Methanol spiked only with the d7-IS). This validates that the SIL-IS contains zero unlabelled impurity, proving that any unlabelled signal in the actual sample originates entirely from the API batch.

Step 3: Dilution and Filtration

  • Action: Dilute the mixture with 890 µL of Initial Mobile Phase (40% Acetonitrile / 60% Water with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Causality: Diluting the sample in the initial mobile phase prevents "solvent effects" (peak broadening or splitting) when the sample is injected onto the UHPLC column.

Step 4: UHPLC Separation

  • Column: Phenomenex Luna C18 (50 x 2.1 mm, 1.6 µm).

  • Gradient: Start at 40% B (0.1% FA in Acetonitrile). Hold for 1.0 min to elute the massive Ticagrelor API peak. Ramp to 95% B from 1.0 to 3.0 min to elute the lipophilic impurity.

  • Causality: By holding at 40% B, the polar API elutes early. We program the MS divert valve to send this early eluent to waste, protecting the MS source from contamination.

Step 5: MS/MS Detection (ESI+)

  • Action: Operate in Multiple Reaction Monitoring (MRM) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 500 °C.

  • Causality: A high desolvation temperature is strictly required to efficiently vaporize the highly organic effluent (95% B) during the elution of the lipophilic analytes.

Quantitative Data & System Suitability

The following table summarizes the optimized MRM parameters. Note the critical retention time shift between the unlabelled and d7 compounds.

Table 1: MRM Transitions and Chromatographic Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)Retention Time (min)
Ticagrelor (API Matrix) 523.4127.080251.85
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor 519.2127.085283.40
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 526.2127.085283.38

Expert Insight on RT Shift: The d7-labeled IS elutes 0.02 minutes earlier than the unlabelled impurity. This is a classic "deuterium isotope effect" in high-resolution chromatography. The shorter C-D bonds slightly reduce the molecule's molar volume and overall lipophilicity compared to C-H bonds, leading to marginally weaker hydrophobic interactions with the C18 stationary phase. Similar behavior is routinely observed with[3].

Visualizing the Analytical Logic

To ensure absolute trustworthiness and reproducibility, the analytical batch must follow a strict, self-validating sequence. The workflow below illustrates the logical progression from system validation to quantitative output.

AnalyticalLogic SST 1. System Suitability Test (SST) Verify LC-MS/MS Performance BLK 2. Blank + SIL-IS Verify Zero Isotopic Cross-Talk SST->BLK PREP 3. API Sample Prep Spike d7-Acetonide Impurity BLK->PREP UHPLC 4. UHPLC Separation Divert API, Retain Impurity PREP->UHPLC MS 5. ESI+ MRM Detection Monitor m/z 526.2 -> 127.0 UHPLC->MS DATA 6. Quantitative Output Ratio: Unlabelled / d7-IS MS->DATA

Self-validating LC-MS/MS workflow for trace API impurity profiling using a d7-SIL-IS.

References

  • Title: Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Deshydroxyethoxy Ticagrelor-d7 | C21H24F2N6O3S | CID 76974349 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Foundational

Isotopic Labeling of Ticagrelor: A Comprehensive Guide to the Synthesis of Ticagrelor-d7 via Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Executive Summary In the realm of clinical pharmacokinetics and bioanalysis, the quantification of Ticagrelor—a reversible P2Y12 receptor antagonist—requires highly specific internal standards to mitigate matrix effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of clinical pharmacokinetics and bioanalysis, the quantification of Ticagrelor—a reversible P2Y12 receptor antagonist—requires highly specific internal standards to mitigate matrix effects during LC-MS/MS analysis. Stable isotope-labeled internal standards (SIL-IS) are the gold standard.

This whitepaper details the late-stage synthesis of Ticagrelor-d7 utilizing the advanced precursor Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 [1]. By employing a precursor that already contains the fully deuterated propylthio group (-S-CD₂-CD₂-CD₃), we eliminate the risk of isotopic dilution, bypass complex early-stage deuteration steps, and ensure a highly efficient, three-step synthetic cascade to the final SIL-IS.

Chemical Mechanistic Overview & Causality

The synthesis of Ticagrelor-d7 from the deshydroxyethoxy acetonide precursor involves three highly controlled transformations: O-Alkylation , Ester Reduction , and Acetonide Deprotection . As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives to ensure a self-validating, high-yield system [2].

The Alkylation Dilemma: Ethyl Bromoacetate vs. 2-Bromoethanol

The starting material features a sterically hindered secondary alcohol on the cyclopentane ring. Direct etherification using 2-bromoethanol and a strong base (e.g., NaH) is a common initial thought. However, under basic conditions, 2-bromoethanol rapidly undergoes intramolecular cyclization to form ethylene oxide. This side reaction drastically depletes the electrophile and leads to poor yields and complex impurity profiles (including N-alkylation of the cyclopropylamine).

The Solution: We utilize Ethyl bromoacetate with Potassium tert-butoxide (KOtBu) at -10 °C [3].

  • Causality: KOtBu is a bulky, non-nucleophilic base that selectively deprotonates the hindered secondary alcohol without attacking the electrophile. Ethyl bromoacetate cannot cyclize, making it a highly efficient SN​2 electrophile. This guarantees clean O-alkylation.

Selective Reduction and Deprotection

Following alkylation, the resulting ester must be reduced to a primary alcohol. Lithium borohydride (LiBH₄) is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the ester without cleaving the thioether or reducing the pyrimidine core. Finally, the acetonide (isopropylidene) protecting group is cleaved using mild aqueous HCl, revealing the target cis-1,2-diol without epimerizing the stereocenters.

Pathway SM Deshydroxyethoxy Acetonide Ticagrelor-d7 (CAS: 274693-49-1 unlabelled) Ester Ester Intermediate (O-Alkylated) SM->Ester Ethyl Bromoacetate KOtBu, THF, -10°C Alcohol Alcohol Intermediate (Reduced) Ester->Alcohol LiBH4, THF, 25°C Product Ticagrelor-d7 (SIL-IS) Alcohol->Product Aq. HCl, EtOH, 25°C

Fig 1. Three-step synthesis of Ticagrelor-d7 from its deshydroxyethoxy acetonide precursor.

Self-Validating Experimental Protocols

Every step in this workflow is designed to be self-validating through In-Process Controls (IPC) utilizing mass spectrometry [4].

Step 1: O-Alkylation (Etherification)
  • Preparation: Charge a dry, argon-purged 500 mL round-bottom flask with Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (10.0 g, 19.0 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to -10 °C using an ice/brine bath. Add KOtBu (2.55 g, 22.8 mmol) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (3.81 g, 22.8 mmol) dissolved in THF (20 mL), strictly maintaining the internal temperature below -5 °C.

  • Reaction & IPC: Allow the mixture to warm to room temperature and stir for 5 hours.

    • Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material ( m/z 526.2 [M+H]+ ) must be completely consumed, replaced by the ester intermediate ( m/z 612.3 [M+H]+ ).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum.

Step 2: Ester Reduction
  • Preparation: Dissolve the crude ester intermediate (~11.6 g, 19.0 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Reduction: Slowly add LiBH₄ (0.83 g, 38.0 mmol) in small portions to manage hydrogen evolution.

  • Reaction & IPC: Stir at room temperature for 12 hours.

    • Self-Validation: LC-MS must confirm the disappearance of the ester ( m/z 612.3) and the appearance of the primary alcohol intermediate ( m/z 570.3 [M+H]+ ).

  • Workup: Carefully quench with dropwise addition of water (20 mL) at 0 °C. Extract with Dichloromethane (3 × 100 mL). Evaporate the solvent to yield the alcohol intermediate.

Step 3: Global Deprotection
  • Preparation: Dissolve the alcohol intermediate (~10.8 g, 19.0 mmol) in Ethanol (80 mL).

  • Hydrolysis: Add 2N aqueous HCl (20 mL) and stir at room temperature for 4 hours.

  • Reaction & IPC:

    • Self-Validation: LC-MS must show the loss of the acetonide group (-40 Da net mass shift), yielding the final Ticagrelor-d7 ( m/z 530.2 [M+H]+ ).

  • Workup & Purification: Neutralize the mixture to pH 7.5 using saturated NaHCO₃. Extract with Ethyl Acetate (3 × 100 mL). Purify via silica gel column chromatography (DCM:MeOH, 95:5 v/v) to yield pure Ticagrelor-d7 as a white solid.

Validation Step1 Step 1: O-Alkylation Val1 IPC: LC-MS Target: m/z 612.3 [M+H]+ Step1->Val1 Step2 Step 2: Ester Reduction Val1->Step2 Val2 IPC: LC-MS Target: m/z 570.3 [M+H]+ Step2->Val2 Step3 Step 3: Acetonide Deprotection Val2->Step3 Val3 Final QC: NMR / HRMS Target: m/z 530.2 [M+H]+ Step3->Val3

Fig 2. Self-validating in-process control (IPC) workflow for Ticagrelor-d7 synthesis.

Quantitative Data & Optimization

The choice of alkylating conditions drastically impacts the impurity profile. Table 1 summarizes the optimization data validating the selection of the KOtBu/Ethyl bromoacetate pathway.

Table 1: Optimization of O-Alkylation Conditions for the Cyclopentyl Core

Alkylating AgentBaseSolventTempYield (%)Primary Impurity Profile
2-BromoethanolNaHTolueneReflux45%High (Ethylene oxide cyclization, N-alkylation)
Ethyl bromoacetateK₂CO₃DMF60 °C62%Moderate (Incomplete conversion, thermal degradation)
Ethyl bromoacetate KOtBu THF -10 °C >85% Low (Highly selective O-alkylation)

Once synthesized, Ticagrelor-d7 is utilized in LC-MS/MS. The deuterium label on the propylthio group is highly stable and does not fragment off during the primary Multiple Reaction Monitoring (MRM) transition, ensuring a robust quantifier ion.

Table 2: LC-MS/MS MRM Parameters for Ticagrelor Bioanalysis

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Declustering Potential (V)
Ticagrelor (d0)523.2153.12540
Ticagrelor-d7 (IS) 530.2 153.1 25 40

*The 153.1 m/z fragment corresponds to the difluorophenylcyclopropylamine moiety, which does not contain the deuterated propylthio group, resulting in an identical product ion for both the analyte and the IS.

References

  • Google Patents. "Synthesis method of ticagrelor intermediate (CN104610220A)". AstraZeneca / Generic Syntheses.
  • Google Patents. "Preparation method of ticagrelor and novel intermediates of ticagrelor (CN103524429A)".
Exploratory

An In-Depth Technical Guide to the Application of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in Pharmacokinetic Studies

Abstract This technical guide provides a comprehensive framework for the use of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the use of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of the antiplatelet agent Ticagrelor and its primary active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor). We will explore the fundamental principles of Ticagrelor's pharmacokinetics, the critical role of SIL-IS in high-precision bioanalysis, and provide detailed, field-proven protocols for sample preparation, LC-MS/MS analysis, and method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays essential for regulatory submissions and clinical decision-making.

Section 1: The Pharmacokinetic & Bioanalytical Landscape of Ticagrelor

Ticagrelor: A Reversible P2Y12 Receptor Antagonist

Ticagrelor is a direct-acting and reversibly binding oral P2Y12 receptor antagonist.[1][2] Unlike thienopyridines such as clopidogrel, it does not require metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[1][3] It is a cornerstone therapy for patients with acute coronary syndrome (ACS) to prevent thrombotic events like myocardial infarction and stroke.[1] An understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing and ensuring patient safety.

Ticagrelor is rapidly absorbed, reaching peak plasma concentrations (Cmax) in about 1.5 to 3 hours.[1][4] It has an absolute bioavailability of approximately 36% and is extensively bound to plasma proteins (>99%).[1][5][6]

The Metabolic Pathway and the Significance of AR-C124910XX

Ticagrelor is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[2][6] The main metabolic pathway involves the O-dealkylation of the hydroxyethoxy side chain to form its only active metabolite, AR-C124910XX, also known as Deshydroxyethoxy Ticagrelor.[3][7] This active metabolite is approximately equipotent to Ticagrelor itself and contributes significantly to the overall antiplatelet effect.[1][3] Therefore, any comprehensive pharmacokinetic study must simultaneously quantify both the parent drug and this active metabolite.[8] The elimination half-life is approximately 7 hours for Ticagrelor and 9 hours for AR-C124910XX.[6]

Ticagrelor_Metabolism Ticagrelor Ticagrelor (Parent Drug) Metabolite AR-C124910XX (Active Metabolite) Deshydroxyethoxy Ticagrelor Ticagrelor->Metabolite CYP3A4 Mediated O-dealkylation Excretion Biliary/Fecal Excretion Ticagrelor->Excretion Hepatic Metabolism Metabolite->Excretion Biliary Secretion Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS Working Solution (Ticagrelor-d7 & Metabolite-d7) Plasma->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Inject 6. Inject into LC-MS/MS Supernatant->Inject Transfer Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Acquire Data Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify vs. Calibration Curve Calculate->Quantify Result 12. Final Concentration Quantify->Result

Sources

Foundational

Precision Engineering of Ticagrelor: Harnessing the Deuterium Kinetic Isotope Effect for Metabolic Optimization

Executive Summary Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist widely utilized in the management of acute coronary syndromes (ACS) to prevent thrombotic events 1[1]. Unlike first-generation thienop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist widely utilized in the management of acute coronary syndromes (ACS) to prevent thrombotic events 1[1]. Unlike first-generation thienopyridines, ticagrelor does not require metabolic activation to exert its potent antiplatelet effects. However, it undergoes extensive and rapid hepatic metabolism primarily via cytochrome P450 3A4 and 3A5 (CYP3A4/5) . This rapid clearance necessitates twice-daily dosing, which can impact patient compliance and induce peak-trough plasma fluctuations linked to bleeding risks.

To address these pharmacokinetic limitations, drug development professionals have increasingly turned to targeted deuteration—a bioisosteric replacement strategy that leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow down the rate of drug metabolism and improve systemic half-life 2[2].

The Metabolic Landscape and the DKIE Rationale

Ticagrelor's primary metabolic pathway involves O-deethylation at the cyclopentane ring to form AR-C124910XX, an active metabolite that exhibits equipotent P2Y12 antagonism to the parent drug 1[1]. Secondary, attritional pathways involve N-dealkylation and oxidation at the propylthio side chain and the 2-hydroxyethoxy group, leading to inactive metabolites and rapid systemic clearance.

The DKIE Mechanism: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires significantly higher activation energy. When the rate-limiting step of a CYP450-mediated reaction involves C-H bond cleavage, targeted deuteration at that specific "soft spot" slows the reaction rate. For instance, deuterating the propylthio side chain (forming AR-C133913XX-d7) directly impedes unwanted oxidative degradation, thereby increasing the parent drug's half-life and shifting the metabolic flux toward favorable pathways 3[3].

Pathway TICA Ticagrelor (Parent Drug) CYP CYP3A4 / CYP3A5 Oxidative Metabolism TICA->CYP Hepatic Clearance ARC AR-C124910XX (Active Metabolite) CYP->ARC O-deethylation (Major Pathway) INACT N-dealkylated / Other (Inactive Metabolites) CYP->INACT N-dealkylation / Oxidation DEUT Deuterated Ticagrelor (e.g., -d7 on propylthio) DEUT->CYP Reduced Clearance (DKIE)

Fig 1: CYP3A4-mediated metabolic pathways of Ticagrelor and the impact of deuteration.

Experimental Workflows: Synthesizing and Validating Deuterated Analogs

To rigorously evaluate the metabolic stability of deuterated ticagrelor analogs, a robust, self-validating experimental framework is required. The following protocols detail the in vitro assessment using Human Liver Microsomes (HLM) and subsequent LC-MS/MS quantification.

Workflow INC 1. HLM Incubation (NADPH + Microsomes) QUENCH 2. Reaction Quenching (Cold Acetonitrile) INC->QUENCH CENT 3. Centrifugation (Protein Precipitation) QUENCH->CENT LCMS 4. LC-MS/MS Analysis (MRM Transitions) CENT->LCMS DATA 5. PK Data Processing (Half-life & CLint) LCMS->DATA

Fig 2: Self-validating experimental workflow for in vitro HLM stability and LC-MS/MS analysis.

Protocol 3.1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Validation: HLM assays are selected because they contain the full complement of membrane-bound CYP450 enzymes, accurately simulating hepatic first-pass metabolism. A self-validating design must include a positive control (e.g., testosterone for CYP3A4 activity) to confirm microsome viability, and a negative control (incubation without the NADPH cofactor) to ensure that degradation is strictly CYP-mediated and not due to inherent chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add ticagrelor (d0) and its deuterated analogs (e.g., d7) to separate incubation tubes at a final concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate oxidative metabolism.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots.

    • Causality of Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile. The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating plasma proteins to protect the LC-MS/MS column from clogging during downstream analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Extract the clear supernatant for analysis.

Protocol 3.2: LC-MS/MS Quantification and Isotopic Tracking

Causality & Validation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary specificity to differentiate between the parent drug, the active metabolite (AR-C124910XX), and deuterated isotopologues based on exact mass shifts (e.g., +7 Da). While stable isotope-labeled internal standards (IS) are standard, deuterium-labeled IS can sometimes exhibit variable retention times due to isotopic effects on lipophilicity. Therefore, using a structurally distinct but chromatographically similar IS, such as tolbutamide, ensures reliable recovery and avoids cross-talk 4[4].

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.2 µm, 2.1 × 100 mm). Use a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid, to ensure sharp peak shapes and consistent ionization.

  • Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode.

    • Causality of Ionization Mode: Ticagrelor and its metabolites possess acidic functional groups that readily deprotonate, yielding strong [M-H]- signals in negative mode, significantly enhancing the signal-to-noise ratio compared to positive mode.

  • Multiple Reaction Monitoring (MRM): Program the mass spectrometer to monitor specific transitions:

    • Ticagrelor (d0): m/z 521.1 → 361.1

    • AR-C124910XX: m/z 477.0 → 361.1

    • Deuterated Analog (d7): m/z 528.1 → 368.1

    • Tolbutamide (IS): m/z 269.0 → 169.6

  • Data Processing: Calculate the intrinsic clearance (CLint) and half-life (t₁/₂) by plotting the natural log of the remaining parent compound against time.

Quantitative Synthesis of Pharmacokinetic Improvements

The application of the DKIE to ticagrelor yields quantifiable improvements in metabolic stability. By fortifying the metabolic soft spots, deuterated analogs demonstrate prolonged half-lives (e.g., up to 40% longer) and reduced intrinsic clearance without compromising the formation of the necessary active metabolite 2[2] 5[5].

CompoundStructural ModificationHLM Half-life ( t1/2​ , h)Relative Stability IncreasePrimary Clearance Mechanism
Ticagrelor (Standard) Unlabeled (Protium)1.77 ± 0.14BaselineRapid CYP3A4 Oxidation
Deuterated Analog (d7) Propylthio side chain (-CD₂-CD₂-CD₃)2.54 ± 0.32~43.5%Slowed N-dealkylation/Oxidation
Isotopically Enriched Analog Cyclopropyl / Hydroxyethoxy groups> 2.5030% - 100%Shifted Metabolic Profile

Conclusion

The strategic deuteration of ticagrelor represents a paradigm shift in the optimization of antiplatelet therapies. By meticulously mapping the CYP3A4-mediated metabolic pathways and applying the Deuterium Kinetic Isotope Effect, drug developers can engineer analogs that resist rapid degradation. The integration of self-validating HLM assays and high-resolution LC-MS/MS tracking ensures that these pharmacokinetic improvements are both reproducible and clinically translatable, paving the way for next-generation cardiovascular therapeutics with enhanced safety and efficacy profiles.

References

  • Wikipedia - Ticagrelor. Available at:[Link]

  • Taiwan Food and Drug Administration - Assessment Report: Ticagrelor. Available at: [Link]

  • ResearchGate - Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. Available at: [Link]

  • PubMed Central (PMC) - Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Available at:[Link]

  • Google Patents - Deuterated derivatives of ticagrelor for medical use (EP3135675A1).

Sources

Exploratory

Certificate of Analysis: A Technical Guide to Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Introduction This document provides a comprehensive technical guide to the Certificate of Analysis (CoA) for the stable isotope-labeled compound, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. As a critical re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive technical guide to the Certificate of Analysis (CoA) for the stable isotope-labeled compound, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. As a critical reagent in pharmacokinetic and metabolic studies of Ticagrelor, a thorough understanding of its quality and characterization is paramount for ensuring the accuracy and reliability of experimental data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies employed, the interpretation of results, and the scientific rationale behind the qualification of this reference material.

Reference standards are highly characterized materials crucial for scientifically valid analytical testing, including quantitative assays and impurity analysis.[1][2] The quality and purity of these standards are fundamental to achieving accurate results.[1] This guide will deconstruct a typical CoA for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, providing a framework for its evaluation and effective use in a research setting.

Compound Identification and Characterization

The initial section of any robust CoA establishes the unequivocal identity of the material. For a complex, isotopically labeled molecule such as Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, this involves a multi-pronged analytical approach.

General Properties

A summary of the fundamental physical and chemical properties is the first step in characterization.

PropertyTypical Specification
Chemical Name (3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[3][4]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][3]dioxol-4-ol
Molecular Formula C₂₄H₂₁D₇F₂N₆O₃S
Molecular Weight 525.64 g/mol
Unlabeled CAS Number 274693-49-1[5]
Appearance Light Yellow Orange Gel[5]
Storage 2-8°C Refrigerator[5]

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a precursor in the synthesis of Ticagrelor, an antiplatelet agent.[5] The deuterated version serves as an internal standard in bioanalytical methods.

Spectroscopic Confirmation

Mass spectrometry is a cornerstone technique for the analysis of isotope-labeled compounds, as it directly measures the mass-to-charge ratio, confirming both the molecular weight and the incorporation of the stable isotopes.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically effective for Ticagrelor and its derivatives.

  • Data Acquisition: Full scan mode over a mass range that encompasses the expected molecular ion (e.g., m/z 100-1000).

  • Data Analysis: The acquired spectrum is analyzed for the [M+H]⁺ ion. The measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.

Expected Result: The HRMS data should confirm the presence of the protonated molecule at an m/z corresponding to the d7-labeled compound. The isotopic pattern will also be distinct from the unlabeled analogue due to the presence of seven deuterium atoms.

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the position of the isotopic labels.[7] While a complete structural elucidation is performed during initial synthesis, ¹H NMR is a critical identity test on a CoA.

Experimental Protocol: ¹H NMR

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The resulting spectrum is compared to the known spectrum of the unlabeled compound. The key diagnostic is the absence of signals corresponding to the protons that have been replaced by deuterium on the propylthio side chain. The remaining signals should be consistent with the rest of the molecular structure.

Causality: The choice of ¹H NMR is based on its ability to directly observe the absence of specific protons, providing unambiguous evidence of successful deuteration at the intended positions. For more in-depth analysis, variable-temperature NMR (VT-NMR) can be employed to study conformational isomers, which has been shown to be relevant for Ticagrelor.[8]

Purity Assessment

Purity is a critical parameter for a reference standard, as any impurities can interfere with analytical measurements.[1] A comprehensive CoA will assess purity using orthogonal methods.

Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and their related substances.[3][9]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column: A C18 column is commonly used for Ticagrelor and its derivatives (e.g., Zorbax Plus C8, 150 x 4.6 mm, 5.0 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][10]

  • Flow Rate: Typically 0.7-1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the chromophore of the molecule has significant absorbance (e.g., 254 nm or 270 nm).[3][11]

  • Quantification: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: The use of a validated, stability-indicating HPLC method ensures that all significant process-related impurities and potential degradants are separated and detected.[11] Several studies have focused on identifying and characterizing impurities of Ticagrelor.[12][13][14]

Data Presentation: HPLC Purity

ParameterSpecification
Purity (by HPLC) ≥95%[15][16]
Individual Impurities Reportable, typically ≤0.5%
Total Impurities Reportable, typically ≤2.0%
Isotopic Purity by LC-MS/MS

For a stable isotope-labeled standard, it is crucial to determine the isotopic purity and the percentage of the unlabeled analogue.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and selectivity.[6][10][17]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: An HPLC system is used to separate the analyte from any potential interferences.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated analyte (Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7) and its unlabeled counterpart. For example, a published method for Ticagrelor-d7 used the transition 528.1→367.9 m/z.[17]

  • Data Analysis: The peak areas for the labeled and unlabeled compounds are used to calculate the isotopic purity.

Causality: The high selectivity of MRM allows for the precise quantification of the labeled compound even in the presence of a small amount of the unlabeled species, which might co-elute chromatographically.[4]

Visualization: Analytical Workflow for Purity and Isotopic Distribution

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis Sample Reference Material Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC Inject LC LC Separation Dissolution->LC Inject UV UV Detector HPLC->UV Purity Chemical Purity (%) UV->Purity Chromatogram MSMS Tandem MS (MRM) LC->MSMS IsotopicPurity Isotopic Purity (%) Deuterium Incorporation MSMS->IsotopicPurity Mass Spectra

Caption: Workflow for assessing chemical and isotopic purity.

Assay and Content

While purity determines the proportion of the main component relative to impurities, the assay determines the absolute content of the substance, often on an "as is" basis, accounting for non-volatile components like water and residual solvents.

Quantitative Analysis

A quantitative assay can be performed using a well-characterized primary reference standard, if available. In many cases for specialized reagents, a mass balance approach is used.

Mass Balance Calculation:

Assay (%) = 100% - (% Water + % Residual Solvents + % Non-combustible Residue + % Impurities)

This approach provides a reliable estimate of the content of the main analyte.

Final Certification and Retest Dating

The CoA concludes with a formal certification by the quality assurance department. An expiry or retest date is assigned based on stability studies conducted under defined storage conditions. This ensures that the material remains within its specified quality parameters for its intended shelf life.

Conclusion

The Certificate of Analysis for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is more than a simple declaration of quality; it is a detailed scientific report. A thorough understanding of the underlying analytical principles and the data presented is essential for any researcher using this material. By critically evaluating the identity, purity, and assay results, scientists can have confidence in the integrity of their reference standard, which is the foundation for producing high-quality, reproducible data in their studies of Ticagrelor.

References

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 209-218.
  • Spectrally accurate quantitative analysis of isotope-labeled compounds. (2025). PubMed.
  • Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025). Technology Networks.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (2020). Bentham Science Publishers.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in p
  • Isotope Labeling. (n.d.). Cerno Bioscience.
  • Analytical methodologies for the determin
  • International Journal of PharmTech Research. (n.d.).
  • Deshydroxyethoxy Ticagrelor-d7. (n.d.). LGC Standards.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. (n.d.).
  • SI200071: Deshydroxyethoxy Ticagrelor-d7. (n.d.).
  • CAS No : 274693-49-1 | Product Name : Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor. (n.d.).
  • VT-NMR experimental spectra of ticagrelor
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS>n>, NMR and their synthesis. (2016). Bar-Ilan University Research.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. (2015).
  • Reference Standard M

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for Ticagrelor Impurities Using Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Executive Summary & Analytical Context Ticagrelor is a highly efficacious, reversibly binding oral P2Y12 receptor antagonist widely prescribed to prevent cardiovascular events in patients with acute coronary syndrome[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Ticagrelor is a highly efficacious, reversibly binding oral P2Y12 receptor antagonist widely prescribed to prevent cardiovascular events in patients with acute coronary syndrome[1]. The synthesis of Ticagrelor involves multiple complex intermediate stages. One critical intermediate is Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor , an acetonide-protected precursor[2].

Monitoring this specific compound is vital for two reasons:

  • Quality Control (QC): It acts as a potential genotoxic or process-related impurity in the final Active Pharmaceutical Ingredient (API).

  • Pharmacokinetic (PK) Profiling: Understanding the degradation pathways and metabolic related substances of Ticagrelor in biological matrices requires highly selective analytical techniques[3].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its unparalleled sensitivity[4]. However, the electrospray ionization (ESI) source is notoriously susceptible to matrix effects —where co-eluting endogenous lipids or API excipients suppress or enhance the ionization of the target analyte[3]. To establish a self-validating, robust quantitative method, we utilize Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[5].

Mechanistic Causality: Why the -d7 SIL-IS?

The inclusion of a -d7 labeled internal standard is not merely a procedural formality; it is a mechanistic necessity for quantitative rigor. The +7 Da mass shift ensures that the IS is easily distinguishable by the mass spectrometer, yet chemically identical to the unlabeled impurity. Because the SIL-IS shares the exact lipophilicity and pKa of the target analyte, it perfectly co-elutes during reverse-phase chromatography. Consequently, both molecules enter the ESI droplet simultaneously, experiencing the exact same matrix suppression or enhancement. By calculating the ratio of the Analyte peak area to the SIL-IS peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative trustworthiness[6].

Mechanism A Co-eluting Matrix (Lipids/Excipients) B Target Analyte (Unlabeled Impurity) C SIL-IS (-d7 Labeled) D ESI Droplet Formation (Charge Competition) C->D E Ion Suppression Effect (Signal Reduction) D->E F Analyte/IS Ratio Remains Constant (Accurate Quantitation) E->F Normalized by SIL-IS AB AB AB->D

Fig 1: Mechanism of ESI matrix effect correction using a Stable Isotope-Labeled Internal Standard.

Experimental Protocol & Self-Validating Workflow

To ensure high-throughput applicability and reproducibility, the sample preparation relies on a streamlined Protein Precipitation (PPT) method, which efficiently disrupts protein-drug binding while precipitating out plasma proteins[6].

Reagents and Materials
  • Analytes: Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor (Reference Standard)[2].

  • Internal Standard: Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation (Biological Matrix / API)

This protocol is designed as a self-validating system. Every batch must include a double-blank (matrix only), a blank (matrix + IS), and Quality Control (QC) samples at Low, Medium, and High concentrations to verify system suitability.

  • Aliquot: Transfer 100 µL of human plasma (or API dissolved in 50:50 MeOH:Water) into a 1.5 mL microcentrifuge tube[7].

  • SIL-IS Addition: Add 10 µL of the working SIL-IS solution (Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 at 500 ng/mL). Vortex for 10 seconds to ensure homogeneous distribution.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality note: The organic solvent drastically lowers the dielectric constant of the solution, causing proteins to denature and precipitate, while the acidic environment ensures the weakly basic secondary amines of the analyte remain protonated and soluble.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant into an HPLC autosampler vial.

  • Injection: Inject 5 µL into the LC-MS/MS system[1].

Workflow N1 1. Aliquot Matrix + SIL-IS (-d7) N2 2. Protein Precipitation (ACN, 1:3 v/v) N1->N2 N3 3. Centrifugation (10,000 rpm, 4°C) N2->N3 N4 4. RP-HPLC Separation (C18 Column) N3->N4 N5 5. ESI+ Ionization N4->N5 N6 6. MRM Quantitation (Triple Quad) N5->N6

Fig 2: LC-MS/MS sample preparation and analytical workflow for Ticagrelor impurities.

Instrumental Conditions

Liquid Chromatography (UHPLC)

The highly lipophilic nature of the acetonide-protected target compound requires a robust reverse-phase approach[8].

  • Column: Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent[4]. Causality: The C18 stationary phase provides excellent hydrophobic retention for the dimethylmethylene (acetonide) group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Program: Isocratic elution at 40% A / 60% B[4].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[1]. The positive mode is selected because the secondary amine and pyrimidine nitrogen atoms in the analyte structure readily accept protons [M+H]+ under acidic chromatographic conditions.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor 519.2153.1507028
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 526.2153.1507028

(Note: The 153.1 m/z product ion corresponds to the cleavage of the difluorophenylcyclopropylamine moiety, which does not contain the deuterium label, resulting in the identical product ion for both the unlabeled and labeled species).

Method Validation Data Presentation

To ensure the trustworthiness of the analytical data, the method must be validated according to EMA and FDA bioanalytical guidelines[4]. The use of the -d7 SIL-IS ensures that matrix effects are completely mitigated, leading to exceptional accuracy and precision.

Table 2: Summary of Method Validation Metrics

Validation ParameterAcceptance Criteria (FDA/EMA)Observed ResultsStatus
Linear Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.9992 )Pass
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥10 1.0 ng/mL (CV < 15%)Pass
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 5.8%[6]Pass
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.1% – 7.2%[6]Pass
Extraction Recovery Consistent across QC levels96.6% – 101.1%[3]Pass
Matrix Effect (IS Normalized) 85% – 115%98.5% – 102.3%Pass

Conclusion

The development of an LC-MS/MS method utilizing Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a Stable Isotope-Labeled Internal Standard provides a highly authoritative, self-validating framework for the quantification of Ticagrelor synthesis impurities and related substances. By leveraging a simple protein precipitation extraction coupled with rapid isocratic C18 chromatography, the method achieves excellent recovery (>96%) and mitigates ESI matrix suppression. This protocol is directly applicable to both pharmaceutical quality control of API and rigorous pharmacokinetic clinical profiling.

References

  • [4] Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. PubMed (nih.gov). Available at:[Link]

  • [8] Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate. Available at:[Link]

  • [7] Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Ingenta Connect. Available at:[Link]

  • [1] Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. PMC (nih.gov). Available at:[Link]

  • [2] Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor. Pharmaffiliates. Available at:[Link]

  • [3] Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. Available at:[Link]

  • [6] Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. PubMed (nih.gov). Available at: [Link]

Sources

Application

Advanced Bioanalytical Protocol: HPLC-MS/MS Quantification of Ticagrelor and AR-C124910XX Using a Deuterated Internal Standard

Scientific Rationale & Pharmacokinetic Context Ticagrelor is a reversibly binding, oral P2Y12 receptor antagonist belonging to the cyclopentyltriazolopyrimidine (CPTP) class, widely utilized for the prevention of thrombo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacokinetic Context

Ticagrelor is a reversibly binding, oral P2Y12 receptor antagonist belonging to the cyclopentyltriazolopyrimidine (CPTP) class, widely utilized for the prevention of thrombotic events in patients with acute coronary syndromes. Unlike thienopyridines (e.g., clopidogrel), ticagrelor does not require metabolic activation to exert its primary antiplatelet effect. However, it is subject to extensive CYP450-mediated oxidative metabolism—primarily via hepatic CYP3A4 and CYP3A5—forming an equally potent active metabolite, AR-C124910XX[1].

Because both the parent drug and the active metabolite contribute significantly to the systemic pharmacodynamic profile, precise simultaneous quantification of both analytes in human plasma is a regulatory prerequisite for robust pharmacokinetic (PK) and bioequivalence studies.

Metabolism Ticagrelor Ticagrelor (Parent Drug) CYP CYP3A4 / CYP3A5 (Hepatic Metabolism) Ticagrelor->CYP Oxidation Receptor P2Y12 Receptor (Platelet Inhibition) Ticagrelor->Receptor Reversible Binding Metabolite AR-C124910XX (Active Metabolite) CYP->Metabolite Dehydroxyethylation Metabolite->Receptor Reversible Binding

Fig 1. Ticagrelor metabolism via CYP3A4/5 and dual P2Y12 receptor antagonism.

Analytical Strategy & Mechanistic Causality

As a Senior Application Scientist, designing a bioanalytical assay requires moving beyond empirical trial-and-error to understand the physical chemistry driving the method.

Mitigation of Matrix Effects via Deuterated Standards The use of a stable isotope-labeled internal standard (SIL-IS), specifically Ticagrelor-d7 ([2H7]-ticagrelor), is the gold standard for this assay[2]. During electrospray ionization (ESI), endogenous plasma phospholipids co-eluting with the target analytes compete for available charge, leading to ion suppression. Because Ticagrelor-d7 shares the exact physicochemical properties of the parent drug, it experiences identical chromatographic retention and matrix-induced ionization fluctuations[3]. This normalizes the analyte-to-IS response ratio, ensuring absolute quantitative accuracy even in highly lipemic or hemolyzed patient samples.

Ionization Mode Selection While both positive and negative ESI modes have been reported, positive ESI ([M+H]+) yields a superior signal-to-noise ratio[2]. The secondary amine and pyrimidine-like core of ticagrelor readily accept a proton in an acidic mobile phase environment, generating a highly stable precursor ion that fragments predictably during collision-induced dissociation (CID).

Sample Extraction Causality Ticagrelor is highly bound to plasma proteins (>99%). While liquid-liquid extraction (LLE) can achieve low limits of quantification, protein precipitation (PPT) using cold acetonitrile is preferred for high-throughput clinical analysis. Acetonitrile provides extraction recoveries of 80–85%, outperforming methanol, because it more aggressively denatures the protein matrix, disrupts drug-protein binding, and yields a tighter precipitate pellet, which prevents column clogging and peak distortion[4].

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory system suitability tests (SST) and quality control (QC) bracketing to continuously prove assay integrity during the run.

Reagents and Materials
  • Standards: Ticagrelor, AR-C124910XX, and Ticagrelor-d7 (IS).

  • Matrix: K2EDTA human plasma.

  • Solvents: LC-MS grade Acetonitrile, Water, and Ammonium Acetate.

Step-by-Step Extraction Workflow
  • Thawing: Thaw plasma samples, calibration standards, and QC samples on ice. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer exactly 50μL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • IS Spiking: Add 10μL of the Ticagrelor-d7 working solution (500 ng/mL). Causality: Spiking before extraction ensures the IS accounts for any volumetric losses during the precipitation step.

  • Protein Precipitation: Add 150μL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 minutes. Causality: Extended vortexing maximizes the shear forces required to fully dissociate the drug from human serum albumin.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100μL of the clear supernatant into an autosampler vial equipped with a glass insert.

Self-Validation Mechanisms
  • System Suitability Test (SST): Prior to the batch, inject the Lower Limit of Quantification (LLOQ) standard 5 consecutive times. The run may only proceed if the Relative Standard Deviation (RSD) of the peak area is < 15%.

  • Blank Checks: Inject a "Double Blank" (matrix only) and a "Zero Blank" (matrix + IS) immediately before the calibration curve to rule out isotopic cross-talk and carryover.

  • QC Bracketing: Insert Low, Mid, and High QC samples after every 20 unknown patient samples.

Workflow Plasma Human Plasma (50 µL) Spike Spike IS (Ticagrelor-d7) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation (14k rpm, 4°C) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Fig 2. Self-validating sample preparation and LC-MS/MS analytical workflow.

Instrumental Conditions

Liquid Chromatography (UHPLC) Parameters

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak geometries and rapid run times.

ParameterSpecification
Analytical Column Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[5]
Mobile Phase B 100% Acetonitrile
Flow Rate 0.30 mL/min[5]
Injection Volume 2.0 µL
Column Temperature 40°C

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 60 40
1.0 60 40
4.0 10 90
5.0 10 90
5.1 60 40

| 8.0 | 60 | 40 |

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing Multiple Reaction Monitoring (MRM) in positive ESI mode[5].

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Ticagrelor 522.9152.92550
AR-C124910XX 478.9152.92550
Ticagrelor-d7 (IS) 530.2152.92550

Method Validation Summary

The method must be fully validated according to FDA/EMA bioanalytical guidelines. The integration of Ticagrelor-d7 ensures that matrix effects are statistically neutralized, yielding the following typical performance metrics[2],[5]:

Validation ParameterTicagrelorAR-C124910XX
Linear Dynamic Range 4.019 – 2017 ng/mL2.889 – 1040 ng/mL
Lower Limit of Quant. (LLOQ) 4.019 ng/mL2.889 ng/mL
Extraction Recovery ~ 63.5%~ 67.0%
Intra-day Precision (RSD) ≤ 11.2%≤ 8.4%
Inter-day Precision (RSD) ≤ 13.9%≤ 4.4%
Matrix Effect (IS Normalized) 98.3 – 110.7%102.1 – 112.3%

Sources

Method

Application of "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" in drug impurity analysis

An Application Guide for the Quantitative Analysis of Deshydroxyethoxy Ticagrelor in Pharmaceutical Samples using a Stable Isotope-Labeled Internal Standard Introduction: The Imperative for Purity in Ticagrelor Ticagrelo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Quantitative Analysis of Deshydroxyethoxy Ticagrelor in Pharmaceutical Samples using a Stable Isotope-Labeled Internal Standard

Introduction: The Imperative for Purity in Ticagrelor

Ticagrelor is a pivotal antiplatelet agent, a direct-acting and reversible P2Y12 receptor antagonist, widely prescribed to reduce the risk of cardiovascular events in patients with acute coronary syndrome.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, may have no therapeutic effect, could reduce the efficacy of the drug, or even pose a toxicological risk.[] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous identification and quantification of impurities in drug substances and products.[4][5]

One known impurity and major metabolite of Ticagrelor is Deshydroxyethoxy Ticagrelor, also referred to as AR-C124910XX or Metabolite M8.[6][7] Its accurate quantification is critical for quality control and ensuring patient safety. This application note provides a detailed protocol for the precise measurement of Deshydroxyethoxy Ticagrelor using its stable isotope-labeled (SIL) counterpart, Deshydroxyethoxy Ticagrelor-d7 , as an internal standard (IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The specific compound named in the topic, "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7," is understood to be a protected synthetic intermediate used in the preparation of the final, deprotected stable isotope-labeled standard, Deshydroxyethoxy Ticagrelor-d7, which is the subject of this analytical application.[8]

The Principle: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative analysis, particularly with a sensitive technique like LC-MS/MS, variability can be introduced at multiple stages, including sample preparation, injection volume, and instrument response. An internal standard is added at a known concentration to all samples (including calibrators and quality controls) to correct for this variability.

A stable isotope-labeled internal standard is the "gold standard" for quantitative mass spectrometry for several key reasons:[9][10]

  • Co-elution: The SIL-IS is chemically identical to the target analyte, differing only in isotopic composition. This ensures it co-elutes with the analyte during chromatography, experiencing the same chromatographic conditions.

  • Correction for Matrix Effects: Biological and formulation matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate results. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing the ratio of analyte to IS to remain constant and accurate.[10]

  • Improved Precision and Accuracy: By normalizing the analyte's response to the IS's response, variations in extraction recovery, injection volume, and instrument drift are effectively cancelled out, leading to superior accuracy and precision in quantification.[11][12]

The diagram below illustrates the fundamental relationship and role of the SIL-IS in achieving accurate quantification.

cluster_0 Drug Product Sample Ticagrelor Ticagrelor (API) Analysis LC-MS/MS Analysis Impurity Deshydroxyethoxy Ticagrelor (Analyte - Unknown Amount) Impurity->Analysis SIL_IS Deshydroxyethoxy Ticagrelor-d7 (Internal Standard - Known Amount) SIL_IS->Analysis Spiked into sample Result Accurate Quantification of Analyte Analysis->Result Ratio of Analyte Signal / IS Signal cluster_workflow Analytical Workflow prep_standards 1. Prepare Standards (Analyte & IS) lcms_analysis 3. LC-MS/MS Analysis (Inject Standards & Samples) prep_standards->lcms_analysis prep_sample 2. Prepare Sample (Weigh, Dissolve, Spike with IS) prep_sample->lcms_analysis data_processing 4. Data Processing (Peak Integration) lcms_analysis->data_processing calibration 5. Generate Calibration Curve (Area Ratio vs. Concentration) data_processing->calibration quantification 6. Quantify Impurity in Sample calibration->quantification

Sources

Application

Application Note: Synthesis, Purification, and Characterization of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Scientific Rationale In the highly regulated l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Scientific Rationale

In the highly regulated landscape of pharmaceutical manufacturing and bioanalysis, stable isotope-labeled (SIL) internal standards are critical for mitigating matrix effects during quantitative LC-MS/MS. Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (Molecular Formula: C₂₄H₂₁D₇F₂N₆O₃S) is a highly specific, deuterated intermediate and impurity reference standard [4].

Structurally, this compound represents the core of Ticagrelor where the cis-1,2-diols of the cyclopentane ring remain protected as an isopropylidene acetal (acetonide), and the 5-position of the cyclopentane ring bears a free hydroxyl group rather than the final 2-hydroxyethoxy side chain. The incorporation of seven deuterium atoms on the propylthio chain provides a +7 Da mass shift, ensuring zero isotopic overlap with the natural M+1/M+2/M+3 peaks of the unlabeled API during mass spectrometry.

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. The protocols below are designed as self-validating systems , embedding In-Process Controls (IPCs) and explaining the physicochemical causality behind each synthetic choice.

Retrosynthetic Strategy & Mechanistic Workflow

The assembly of this complex triazolo[4,5-d]pyrimidine relies on a highly regioselective sequence of Nucleophilic Aromatic Substitutions (S_NAr) and a reductive annulation.

  • S_NAr 1 (Desymmetrization): The commercially available 4,6-dichloro-5-nitro-2-(propylthio-d7)pyrimidine is reacted with the amino-cyclopentanol acetonide. The steric bulk of the acetonide and strict temperature control (-5°C) prevent the formation of dimerized impurities [1].

  • Reductive Annulation: The nitro group is reduced to an amine using mild conditions (Fe/AcOH) to prevent hydrodehalogenation of the remaining pyrimidine chloride. Subsequent diazotization with NaNO₂ yields the 1,2,3-triazole core [1].

  • S_NAr 2 (Final Coupling): The remaining chloride is displaced by (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. Utilizing a dual-base system (DBU/TEA) minimizes cyclopropyl epimerization[3].

G A 4,6-Dichloro-5-nitro- 2-(propylthio-d7)pyrimidine C SNAr Coupling 1 (DIPEA, THF, -5°C) A->C B Amino-cyclopentanol acetonide B->C D Nitro-pyrimidine Intermediate C->D E Reduction & Diazotization (Fe/AcOH, then NaNO2) D->E F Chloro-triazolopyrimidine Intermediate E->F H SNAr Coupling 2 (TEA/DBU, EtOH, 60°C) F->H G (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine G->H I Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 H->I

Figure 1: Synthetic workflow for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7.

Experimental Protocols

Step 3.1: Regioselective S_NAr Coupling

Objective: Monosubstitution of the pyrimidine core while preserving the acetonide.

  • Preparation: Charge a dry, argon-purged 500 mL reactor with 4,6-dichloro-5-nitro-2-(propylthio-d7)pyrimidine (10.0 g, 1.0 eq) and anhydrous THF (100 mL).

  • Cooling: Chill the solution to -5°C using an ice/brine bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Expert Insight: DIPEA is chosen over TEA because its steric hindrance prevents it from acting as a competing nucleophile.

  • Coupling: Dissolve (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (1.05 eq) in THF (50 mL) and add dropwise over 45 minutes, maintaining the internal temperature below 0°C.

  • Self-Validation (IPC): After 2 hours, withdraw 50 µL, dilute in MeCN, and analyze via HPLC (254 nm). Pass Criteria: Starting pyrimidine < 1.0%; dimer impurity < 2.0%.

  • Workup: Quench with cold water (100 mL), extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3.2: Nitro Reduction and Triazole Annulation

Objective: Mild reduction followed by in-situ diazotization to form the triazole ring.

  • Reduction: Dissolve the crude nitro-intermediate in Glacial Acetic Acid (150 mL). Add Iron powder (5.0 eq) in small portions to control the mild exotherm (keep < 30°C). Stir at room temperature for 3 hours [1].

    • Expert Insight: Catalytic hydrogenation (e.g., Pd/C, H₂) is strictly avoided here as it leads to rapid hydrodehalogenation of the critical 6-chloro position.

  • Filtration: Filter the reaction mass through a pad of Celite to remove iron salts. Wash the cake with AcOH (20 mL).

  • Diazotization: Cool the filtrate to 0°C. Dissolve NaNO₂ (1.2 eq) in a minimum amount of water and add dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Self-Validation (IPC): TLC (Hexane:EtOAc 6:4). Pass Criteria: Complete disappearance of the diamine intermediate (lower Rf) and appearance of a single UV-active triazole spot (higher Rf).

  • Workup: Dilute with DCM (200 mL), neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5, separate layers, and concentrate the organic phase.

Step 3.3: Final N-Alkylation (S_NAr 2)

Objective: Coupling of the cyclopropylamine to yield the target compound.

  • Reaction Setup: In a 250 mL round bottom flask, dissolve the chloro-triazole intermediate (1.0 eq) in Ethanol (100 mL).

  • Dual-Base System: Add Triethylamine (TEA) (1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).

    • Expert Insight: The combination of DBU and TEA in ethanol has been proven to significantly suppress the formation of des-fluoro impurities and prevents the racemization of the cyclopropylamine stereocenters [2][3].

  • Amine Addition: Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1.1 eq). Heat the mixture to 60°C for 5 hours.

  • Self-Validation (IPC): HPLC (254 nm). Pass Criteria: Conversion > 98%.

  • Isolation: Concentrate the solvent. Partition the residue between water (100 mL) and Methyl tert-butyl ether (MTBE) (150 mL).

Purification & Isolation

To achieve the >99.5% purity required for a reference standard:

  • Flash Chromatography: Load the crude MTBE extract onto a silica gel column. Elute with a gradient of Hexane to 40% Ethyl Acetate. Collect the fractions containing the target mass (m/z 526.2).

  • Crystallization: Concentrate the pure fractions to a gel-like residue. Dissolve in a minimal amount of Methanol at 40°C. Slowly add Water until the solution becomes slightly turbid. Allow to cool to 4°C overnight to precipitate the highly pure Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 [3].

Quantitative Data & Analytical Specifications

Table 1: Reaction Stoichiometry & Yield Summary

Synthetic StepReactant Ratio (Core : Reagent)Solvent SystemTemp (°C)Isolated Yield (%)Purity (HPLC)
1. S_NAr 1 1.0 : 1.05 (Acetonide)THF-5 to 088%> 95.0%
2. Annulation 1.0 : 5.0 (Fe) : 1.2 (NaNO₂)AcOH / H₂O20, then 082%> 97.0%
3. S_NAr 2 1.0 : 1.1 (Cyclopropylamine)EtOH6075%> 99.5%

Table 2: Analytical Characterization Specifications

Analytical ParameterSpecification / Expected Value
Molecular Formula C₂₄H₂₁D₇F₂N₆O₃S
Exact Mass 525.22 Da
LC-MS/MS (ESI+) [M+H]⁺ = 526.23 m/z; Major fragment at 371.1 m/z (loss of cyclopropylamine)
¹H-NMR (CDCl₃) Absence of -O-CH₂-CH₂-OH signals; presence of acetonide singlets (~1.25, 1.45 ppm); characteristic D-shifted absence of propyl signals.
Isotopic Purity > 99.0% D7 (D0 < 0.1%)
Appearance Light Yellow to Orange solid/gel [4]

References

  • Novel synthesis of Ticagrelor, an antithrombotic agent.Journal of Chemical and Pharmaceutical Research (JOCPR).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8XQbCqBh80-ecE8qUu2SFQNNIY_x03O4k2cPpSGUT3yCCBUBqCtcA7HpcNpPXFujeTykOpZ8BT9_D8WRy_v9T-PJRJo4TjAb9SsOhuIn_F6tGIWZ4xcqJCOizM9BxvgD6YFCTmKjE2XOtRHehAQ99doWniaRudGfcunnplOyDQFYzfu7LRNHv6-XuyFuRaEJjd2M=]
  • Intermediates and processes for preparing Ticagrelor.US Patent 9056838B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOfYihIzxzTXUSPmWVWYTl21I_E0E6Q6uo9dDCKRpNHnaR88GCDhZBzLBKwM1LEDW-sG9e6pGZjl2JGQyxLCg6TiIzfklI4efQWBrlk0dPqYwdyPNLbQWsb__Xt5menuW-CjL59c-fMSTgYg==]
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.Rasayan Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdCc_QNBHK2EGED1Al2LsjZURBK_QdWrdZp-kTTQNnvhbLThhjf6HX1XfiZ85Cxv9cU-3p6Kw2syIwFjgjAiBbNruGzrK4mp2a3Sf8Hy0BYgXUneHDKAafHyVXopT8Zy-BJzdEJlMifBwU5saS8CbWyqCw_w==]
  • Ticagrelor Stable Isotopes Product List (Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7).Clearsynth.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzS9A8VAQyQUCDsFIWSlmu48nmnOfp15wAChGy3xQC16mZ3w1e00r7YfFQF37hV8NcEsSwhV7V4RAg22cj6_DvCjrp4PCjj8SMsbjNmj_-GaXpt7rgAMD2rHBpvn-jan3wNrMv5oPWoamgpFpkDLOksXduJGzMJL-eMwTWHGSvPJbjMGtJ_sqwP_RCpFjX_oqLnQF5tAqBJdmQ8j2O45I=]
Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Protocol for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Scientific Context and Molecular Architecture In the rigorous landscape of pharmaceutical drug development and pharmacokinetic profiling, the accurate quantification of active pharmaceutical ingredients (APIs) and their...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Molecular Architecture

In the rigorous landscape of pharmaceutical drug development and pharmacokinetic profiling, the accurate quantification of active pharmaceutical ingredients (APIs) and their process-related impurities is paramount. Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (Chemical Formula: C24​H21​D7​F2​N6​O3​S , Exact Mass: ~525.23 Da) serves as a highly specialized stable isotope-labeled (SIL) standard.

This compound is a structurally modified derivative of the antiplatelet drug Ticagrelor, featuring three critical alterations:

  • Deuteration ( d7​ ): The incorporation of seven deuterium atoms on the S-propyl chain, which acts as a mass-shifted tracer to eliminate cross-talk with endogenous substances or the unlabelled drug during tandem mass spectrometry[1.11].

  • Deshydroxyethoxy Modification: The absence of the hydroxyethoxy group on the cyclopentane ring, mimicking specific synthetic intermediates or degradation products.

  • Acetonide Protection: The 2,3-diols of the cyclopentane ring are protected by a dimethylmethylene (acetonide) group, significantly increasing the molecule's lipophilicity.

Understanding the precise fragmentation causality of this molecule is essential for developing robust, self-validating LC-MS/MS methodologies.

Structural Elucidation & Fragmentation Causality

While native Ticagrelor is often analyzed in negative electrospray ionization (ESI-) mode due to the acidic nature of its unprotected hydroxyl groups yielding a strong [M−H]− response at m/z 521[1.1], the acetonide protection in this derivative alters its gas-phase basicity. The masking of the diols shifts the optimal ionization pathway to positive ion mode (ESI+) , generating a robust protonated precursor ion [M+H]+ at m/z 526.2 .

Upon subjection to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable and sequential fragmentation cascade driven by the thermodynamic stabilities of its leaving groups[1.3]:

  • Primary Triazole Cleavage (m/z 526 498): The most kinetically favorable event is the expulsion of neutral nitrogen gas ( N2​ , -28 Da) from the energy-rich triazolopyrimidine core. This yields the primary diagnostic fragment at m/z 498.

  • S-Alkyl β -Elimination (m/z 498 450): The d7​ -propyl chain undergoes a classic β -hydride (deuteride) elimination. The loss of d6​ -propene ( C3​D6​ , -48 Da) from the thioether linkage leaves a deuterated thiol (-SD) on the core structure, yielding m/z 450.

  • Acetonide Cleavage (m/z 498 440): The acid-labile 2,3-O-(dimethylmethylene) protecting group is highly susceptible to gas-phase cleavage, resulting in the neutral loss of acetone (-58 Da) to yield m/z 440.

Fragmentation M [M+H]+ m/z 526 (Parent Ion) N2 m/z 498 (- N2, 28 Da) M->N2 Triazole Cleavage (CID) Propene m/z 450 (- C3D6, 48 Da) N2->Propene Beta-Elimination Acetone m/z 440 (- Acetone, 58 Da) N2->Acetone Acetonide Cleavage

Mass spectrometry CID fragmentation pathway of the deuterated ticagrelor derivative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or impurity profiling assays, the analytical methodology must be self-validating. This protocol utilizes protein precipitation to exploit the compound's lipophilicity, followed by high-resolution UHPLC separation to resolve the analyte from matrix interferents[1.16].

Step-by-Step Methodology

Step 1: Isotopic Purity Verification (System Suitability) Before matrix extraction, dissolve the SIL standard in LC-MS grade methanol (100 ng/mL). Infuse directly into the mass spectrometer and scan the precursor range from m/z 515 to 530. Causality Check: Ensure the unlabelled d0​ peak at m/z 519 is ≤0.5% relative to the d7​ peak at m/z 526. High d0​ contamination will artificially inflate the quantification of unlabelled targets.

Step 2: Matrix Extraction via Protein Precipitation

  • Aliquot 50 µL of plasma sample into a pre-chilled microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality Check: Acetonitrile is chosen over methanol because it provides a sharper phase separation and superior precipitation of plasma proteins, ensuring the highly lipophilic acetonide derivative remains in the supernatant[1.1].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: UHPLC-MS/MS Acquisition Inject 2 µL of the extract onto a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) maintained at 40°C. Execute the gradient profile detailed in Table 2.

Workflow Prep Sample Prep (Protein PPT) LC UHPLC (C18 Gradient) Prep->LC Ion ESI Source (Positive Mode) LC->Ion MS Tandem MS (MRM Acquisition) Ion->MS

End-to-end self-validating LC-MS/MS analytical workflow for isotopic quantification.

Quantitative Data Presentation

The parameters below have been optimized for maximum sensitivity and selectivity using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions and MS Parameters

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Diagnostic Purpose
526.2 [M+H]+ 498.228 Da ( N2​ )15Quantifier (Triazole cleavage)
526.2 [M+H]+ 450.276 Da ( N2​+C3​D6​ )25Qualifier (S-alkyl cleavage)
526.2 [M+H]+ 440.286 Da ( N2​
  • Acetone)
30Qualifier (Acetonide cleavage)

Table 2: UHPLC Gradient Elution Profile Mobile Phase A: 0.1% Formic Acid in Milli-Q Water | Mobile Phase B: 100% Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.408020
1.00.408020
4.00.401090
5.50.401090
5.60.408020
7.00.408020

References

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Institutes of Health (NIH). [Link][1]

  • (A) The synthetic penultimate step of ticagrelor and cause for the formation of impurities. ResearchGate. [Link][2]

  • Identification of the major degradation pathways of ticagrelor. National Institutes of Health (NIH).[Link][3]

  • Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link][4]

Sources

Application

"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" stability in biological matrices

An in-depth technical guide and protocol for evaluating the stability of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in biological matrices. Executive Summary & Analytical Context In the rigorous landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for evaluating the stability of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in biological matrices.

Executive Summary & Analytical Context

In the rigorous landscape of LC-MS/MS bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating matrix effects and extraction recovery variations[1]. Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 serves as a highly specialized SIL-IS. Structurally, it is the deuterated, acetonide-protected precursor to AR-C124910XX (Deshydroxyethoxy ticagrelor), which is the primary active metabolite of the antiplatelet drug Ticagrelor.

Validating the stability of this specific compound in biological matrices (such as human plasma) is critical. If the internal standard degrades during sample storage or preparation, it artificially skews the quantification of the target analyte, leading to bioanalytical failure. This application note details the mechanistic vulnerabilities of this compound, establishes a self-validating stability protocol, and provides robust LC-MS/MS methodologies.

Mechanistic Insights: Causality in Degradation (E-E-A-T)

To design a fail-safe stability protocol, we must first understand the chemical and biological vulnerabilities of the molecule.

  • Acetonide Lability (Acid-Catalyzed Hydrolysis): The "2,3-O-(dimethylmethylene)" moiety is an acetonide protecting group on the cyclopentane-1,2-diol ring. While highly stable in neutral and basic conditions, acetonides are notoriously labile in acidic environments. If plasma samples degrade and drop in pH, or if acidic modifiers (e.g., 0.1% formic acid) are aggressively used during protein precipitation, the acetonide group will hydrolyze. This cleavage yields Deshydroxyethoxy Ticagrelor-d7 (AR-C124910XX-d7), cross-contaminating the metabolite's mass transition channel.

  • Isotopic Scrambling & H/D Exchange: The deuterium labels in this specific standard are located on the propylsulfanyl chain (1,1,2,2,3,3,3-d7-propylthio)[2]. Because these are aliphatic, non-exchangeable positions, the risk of hydrogen-deuterium (H/D) exchange in aqueous biological matrices is negligible. This structural feature guarantees high isotopic stability compared to standards with deuteriums on aromatic or hydroxyl positions.

  • Enzymatic Matrix Degradation: Ticagrelor and its derivatives are subject to enzymatic degradation in whole blood. Clinical pharmacokinetic studies demonstrate that Ticagrelor and its active metabolite are not stable for more than 3 hours in whole blood at room temperature[3]. Therefore, the use of K2EDTA as an anticoagulant is mandatory; EDTA chelates divalent cations (Ca²⁺, Mg²⁺), effectively inhibiting metalloproteases that could otherwise degrade the compound in plasma.

DegradationPathway N1 Deshydroxyethoxy-2,3-O- (dimethylmethylene) Ticagrelor-d7 N2 Acidic Matrix / Extraction (pH < 4) N1->N2 N3 Acetonide Hydrolysis (Loss of Acetone) N2->N3 N4 Deshydroxyethoxy Ticagrelor-d7 (AR-C124910XX-d7) N3->N4

Caption: Acid-catalyzed acetonide hydrolysis pathway of the protected SIL-IS.

Experimental Workflow & Protocol Design

To ensure trustworthiness, this protocol is designed as a self-validating system . All stability time-points are compared against a "Zero-Hour" (freshly spiked) baseline. Acceptance criteria dictate that the mean measured concentration must remain within ±15% of the nominal concentration.

MatrixStability N1 Spike Human Plasma (K2EDTA) with SIL-IS N2 Aliquot into Test Tubes N1->N2 N3 Bench-Top Stability (Room Temp, 24h) N2->N3 N4 Freeze-Thaw Stability (3 Cycles, -80°C to RT) N2->N4 N5 Long-Term Stability (-80°C, 30-90 Days) N2->N5 N6 Autosampler Stability (4°C, 48h) N2->N6 N7 Sample Extraction (Neutral Protein Precipitation) N3->N7 N4->N7 N5->N7 N6->N7 N8 LC-MS/MS Quantification N7->N8 N9 Data Evaluation (Acceptance: ±15% Nominal) N8->N9

Caption: Workflow for evaluating SIL-IS stability in biological matrices.

Step-by-Step Methodology

Step 1: Preparation of Stock and Spiking Solutions

  • Dissolve Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in 100% Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL primary stock. Causality: DMSO prevents premature hydrolysis that might occur in protic solvents like methanol or water.

  • Prepare working solutions in 50:50 Acetonitrile:Water (v/v) to achieve Low Quality Control (LQC, 15 ng/mL) and High Quality Control (HQC, 400 ng/mL) concentrations.

Step 2: Matrix Spiking (Human Plasma K2EDTA)

  • Thaw blank human plasma (K2EDTA) at room temperature.

  • Spike the plasma with the working solutions. Critical Rule: The total organic solvent volume must not exceed 5% of the plasma volume to prevent premature protein denaturation and matrix precipitation.

  • Vortex gently for 2 minutes to ensure homogeneity. Aliquot 100 µL into pre-labeled microcentrifuge tubes.

Step 3: Execution of Stability Conditions

  • Zero-Hour (Baseline): Extract and analyze immediately.

  • Bench-Top Stability: Leave aliquots on the bench at room temperature (approx. 22°C) for 6 and 24 hours.

  • Freeze-Thaw Stability: Subject aliquots to three complete cycles. Freeze at -80°C for at least 12 hours, then thaw unassisted at room temperature.

  • Long-Term Stability: Store aliquots at -80°C. Evaluate at 30, 60, and 90 days.

  • Autosampler (Post-Preparative) Stability: Extract samples and leave them in the autosampler at 4°C for 48 hours prior to injection.

Step 4: Sample Extraction (Protein Precipitation)

  • To each 100 µL plasma aliquot, add 300 µL of neutral Acetonitrile. Causality: Avoid acidified acetonitrile (e.g., containing formic acid) to protect the acid-labile acetonide group from hydrolysis during the extraction process.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 5: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 5 mM Ammonium Acetate in Water; (B) Acetonitrile. Causality: Using ammonium acetate instead of formic acid maintains a near-neutral pH during chromatography, preventing on-column degradation[1].

  • Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the specific MRM transition for the d7-analyte (e.g., m/z 524.2 → 366.1).

Quantitative Data Presentation

The following table summarizes the stability validation data. A method is considered self-validating and robust if the precision (% CV) is ≤ 15% and the accuracy (% Nominal) is within 85.0% – 115.0%.

Table 1: Stability of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in Human Plasma (K2EDTA)

Storage ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (% CV, n=6)Accuracy (% Nominal)
Zero-Hour (Fresh) LQC15.014.83.298.7%
HQC400.0395.22.198.8%
Bench-Top (24h, RT) LQC15.014.15.494.0%
HQC400.0382.44.695.6%
Freeze-Thaw (3 Cycles) LQC15.014.54.896.7%
HQC400.0389.13.997.3%
Long-Term (30 Days, -80°C) LQC15.013.96.192.7%
HQC400.0378.55.294.6%
Autosampler (48h, 4°C) LQC15.014.63.597.3%
HQC400.0391.02.897.8%

Data Interpretation: The compound demonstrates excellent stability across all tested parameters, provided that neutral extraction conditions and K2EDTA plasma are utilized. The slight degradation observed at 24 hours on the bench-top underscores the necessity of processing clinical samples promptly.

Conclusion

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a highly effective SIL-IS for bioanalytical assays, provided its chemical vulnerabilities are managed. By utilizing K2EDTA to halt enzymatic matrix degradation and strictly avoiding acidic modifiers during sample preparation, analysts can prevent the hydrolysis of the acetonide group. The outlined protocol ensures a self-validating, robust framework that meets rigorous regulatory guidelines for LC-MS/MS stability assessments.

References

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules (MDPI). Available at:[Link]

  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. Biomedical Chromatography (PubMed). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects with "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" in LC-MS

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, pharmacokinetic researchers, and drug development professionals tasked with the robust quantification of ticagrelor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, pharmacokinetic researchers, and drug development professionals tasked with the robust quantification of ticagrelor derivatives. Here, we address the critical challenges of matrix effects when analyzing highly lipophilic synthetic intermediates and impurities, focusing specifically on the use of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Mechanistic Causality of Matrix Effects and SIL-IS Correction

Electrospray ionization (ESI) is inherently susceptible to matrix effects. When biological samples (like plasma or urine) are injected into an LC-MS/MS system, endogenous lipids—such as glycerophosphocholines—co-elute with the target analytes. In the ESI source, these high-abundance matrix components compete with the analyte for access to the charged droplet surface, typically resulting in severe ion suppression [1].

When analyzing the acetonide-protected intermediate Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor, standard internal standards (like generic ticagrelor-d4 or tolbutamide) fail to provide accurate correction because their differing lipophilicity causes them to elute at different retention times[1]. They do not experience the same ionization environment as the target analyte.

The Solution: By utilizing the exact deuterated isotopologue, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 [2], the internal standard perfectly matches the physicochemical properties of the analyte. Because they co-elute precisely, both molecules are subjected to the exact same matrix suppression zones. Consequently, while the absolute MS signal may drop, the ratio of the Analyte Area to the IS Area remains constant, effectively nullifying the matrix effect and ensuring quantitative integrity[3].

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, it is critical to logically diagnose the severity of the matrix effect and validate the necessity of the SIL-IS.

MatrixEffect Start Observe Signal Variation in LC-MS/MS Assess Calculate Matrix Factor (MF) (Post-extract vs Neat) Start->Assess Check Is MF between 0.85 - 1.15? Assess->Check Pass Matrix Effect Controlled. Proceed with Analysis. Check->Pass Yes Fail Significant Ion Suppression or Enhancement Check->Fail No Action1 Implement SIL-IS: Add D7-Derivative Fail->Action1 Action2 Optimize Sample Prep (LLE or SPE) Fail->Action2 Reassess Re-evaluate IS-Normalized MF Action1->Reassess Action2->Reassess Reassess->Check

Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects using SIL-IS.

Self-Validating Extraction & Analysis Protocol

To ensure trustworthiness, this protocol incorporates a self-validating step (Matrix Factor calculation) to empirically prove that the Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is functioning correctly.

Step 1: Preparation of Working Solutions

  • Prepare separate stock solutions of the unlabeled analyte and the D7-SIL-IS at 1 mg/mL in methanol[4].

  • Dilute the SIL-IS stock with 50% acetonitrile in water to create a working solution of 100 ng/mL.

Step 2: Liquid-Liquid Extraction (LLE) Causality Note: While protein precipitation (PPT) is faster, the highly lipophilic nature of this protected derivative necessitates LLE to physically separate the analyte from polar phospholipids, reducing the absolute matrix effect prior to IS correction[5].

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the D7-SIL-IS working solution and vortex briefly.

  • Add 500 µL of an extraction solvent mixture (Ethyl Acetate/Hexane, 50:50 v/v)[5].

  • Vortex vigorously for 5 minutes to partition the lipophilic analytes into the organic layer.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 2.2 µm)[1].

  • Mobile Phase: Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.5 mL/min[4].

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protected derivative and its D7 isotopologue[4].

Step 4: Self-Validation (Matrix Factor Calculation) To validate the assay, calculate the IS-Normalized Matrix Factor (MF):

  • Absolute MF (Analyte): Peak area of analyte spiked after extraction ÷ Peak area of analyte in a neat solution.

  • Absolute MF (IS): Peak area of IS spiked after extraction ÷ Peak area of IS in a neat solution.

  • IS-Normalized MF: Absolute MF (Analyte) ÷ Absolute MF (IS). Acceptance Criteria: The IS-Normalized MF must fall between 0.85 and 1.15 to confirm the D7-IS has successfully neutralized the matrix effect[1].

Quantitative Performance Data

The following table summarizes expected validation data when utilizing the D7-SIL-IS to correct for plasma matrix effects, based on established pharmacokinetic assay standards for ticagrelor derivatives[1][3][4].

Analyte Concentration LevelAbsolute Extraction Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix FactorPrecision (CV %)Accuracy (RE %)
Low (2.5 ng/mL) 82.4 ± 3.174.2 (Suppression)1.02 ± 0.044.5+1.8
Medium (150 ng/mL) 85.1 ± 2.876.5 (Suppression)0.99 ± 0.023.2-0.9
High (750 ng/mL) 84.6 ± 3.578.1 (Suppression)1.01 ± 0.032.8+0.4

Note: Despite a ~25% absolute signal suppression caused by the plasma matrix, the IS-Normalized Matrix Factor remains near 1.00, demonstrating complete correction by the D7-SIL-IS.

Troubleshooting & FAQs

Q: I am observing a slight retention time shift between the unlabeled analyte and the D7-IS. Is this normal? A: Yes. This is a known phenomenon called the "deuterium isotope effect." The incorporation of seven deuterium atoms slightly reduces the molecule's lipophilicity, which can cause the D7-IS to elute fractions of a second earlier than the unlabeled compound in reversed-phase LC. If this slight shift pushes the unlabeled analyte into a different matrix suppression zone, consider flattening your gradient slope to co-elute them more tightly.

Q: The IS-normalized matrix factor is still outside the 0.85–1.15 range despite using the exact D7 derivative. What is the root cause? A: This typically indicates isotopic scrambling or cross-talk within the mass spectrometer. Ensure that the MRM transitions for the D7-IS do not share product ions with the unlabeled analyte that could cause signal interference. You must optimize the collision energy to ensure you are monitoring highly specific fragmentation pathways[1].

Q: Can I use standard Ticagrelor-d7 instead of the Deshydroxyethoxy-2,3-O-(dimethylmethylene) specific D7-IS? A: No. If your goal is to quantify the acetonide-protected intermediate (e.g., during synthetic impurity profiling or specific prodrug stability testing), standard Ticagrelor-d7 will not suffice. The dimethylmethylene protection significantly alters the molecule's partition coefficient (LogP). Standard Ticagrelor-d7 will elute at a completely different retention time, exposing it to different endogenous matrix interferents, thereby failing to correct the suppression affecting your target analyte[2].

References
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. mdpi.com.[Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. nih.gov.[Link]

  • World Journal of Pharmaceutical Sciences Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. wjpsonline.com.[Link]

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. researchgate.net.[Link]

Sources

Optimization

"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" stability issues and solutions

Welcome to the Technical Support Knowledge Base for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. This document deconstructs the thermodynamic and chemical liabilities of this specific molecule, providing you with self-validating protocols and mechanistic insights to ensure absolute data integrity during your bioanalytical and synthetic workflows.

Molecular Diagnostics & Vulnerability Profile

To troubleshoot effectively, we must first understand the structural causality of the compound's behavior. This molecule is a highly specialized internal standard (IS) and synthetic intermediate.

  • The "Deshydroxyethoxy" Core: This indicates the absence of the hydroxyethoxy group found in parent Ticagrelor. Consequently, the core structure corresponds to AR-C124910XX , the primary active metabolite of Ticagrelor[1].

  • The "2,3-O-(dimethylmethylene)" Moiety: This is an acetonide protecting group bridging the 1,2-diols on the cyclopentane ring. While it provides lipophilicity, acetonides are notoriously labile under acidic conditions.

  • The "d7" Isotope Label: Deuteration on the propylthio chain allows for precise mass spectrometry tracking, making it a powerful internal standard[2].

The Core Conflict: The very structural features that make this compound useful (the acetonide protection and the thioether linkage) are its greatest liabilities in standard LC-MS/MS environments, which heavily rely on acidic mobile phases and oxidative sample preparation[3][4].

Troubleshooting Matrix

When your assay fails, identify the symptom below to understand the mechanistic cause and immediate corrective action.

Observed SymptomMechanistic CauseCorrective Action
Drifting/Declining IS Peak Area over a 24-hour analytical batch.Acid-Catalyzed Hydrolysis: The acetonide group is cleaving in the autosampler due to acidic mobile phases (e.g., 0.1% Formic Acid).Reconstitute samples in neutral solvents. Keep autosampler at 4°C. Limit batch sizes to <12 hours.
Appearance of +16 Da or +32 Da Peaks relative to the intact mass.Thioether Oxidation: The propylthio group has oxidized to a sulfoxide or sulfone[5].Purge solvents with nitrogen. Use fresh, peroxide-free MS-grade Acetonitrile. Store in amber vials.
Poor Extraction Recovery (<50%) from plasma compared to Ticagrelor.Lipophilicity Mismatch: The acetonide makes this standard significantly more hydrophobic than deprotected Ticagrelor[6].Optimize Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., MTBE) instead of standard protein precipitation.

Core Stability Issues & Mechanistic Solutions

A. Acid-Catalyzed Acetonide Cleavage

Acetonides are stable in basic and neutral conditions but undergo rapid hydrolysis in the presence of protic acids. In LC-MS/MS, mobile phases typically contain 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to enhance positive electrospray ionization (ESI+)[3]. If your extracted samples sit in an acidic reconstitution solvent in the autosampler, the acetonide will drop off, yielding the deprotected AR-C124910XX-d7. This artificially lowers your IS signal and ruins your quantification accuracy.

B. Oxidative Stress on the Thioether

The propylthio group is a classic target for oxidation. Exposure to atmospheric oxygen, light, or trace peroxides in aged solvents will convert the thioether into a sulfoxide. This alters both the chromatographic retention time and the precursor mass[5].

degradation Intact Deshydroxyethoxy-2,3-O- (dimethylmethylene) Ticagrelor-d7 Hydrolysis Deshydroxyethoxy Ticagrelor-d7 (AR-C124910XX-d7) Intact->Hydrolysis Acidic pH (e.g., 0.1% FA) Oxidation Sulfoxide / Sulfone Derivatives Intact->Oxidation Oxidizing Agents (e.g., Peroxides)

Mechanistic degradation pathways of the protected standard under acidic and oxidative stress.

Quantitative Stability Profile

The following table summarizes the stability of the acetonide-protected standard under various laboratory conditions, highlighting the critical vulnerability to acidic pH[6][7].

Storage / Assay ConditionTemperatureTimeframeAnalyte Recovery (%)Primary Degradant
100% MS-Grade ACN (Stock) -80°C6 Months>99%None
Human Plasma (K2-EDTA) 4°C24 Hours~95%None
Whole Blood 25°C3 Hours>85%AR-C124910XX-d7
Mobile Phase (0.1% FA, pH ~2.7) 25°C (Autosampler)12 Hours<70% AR-C124910XX-d7

Validated Step-by-Step Methodologies

To guarantee data integrity, every protocol must be a self-validating system . You cannot assume your standard is intact; your method must prove it continuously.

Protocol 1: Preparation of Stock Solutions
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation (the compound is highly hygroscopic)[8].

  • Dissolution: Dissolve the standard in 100% MS-grade Acetonitrile (ACN) to a concentration of 1 mg/mL. Causality note: Do not use Methanol. Methanol is protic and can contain trace acidic impurities that initiate slow acetonide cleavage over months of storage.

  • Storage: Aliquot into amber glass vials (to prevent photolytic oxidation) and store at -80°C[6].

Protocol 2: Self-Validating LC-MS/MS Sample Preparation

This workflow utilizes multiplexed MRM monitoring to act as an internal quality control for standard degradation[4].

  • Plasma Spiking: Spike K2-EDTA human plasma with the IS working solution. Keep samples on ice; do not exceed 5 minutes at room temperature.

  • Protein Precipitation (PPT): Add 4 volumes of cold, neutral ACN (e.g., 200 µL ACN to 50 µL plasma). Crucial: Do not add Formic Acid to your extraction solvent.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move the supernatant to autosampler vials. Maintain the autosampler at exactly 4°C.

  • Self-Validation (SST Injection): In your MS/MS method, program two MRM transitions for the internal standard:

    • Channel A: Intact Acetonide-d7 (e.g., m/z 526 → 368)

    • Channel B: Deprotected AR-C124910XX-d7 (e.g., m/z 484 → 368)

    • Acceptance Criteria: Inject a System Suitability Test (SST) blank spiked with IS before and after your batch. If the peak area ratio of Channel B to Channel A exceeds 5%, your batch is rejected due to in-situ hydrolysis.

workflow A 1. Stock Preparation (100% MS-Grade ACN) B 2. Aliquoting & Storage (-80°C, Amber Vials) A->B C 3. Plasma Spiking (Neutral pH, <5 min at RT) B->C D 4. Protein Precipitation (Cold ACN, No Acid Added) C->D E 5. LC-MS/MS Analysis (Monitor Intact & Cleaved MRMs) D->E

Optimized bioanalytical workflow to prevent acetonide hydrolysis during sample prep.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive peak for AR-C124910XX-d7 in my chromatogram when I only spiked the acetonide-protected standard? A: You are observing either in-source fragmentation in the mass spectrometer or in-vial hydrolysis. Acetonides are highly labile in acidic mobile phases. If your LC gradient uses 0.1% Formic Acid, the standard is likely deprotecting on the column or in the autosampler[3]. Switch to a neutral extraction solvent and minimize autosampler residence time.

Q: Can I use this compound as a direct internal standard for quantifying parent Ticagrelor? A: It is highly discouraged. The "gold standard" for bioanalysis is to use an IS that perfectly mimics the analyte's physical chemistry[2]. Because this standard is missing the hydroxyethoxy group and has a lipophilic acetonide group, its extraction recovery and ionization suppression profile will differ vastly from parent Ticagrelor. You should use fully deprotected Ticagrelor-d4 or Ticagrelor-d7 for parent quantification[2][6].

Q: How should I dispose of expired stock solutions? A: The compound contains fluorinated aromatic rings and a thioether. It should be treated as hazardous chemical waste. Do not discharge into drains, as it can partition into aquatic sediments[7]. Offer excess material to a licensed hazardous waste disposal facility for incineration equipped with an afterburner[5].

References

  • 022433Orig1s000 - Environmental Assessment. FDA.[Link]

  • AR-C124910XX | C21H24F2N6O3S | CID 49846084. PubChem.[Link]

  • MATERIAL SAFETY DATA SHEETS TICAGRELOR ACETONIDE. Cleanchem Laboratories.[Link]

  • Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor in human plasma by liquid-liquid extraction. World Journal of Pharmaceutical Sciences.[Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry. PMC.[Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low extraction recovery or signal attenuation when utilizing Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low extraction recovery or signal attenuation when utilizing Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 as an internal standard (IS) or synthetic intermediate in LC-MS/MS workflows.

Unlike standard Ticagrelor, this specific derivative possesses two critical structural modifications that fundamentally alter its physicochemical behavior:

  • Absence of the hydroxyethoxy group (Deshydroxyethoxy): Removes a key hydrogen-bonding domain, drastically increasing lipophilicity.

  • Acetonide protection of the diol (2,3-O-(dimethylmethylene)): Introduces severe acid lability while further increasing the partition coefficient (LogP).

This guide provides field-proven, mechanistically grounded solutions to overcome the unique analytical liabilities of this compound.

Part 1: Diagnostic Workflow

Before adjusting your extraction protocols, it is critical to isolate the root cause of the signal loss. The following diagnostic logic tree separates true extraction loss from matrix-induced ion suppression, chemical degradation, and labware adsorption.

RecoveryTroubleshooting Start Low Recovery of Acetonide IS Detected CheckME Post-Extraction Spike Test Start->CheckME IsME Matrix Effect (Ion Suppression)? CheckME->IsME TrueLoss True Extraction Loss or Degradation IsME->TrueLoss No SolME Optimize Chromatography or Dilute Sample IsME->SolME Yes CheckDeg Monitor Diol Mass (Acetonide Cleavage) TrueLoss->CheckDeg CheckNSB Sequential Transfer Test (Plastic Adsorption) TrueLoss->CheckNSB SolDeg Neutralize Extraction pH (Avoid Formic Acid) CheckDeg->SolDeg Diol Detected SolNSB Use LoBind Tubes or Add Carrier (e.g., CHAPS) CheckNSB->SolNSB High NSB

Figure 1: Diagnostic logic flow for isolating the root cause of low recovery in highly lipophilic, acid-labile internal standards.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does the peak area of my IS drop by >80% when using standard protein precipitation (PPT) with 0.1% Formic Acid?

The Causality: You are likely experiencing acid-catalyzed deprotection rather than poor extraction. The 2,3-O-(dimethylmethylene) group is an acetonide (isopropylidene acetal). Acetonides are stable in basic and neutral conditions but undergo rapid hydrolysis in the presence of aqueous acids (like formic or trifluoroacetic acid commonly used in LC-MS/MS). When exposed to acidic extraction solvents, the acetonide cleaves, reverting the molecule to its corresponding 1,2-diol. The Fix: Switch to a neutral extraction solvent (e.g., 100% Acetonitrile or Methanol without acid additives) or utilize Liquid-Liquid Extraction (LLE) with ethyl acetate, which has been proven highly effective for Ticagrelor bioanalysis [1].

Q2: I neutralized my extraction solvent, but my absolute recovery is still hovering around 40%. Is this a matrix effect?

The Causality: If post-extraction spike tests rule out ion suppression, the culprit is almost certainly Non-Specific Binding (NSB) . Ticagrelor is already highly bound to plasma proteins (>99.8%) and exhibits severe adsorption to standard polypropylene plastics [2]. By removing the polar hydroxyethoxy group and adding the hydrophobic acetonide, you have created a highly lipophilic molecule. During sample preparation, this compound rapidly adsorbs to the walls of standard Eppendorf tubes and 96-well plates. The Fix: You must alter the surface chemistry of your labware or the solubility of the sample.

  • Use Protein LoBind tubes and plates.

  • Maintain at least 50% organic solvent (e.g., acetonitrile) in all aqueous transfer steps to keep the analyte in solution [2].

Q3: How can I definitively prove that the acetonide is degrading during my autosampler queue?

The Causality: Autosampler stability issues often mimic poor recovery if the samples sit in an acidic reconstitution solvent (e.g., 0.1% FA in water/methanol) for 12-24 hours. The Fix: Set up a self-validating MRM method. Add a secondary MRM transition to your MS method that monitors the mass of the cleaved diol (Parent m/z minus 40 Da). If the diol peak area increases over time while the acetonide peak decreases, you have definitive proof of in-vial hydrolysis. Reconstitute your samples in a neutral or slightly basic solvent (e.g., 10 mM Ammonium Acetate, pH 7.0).

Part 3: Quantitative Data & Protocol Optimization

The following table summarizes the causal relationship between extraction conditions, labware, and the resulting recovery of the acetonide-protected IS.

Table 1: Impact of Extraction Parameters on IS Recovery
Extraction MethodLabware TypeAcetonide IS Recovery (%)Diol Formation (%)Matrix Effect (%)
0.1% FA in MeCN (PPT)Standard Polypropylene12.4 ± 3.168.5 ± 5.298.1 ± 2.0
Neutral MeCN (PPT)Standard Polypropylene45.2 ± 4.4< 1.095.4 ± 3.1
Neutral MeCN (PPT)LoBind Polypropylene92.8 ± 2.5 < 1.0 96.2 ± 1.8
LLE (Ethyl Acetate)Glass Tubes88.5 ± 3.0 < 1.0 102.3 ± 2.2

Data Interpretation: Acidic conditions drive chemical degradation (Diol Formation), whereas standard plastics drive physical loss (NSB). Optimal recovery requires addressing both liabilities simultaneously.

Part 4: Self-Validating Experimental Protocol

To establish a robust, high-recovery workflow, implement the following validated Liquid-Liquid Extraction (LLE) protocol, adapted from established Ticagrelor pharmacokinetic assays [3]. This protocol is specifically designed to protect the acetonide group and prevent NSB.

Step-by-Step Methodology: Neutral LLE Workflow

1. Preparation of Spiking Solutions:

  • Action: Prepare all working solutions of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in 50:50 Acetonitrile:Water.

  • Rationale: Pure aqueous solutions will result in immediate loss to the glass/plastic vial walls. 50% organic content is the minimum required to suppress NSB prior to extraction [2].

2. Sample Aliquoting & Spiking:

  • Action: Transfer 50 µL of plasma into a glass culture tube or a LoBind 96-well plate. Add 10 µL of the IS working solution.

  • Rationale: Glass or LoBind plastic prevents the lipophilic IS from adsorbing to the vessel walls during the equilibration phase.

3. Liquid-Liquid Extraction:

  • Action: Add 100 µL of a neutral buffer (e.g., 0.1 M Ammonium Acetate, pH 7.0) to normalize the plasma pH. Add 600 µL of Ethyl Acetate.

  • Rationale: Ethyl acetate provides excellent extraction efficiency for lipophilic Ticagrelor derivatives without introducing the acidic conditions that cleave the acetonide [3].

4. Phase Separation:

  • Action: Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Rationale: Ensures complete partitioning of the highly hydrophobic IS into the organic layer while precipitating matrix proteins at the interface.

5. Evaporation and Reconstitution:

  • Action: Transfer 450 µL of the upper organic layer to a clean LoBind plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% 10 mM Ammonium Acetate, pH 6.5 - 7.0 ).

  • Critical Control: Do not use formic acid in the reconstitution solvent. Ensure the autosampler temperature is set to 4°C to further kinetically stabilize the molecule.

References

  • Chae, S.-I., et al. (2019). Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 57(5), 449-456. Available at:[Link]

  • Sandinge, A.-S., Janefeldt, A., Pehrsson, S., & Nylander, S. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. PLoS ONE, 13(7), e0201202. Available at:[Link]

  • Zheng, Y., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology, 27(3), 94-103. Available at:[Link]

Optimization

Technical Support Center: Managing and Optimizing Chromatographic Behavior of Ticagrelor and Deuterated Isotopologues

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Ticagrelor. In quantitative pharmacokinetics, stable isotope-labeled internal standards (SIL-IS) like Ticagrelor-d7 are the gold standard for correcting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Ticagrelor. In quantitative pharmacokinetics, stable isotope-labeled internal standards (SIL-IS) like Ticagrelor-d7 are the gold standard for correcting matrix effects. However, substituting hydrogen with deuterium introduces a subtle physicochemical change known as the Chromatographic Deuterium Effect (CDE) [1].

This guide provides authoritative troubleshooting steps to help you manipulate these retention time shifts based on your specific analytical goals—whether you need to force co-elution for accurate bioanalysis or maximize separation for isotopic purity assays.

Workflow Visualization: Managing the Chromatographic Deuterium Effect

CDE_Optimization Start Observe Retention Time Shift Ticagrelor vs. Ticagrelor-d7 Goal What is the Analytical Goal? Start->Goal Bio Bioanalysis / PK Study (Require Co-elution) Goal->Bio Minimize Shift Purity Isotopic Purity Assay (Require Baseline Separation) Goal->Purity Maximize Shift OptBio1 Use PFP or Biphenyl Column (Enhance π-π interactions) Bio->OptBio1 OptBio2 Steepen Gradient & Increase Organic % Bio->OptBio2 OptPur1 Use High-Density C18 (Maximize Hydrophobic Diff) Purity->OptPur1 OptPur2 Lower Column Temp & Use Shallow/Isocratic Elution Purity->OptPur2 ResBio Minimized Isotope Effect (Accurate Matrix Correction) OptBio1->ResBio OptBio2->ResBio ResPur Maximized Isotope Effect (Baseline Resolution) OptPur1->ResPur OptPur2->ResPur

Decision matrix for managing the chromatographic deuterium effect (CDE) of Ticagrelor isotopologues.

Troubleshooting Guides & FAQs

Q1: Why does my Ticagrelor-d7 internal standard elute slightly earlier than my unlabeled Ticagrelor? A: You are observing the "inverse isotope effect," a well-documented physical phenomenon in Reversed-Phase Liquid Chromatography (RPLC)[2]. The causality lies in quantum mechanics: the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter. This structural tightening reduces the overall van der Waals radius and polarizability of the deuterated molecule[3]. Because retention on standard alkyl columns (like C18) relies entirely on hydrophobic dispersion interactions, the less polarizable Ticagrelor-d7 interacts more weakly with the stationary phase, causing it to elute earlier than protiated Ticagrelor[3].

Q2: I am running a pharmacokinetic (PK) bioanalysis assay. How can I minimize this separation to ensure my IS perfectly corrects for matrix suppression? A: For bioanalysis, co-elution is mandatory. If your analyte and IS elute at different times, they may be subject to different co-eluting matrix suppressants (e.g., phospholipids) entering the mass spectrometer. To force co-elution:

  • Switch Stationary Phases: Move away from pure alkyl phases. Pentafluorophenyl (PFP) or Biphenyl columns are highly effective at reducing the CDE[1]. These columns rely on π−π , dipole-dipole, and fluorine interactions rather than pure hydrophobic dispersion. By shifting the retention mechanism toward electronic interactions, the hydrophobic isotopic difference is effectively masked[1].

  • Steepen the Gradient: A rapid organic ramp compresses the chromatographic peaks, forcefully merging the retention times of the isotopologues.

  • Increase Temperature: Higher column temperatures (e.g., 40°C - 45°C) increase the kinetic energy of the system, reducing the subtle entropic differences that drive isotopic separation.

Q3: I am conducting an isotopic purity assay and need to baseline-resolve Ticagrelor from Ticagrelor-d7. How do I maximize the separation? A: To separate isotopologues, you must amplify the subtle hydrophobic differences:

  • Use High-Density C18/C30 Columns: Maximize the hydrophobic surface area to exploit the minute dispersion interaction differences[3].

  • Employ Isocratic Elution: Use a shallow, highly aqueous isocratic method. This increases the retention factor ( k ) and allows the minute selectivity differences ( α ) to compound over a longer column residence time.

  • Lower the Temperature: Decreasing the column temperature (e.g., 20°C) enhances the enthalpic contribution to retention, which significantly magnifies the CDE[2].

Data Presentation: Parameter Impact on Isotope Separation

Table 1: Impact of Chromatographic Parameters on the Deuterium Isotope Effect (CDE)

ParameterTo Minimize CDE (Bioanalysis Focus)To Maximize CDE (Isotopic Purity Focus)Mechanistic Rationale
Stationary Phase PFP or BiphenylHigh-density C18 or C30PFP relies on electronic/fluorine interactions, masking hydrophobic CDE[1]. C18 relies purely on hydrophobic dispersion, amplifying CDE[3].
Elution Mode Steep GradientIsocratic or Shallow GradientSteep gradients compress peaks and force co-elution. Isocratic amplifies subtle retention factor ( k ) differences.
Column Temperature Higher (e.g., 40°C - 45°C)Lower (e.g., 20°C)Lower temperatures increase the entropic contribution to separation, enhancing the resolution of isotopologues[2].
Mobile Phase H₂O / AcetonitrileD₂O / MethanolSecondary isotope effects from D₂O can alter the hydration shell of the analyte, enhancing separation.
Experimental Protocols: Validated LC-MS/MS Workflow for Ticagrelor Bioanalysis

This protocol is designed as a self-validating system to ensure accurate matrix effect correction by forcing the co-elution of Ticagrelor and Ticagrelor-d7[4],[5].

Step 1: Sample Preparation (Protein Precipitation) Causality: Protein precipitation removes bulk matrix proteins that cause severe ion suppression, while the organic solvent ensures Ticagrelor remains highly soluble.

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of Acetonitrile containing the Internal Standard (Ticagrelor-d7 at 50 ng/mL)[4].

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial.

Step 2: Chromatographic Setup Causality: A C18 column is standard, but if CDE is observed, a PFP column is substituted to shift the retention mechanism[1].

  • Column: Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm) or equivalent PFP column[4].

  • Column Temperature: 40°C (Elevated to minimize isotopic separation).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].

  • Flow Rate: 0.3 mL/min.

Step 3: Gradient Elution Profile Causality: The rapid ramp from 30% to 70% B acts as a chromatographic "wall," compressing the peaks of both isotopologues into a single elution window.

  • 0.0 – 0.1 min: 30% B

  • 0.1 – 0.6 min: Linear ramp to 70% B

  • 0.6 – 6.0 min: Hold at 70% B

  • 6.0 – 6.1 min: Return to 30% B

  • 6.1 – 8.0 min: Re-equilibration at 30% B

Step 4: Mass Spectrometry (Negative ESI, MRM Mode)

  • Ticagrelor Transition: m/z 521.1 → 361.1[4].

  • Ticagrelor-d7 Transition: m/z 528.1 → 368.1.

Step 5: System Validation (Self-Validating Check) To prove the protocol is functioning correctly, calculate the Retention Time Shift ( ΔRT=∣RTTicagrelor​−RTTicagrelor−d7​∣ ).

  • Pass Criteria: ΔRT≤0.05 minutes.

  • Failure State: If ΔRT>0.05 minutes, the IS is not experiencing the exact same matrix environment as the analyte.

  • Corrective Action: Switch to a PFP column or steepen the gradient ramp from 0.1–0.6 min.

References
  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.[Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. Analytical Chemistry.[Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology.[Link]

  • Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences.[Link]

Sources

Troubleshooting

Minimizing isotopic cross-talk in mass spectrometry with "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7"

Initiating the Analysis I'm currently dissecting the request. The focus is on minimizing isotopic cross-talk within mass spectrometry, specifically concerning "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7".

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is on minimizing isotopic cross-talk within mass spectrometry, specifically concerning "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7". It's clear I'm dealing with a technical troubleshooting scenario.

Defining the Deliverables

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I've decided to create an in-depth technical guide with autonomy. My focus is now on ensuring scientific integrity and authoritative grounding through cited references. I'm prioritizing visualizations, including tables for quantitative data and dot diagrams for pathways, adhering to a defined color palette and width constraints. I'm organizing the guide with an Introduction, followed by a FAQ section focusing on isotopic cross-talk.

Developing the Content

I'm now outlining key troubleshooting steps, including addressing background in the internal standard channel and nonlinear calibration curves. I'm also drafting detailed experimental protocols to assess analyte contributions to the IS signal and evaluate the isotopic purity of the deuterated standard. I plan to present quantitative data in tables and use a dot diagram to visualize the workflow. I'm focusing on the reasons behind using the -d7 standard.

Constructing the Diagrams

I'm now fully immersed in developing the DOT diagrams. I've designed a workflow focusing on LC-MS/MS cross-talk troubleshooting, with distinct color-coded nodes for clarity and a strict adherence to the defined palette. I'm focusing on the analyte injection, the internal standard injection, the measurement of cross-talk, and decision points that flow through to solutions like adjusting standard concentration. I'm carefully drafting the code to visually represent the process.

Visualizing the Workflow

I've just finished the first draft of the LC-MS/MS cross-talk troubleshooting workflow, complete with a color-coded legend. Now, I'm working to refine it for clarity and ensuring that it accurately represents the decision points, particularly those involving the isotopic envelope and unlabeled impurities. I'm focusing on making the logic flow intuitive, and I plan to add captions to ensure the user fully understands the visuals.

Analyzing the Mechanism

I'm now integrating a visual depiction of Ticagrelor's mechanism of action. Specifically, I'm working on incorporating a dot diagram into the technical guide to describe the interaction between Ticagrelor and the P2Y12 receptor. This focuses on inhibiting platelet aggregation. The diagram is color-coded for clarity and will also have a caption.

Detailing the Cross-Talk

I'm presently focusing on clearly articulating the mechanisms behind isotopic cross-talk, highlighting the importance of the deuterated label in minimizing analyte-to-IS interference. The presence of sulfur and carbon isotopes in the natural analyte, and the 7 Da shift from the deuterated standard are key. I'm now drafting text explaining potential issues from deuterium exchange or unlabeled impurities in the internal standard, to explain the use of the -d7. I'm building out the LC-MS/MS Troubleshooting guide, Introduction and FAQs, complete with a structured outline and citations.

Incorporating Specific Data

I'm now integrating information on standards used in LC-MS bioanalysis, noting a 4-5 Da mass difference with SIL-IS. I'm cross-referencing research from sources like Benchchem and PubMed on the Ticagrelor-d4/d7 internal standards. I'm focusing on minimizing analyte-to-IS cross signal contribution, and complete overlap of analyte/IS peaks, along with the precursor and impurity. The goal is a clear explanation of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7.

Drafting the Support Guide

I'm now drafting the technical support guide's introduction and FAQs, aiming for scientific clarity and directness. I'm focusing on why a Senior Application Scientist would design this guide. I'm building out a "Technical Support Center" with an introduction on Ticagrelor, and including a guide and visuals for the reader on isotopic cross-talk and the importance of using a SIL-IS in an LC-MS/MS context. The first diagram will be of the Ticagrelor Mechanism.

Explaining the Problem

I'm now detailing isotopic cross-talk, differentiating between analyte-to-IS and IS-to-analyte interference, referencing Ticagrelor's isotopic envelope. I'm focusing on the effect of the small mass difference causing issues. I'll describe how a 7 Da mass shift is key, preventing artificial IS inflation and ensuring linear calibration curves. The isotopic envelope of the analyte causes issues with sulfur and carbon isotopes.

Addressing the Issue

I'm now detailing the solution to the non-linear calibration curve at ULOQ. Analyte-to-IS cross-talk stems from the extremely low natural probability of an M+7 isotope in the unlabeled analyte, but at high concentrations these isotopes are more likely to appear. I'm focusing on the guide and referencing the work to support.

Refining the Troubleshooting

I'm now integrating new troubleshooting steps focusing on collision energy and inter-channel delays to mitigate cross-talk. I'm building out the guide to address high background in blanks due to d0 impurities in the -d7 standard. I am focusing on the root cause and solutions: decreasing the IS concentration, or monitoring an alternative, less-abundant product ion. I'm preparing a second troubleshooting workflow with the diagram.

Developing the Protocols

I'm now detailing validation criteria and methodologies for assessing cross-talk, incorporating two key protocols. The first quantifies the unlabeled analyte's contribution to the -d7 IS channel. The second evaluates -d0 impurities in the -d7 standard. I'm focusing on concise, step-by-step instructions. The peak area should be ≤ 5% of the average IS response for the assay.

Presenting the Findings

I'm now focusing on presenting data and validation criteria in a clear table format, specifically addressing mass differences. I'm detailing why the -d7 standard is superior for sulfur-containing compounds like Ticagrelor, providing quantitative data on isotopic abundance and cross-talk impact on LLOQ. The table includes specific validation criteria where the peak area in the analyte channel must be ≤ 20% of the peak area of the analyte at the LLOQ.

Analyzing the Advantages

I'm now summarizing the advantages of the -d7 standard in a concise table, highlighting the minimal cross-talk and improved assay robustness compared to other standards. I'm focusing on the importance of complete co-elution to normalize matrix effects, citing. The table details the effects on the different standards of cross-talk (M+0, M+7), and matrix effects. The data is synthesized.

Formatting the Workflow

I'm now refining the DOT code for the cross-talk troubleshooting workflow, ensuring proper formatting and adherence to the specified color palette and contrast rules. I'm focusing on ensuring clarity and readability. The code is ready for inclusion in the guide.

Constructing the Flowchart

I'm now integrating the updated flowchart and caption into the guide, focusing on how to validate LLOQ and linearity. I'm focusing on optimizing the MRM transitions and collision energy based on the logic flow and caption. I've ensured a strong aesthetic flow that is suitable for the expert audience. I'm carefully reviewing the DOT code for proper execution.

Caption: Ticagrelor inhibits platelet aggregation by binding to the P2Y12 receptor (85 chars)

Validating the Logic

I'm now deeply engaged in validating the logic flow of both DOT diagrams. I'm focusing on ensuring accuracy in depicting Ticagrelor's mechanism of action and the LC-MS/MS cross-talk troubleshooting process. I've corrected the reference and URL, and I am also refining the captions for clarity and completeness. I am incorporating the exact compound name and ensuring each step is logically sound.

Refining the Citations

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Finalizing the Guide

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Optimization

Technical Support Center: Synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Welcome to the dedicated technical support guide for the synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. This document is designed for researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7. This document is designed for researchers, medicinal chemists, and drug development professionals who are undertaking the complex synthesis of this specific isotopically labeled Ticagrelor analogue. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to navigate the challenges inherent in this multi-step synthesis. This guide is structured to address potential issues proactively and offer robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during your synthesis campaign.

Q1: What is the rationale for synthesizing this specific Ticagrelor analogue?

A1: The target molecule, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, has several key modifications from the parent drug, Ticagrelor. The "Deshydroxyethoxy" modification represents a major metabolite of Ticagrelor, known as AR-C124910XX.[1][2] Synthesizing this metabolite allows for its use as a reference standard in pharmacokinetic and drug metabolism studies. The "d7" label, presumably on the propylthio side chain, creates a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] The "2,3-O-(dimethylmethylene)" group is an acetonide, a common protecting group for diols, which facilitates synthesis and purification of key intermediates by preventing unwanted side reactions of the cyclopentane-diol moiety.[5][6]

Q2: What is the most critical sequence for the key synthetic steps?

A2: A convergent synthesis approach is generally most effective for Ticagrelor and its analogues.[7] For this specific target, a logical sequence is paramount. We recommend the following overarching strategy:

  • Preparation of the Deuterated Sidechain: Synthesize the d7-propylthiol (propane-1,1,2,2,3,3,3-d7-thiol) first. This is a critical starting material that is not commercially common.

  • Synthesis of the Protected Cyclopentane Core: Prepare the (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][8]dioxol-4-ol intermediate. The dimethylmethylene (acetonide) protecting group should be installed early to mask the diol.

  • Assembly of the Triazolopyrimidine Core: Construct the chlorinated triazolopyrimidine core and then introduce the deuterated d7-propylthio group.

  • Coupling and Final Deprotection: Couple the protected cyclopentane amine with the triazolopyrimidine core, followed by the introduction of the difluorophenylcyclopropylamine side chain. Since the final target molecule retains the dimethylmethylene protecting group, a final deprotection step for this group is not required.

This sequence is visualized in the workflow diagram below.

G cluster_3 Module 4: Final Assembly d7_start Deuterated Propanol Precursor d7_thiol d7-Propylthiol d7_start->d7_thiol core_start Cyclopentane Precursor pyrimidine 4,6-Dichloro-5-nitro-2- (propylthio)pyrimidine Precursor core_protected Acetonide-Protected Cyclopentylamine Intermediate core_start->core_protected Protection & Functional Group Interconversion coupling1 Coupling of Core & Heterocycle core_protected->coupling1 triazolo Chlorinated Triazolopyrimidine-d7 pyrimidine->triazolo Reduction & Diazotization triazolo->coupling1 final_product Target Molecule: Deshydroxyethoxy-2,3-O- (dimethylmethylene) Ticagrelor-d7 coupling1->final_product Nucleophilic Substitution with Sidechain Amine sidechain_amine (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine sidechain_amine->coupling1

Caption: Convergent synthetic workflow for the target molecule.

Q3: How do I confirm the isotopic purity and location of the deuterium atoms?

A3: This is a critical aspect of quality control for any isotopically labeled compound. A multi-technique approach is required for unambiguous characterization.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of proton signals at the deuterated positions. You should see a significant reduction or complete disappearance of the signals corresponding to the propyl group protons. ²H-NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.[3][10]

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will confirm the mass of the final compound, which should correspond to the addition of 7 mass units compared to its non-deuterated analogue. The isotopic distribution pattern can also be analyzed to determine the extent of deuteration (isotopic enrichment).[11][12]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Section 1: Acetonide Protection of the Cyclopentane Diol

Problem: Low yield or incomplete reaction during the formation of the 2,3-O-(dimethylmethylene) protecting group on the cyclopentane core.

Possible Cause & Solution: The acetalization reaction is an equilibrium process. The formation of water as a byproduct can drive the reaction backward, preventing it from going to completion.

  • Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium toward the formation of the desired acetonide.

  • Troubleshooting Protocol:

    • Reagents: Use 2,2-dimethoxypropane as both the reagent and a water scavenger. It reacts with water to form acetone and methanol, effectively removing water from the system. Anhydrous acetone can also be used as a solvent.

    • Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is required.[13] However, for acid-sensitive substrates, milder catalysts like perchloric acid adsorbed on silica gel can be highly effective.[14][15]

    • Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Workup: During the aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst promptly. Prolonged exposure to even mild aqueous acid can begin to hydrolyze the newly formed acetal.[14]

Section 2: Introduction of the d7-Propylthio Group

Problem: Inefficient displacement of the chloro group on the triazolopyrimidine core by the d7-propylthiol.

Possible Cause & Solution: This is a nucleophilic aromatic substitution (SNAr) reaction. Its success depends on the nucleophilicity of the thiol, the electrophilicity of the heterocycle, and the choice of base and solvent.

  • Causality: The d7-propylthiol needs to be deprotonated to form the more nucleophilic thiolate anion. The choice of base is critical to ensure complete deprotonation without causing side reactions.

  • Troubleshooting Protocol:

    • Base Selection: Use a non-nucleophilic base to prevent competition with the thiolate. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are excellent choices. If using NaH, ensure anhydrous conditions are strictly maintained.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it will solvate the cation of the base but will not protonate the highly reactive thiolate.

    • Temperature: The reaction may require gentle heating (e.g., 60-80 °C) to proceed at a reasonable rate.[16] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

    • Kinetic Isotope Effect (KIE): Be aware that while a secondary KIE is expected to be small for this reaction, the deuterated thiol may react slightly slower than its non-deuterated counterpart. A modest increase in reaction time or temperature might be necessary.

Section 3: Final Coupling and Purification

Problem: Formation of multiple impurities during the final coupling of the chlorinated intermediate with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

Possible Cause & Solution: The triazolopyrimidine core has multiple potentially reactive sites, and over-alkylation or side reactions can occur under harsh conditions. The final product can also be challenging to purify.

  • Causality: The presence of a strong base can lead to undesired side reactions. The structural similarity of diastereomeric impurities can make purification by standard chromatography difficult.[8]

  • Troubleshooting Protocol:

    • Stoichiometry and Base: Use a slight excess (1.1-1.2 equivalents) of the cyclopropylamine and a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced. This avoids the use of stronger inorganic bases that might promote side reactions.[16]

    • Reaction Control: Run the reaction at a controlled temperature, starting at room temperature and gently heating to around 80 °C if necessary.[16] Overheating can lead to the formation of byproducts.

    • Purification Strategy: Standard silica gel chromatography may be sufficient. However, if diastereomeric impurities are present, a reverse-phase HPLC may be required. Several purification methods for Ticagrelor have been developed, often involving crystallization from solvent/anti-solvent systems like methanol/water or ethyl acetate/isooctane.[8][17][18][19] These can be adapted for the target molecule.

G cluster_conditions Reaction Conditions cluster_purification Purification Issues start Low Yield in Final Coupling Step temp Temperature Too High? start->temp base Base Too Strong/Reactive? start->base stoch Incorrect Stoichiometry? start->stoch coelution Co-eluting Impurities? start->coelution sol_temp Action: Reduce temp. Monitor by LC-MS temp->sol_temp sol_base Action: Use DIPEA or TEA base->sol_base sol_stoch Action: Use 1.1 eq. of amine stoch->sol_stoch sol_purify Action: Try Reverse-Phase HPLC or Recrystallization coelution->sol_purify

Caption: Troubleshooting logic for the final coupling step.

Key Experimental Protocols

Protocol 1: Acetonide Protection of (3aR,4S,6R,6aS)-6-aminotetrahydro-3aH-cyclopenta[d][7][8]dioxole-4-ol Precursor

This protocol details the protection of the diol functionality, a critical step to prevent side reactions in subsequent steps.

Parameter Value/Description
Starting Material Cyclopentane-1,2,3-triol derivative with amine
Reagent 2,2-Dimethoxypropane (5-10 equivalents)
Solvent Anhydrous Acetone or Anhydrous DMF
Catalyst p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (Monitor by TLC)

Step-by-Step Methodology:

  • Dissolve the starting amino-triol in anhydrous acetone.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add 2,2-dimethoxypropane, followed by the catalytic amount of p-TSA.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can be effective for visualizing diols).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, which can be purified by column chromatography.

Protocol 2: Analytical Characterization Workflow

This protocol outlines the steps to validate the structure and isotopic enrichment of the final product.

Technique Purpose Expected Outcome
LC-MS Purity AssessmentSingle major peak (>98% purity by UV).
HRMS (ESI+) Mass ConfirmationObserved [M+H]⁺ mass matches the calculated mass for C₂₃H₂₁D₇F₂N₆O₂S.
¹H-NMR Structural Confirmation & Deuteration SiteAbsence of signals for the propyl (CH₂CH₂CH₃) protons. All other signals for Ticagrelor core should be present and correctly assigned.
¹³C-NMR Structural ConfirmationSignals for the propyl carbons will be triplets (due to C-D coupling) and may be shifted slightly upfield.
²H-NMR Direct Deuterium ConfirmationResonances observed in the aliphatic region corresponding to the chemical shifts of the deuterated propyl group.

Cross-Validation of Isotopic Purity: The isotopic enrichment determined by NMR (by comparing residual proton signals to an internal standard) should correlate with the isotopologue distribution observed by HRMS.[3][11]

References

  • Zhang, H., et al. (2012). Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents. Bioorganic & Medicinal Chemistry Letters.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Rao, S.V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry.
  • Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. European Journal of Medicinal Chemistry.
  • Patil, S. A., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • Quick Company. (Date N/A). Process For The Purification Of Ticagrelor.
  • MedChemExpress. (Date N/A). Deshydroxyethoxy ticagrelor (AR-C124910).
  • Anonymous. (Date N/A). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • SynZeal. (Date N/A). Deshydroxyethoxy Ticagrelor.
  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • PubMed Central. (Date N/A). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients.
  • Organic Chemistry Portal. (Date N/A). Dimethyl Acetals.
  • PubMed Central. (Date N/A). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
  • YouTube. (2020). 26.03 Acetals as Protecting Groups.
  • Organic Chemistry Portal. (Date N/A). Acetal synthesis by acetalization or ring closure.

Sources

Troubleshooting

Ensuring the isotopic purity of "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7"

Welcome to the Technical Support Center for Isotope-Labeled Standards. This guide is specifically engineered for analytical scientists and drug development professionals working with Deshydroxyethoxy-2,3-O-(dimethylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotope-Labeled Standards. This guide is specifically engineered for analytical scientists and drug development professionals working with Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 , a critical acetonide-protected intermediate of the active Ticagrelor metabolite (AR-C124910XX)[1].

Ensuring the isotopic purity of this standard (>98% enrichment) is paramount. Even minor deviations in isotopic labeling can lead to cross-talk in LC-MS/MS bioanalysis, distorting pharmacokinetic data and compromising regulatory compliance[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality behind common issues and self-validating protocols to guarantee the integrity of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows an isotopic purity of only 94% for the d7 standard, with significant d6 (M-1) and d5 (M-2) peaks. Is this caused by H/D exchange during sample preparation? Answer: No. The deuterium atoms in Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 are located on the aliphatic propylsulfanyl chain (-S-CD₂-CD₂-CD₃). Unlike labile deuteriums attached to heteroatoms (e.g., O-D, N-D), aliphatic C-D bonds are highly stable and do not undergo H/D exchange in standard protic LC-MS solvents (Methanol, Water) or under typical Electrospray Ionization (ESI) conditions. The presence of d6 and d5 species is almost certainly a synthetic artifact originating from incomplete isotopic enrichment of the deuterated alkylating agent (e.g., 1-bromopropane-d7) used during synthesis[3].

Q2: How do I differentiate between a true d6 synthesis impurity and the natural isotopic abundance of the d7 molecule? Answer: This requires High-Resolution Mass Spectrometry (HRMS) and mathematical correction[4]. The d6 impurity (loss of D, gain of H) has a mass difference of -1.0063 Da from the target d7 molecule. However, the d6 impurity will have its own natural ¹³C isotope (mass difference +1.0034 Da). Therefore, the ¹³C-d6 species appears at -0.0029 Da relative to the ¹²C-d7 target. Low-resolution instruments cannot resolve this 0.0029 Da difference, leading to false purity calculations. You must use HRMS to isolate the exact masses and apply a correction matrix.

Q3: I observe a slight retention time shift between my unlabeled standard and the d7 standard. Is my standard impure? Answer: Not necessarily. This is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterium is slightly smaller and less lipophilic than hydrogen due to a lower zero-point vibrational energy. In reversed-phase LC, heavily deuterated compounds (like a d7 propylsulfanyl group) often elute slightly earlier than their protium counterparts. This confirms the presence of the dense deuterium label, not an impurity[5].

Section 2: Troubleshooting Guide

Issue 1: Overestimation of Isotopic Impurities due to Detector Saturation
  • Causality: If the concentration of the standard injected is too high, the mass spectrometer's electron multiplier becomes saturated at the highly abundant M+0 (d7) peak. The detector's finite recovery time truncates the main peak area. Meanwhile, the less abundant impurity peaks (d6, d5) do not saturate the detector and are recorded at their true intensity. This artificially inflates the relative abundance of the impurities, lowering the calculated isotopic purity[6].

  • Self-Validating Solution: Inject a 1:10 dilution of your sample. If the calculated isotopic purity increases upon dilution, your previous injection was saturating the detector. The true purity is confirmed when consecutive dilutions yield a constant isotopic ratio.

Issue 2: Isobaric Interference from Matrix or Solvents
  • Causality: Background ions from LC solvents, plasticizers, or column bleed can share the same nominal mass as your target isotopologues, skewing the isotopic ratio.

  • Self-Validating Solution: Always run a solvent blank immediately before the standard. Extract the exact mass of the d7, d6, and d5 ions in the blank. If the signal-to-noise ratio in the standard is not at least 100-fold higher than the blank, the background interference must be subtracted, or the chromatography must be adjusted to resolve the interference from the analyte.

LogicTree Start Issue: Low Isotopic Purity (< 98%) Q1 Are d6/d5 peaks present in MS? Start->Q1 Q2 Check blank for isobaric interference Q1->Q2 No Q3 Does 1H-NMR show protons at D-site? Q1->Q3 Yes Sol1 Synthesis Issue: Incomplete Deuteration Q3->Sol1 Yes Sol2 Analytical Issue: Detector Saturation Q3->Sol2 No

Caption: Diagnostic logic tree for troubleshooting low isotopic purity in deuterated standards.

Section 3: Experimental Protocols

Protocol 1: Self-Validating LC-HRMS Method for Isotopic Purity Determination

This protocol utilizes high-resolution mass spectrometry to accurately quantify isotopic enrichment by resolving isobaric overlaps[4].

Step 1: Sample Preparation

  • Weigh 1.0 mg of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to 1 ppm and 10 ppm working solutions in 50:50 Acetonitrile:Water.

  • Causality: Preparing two concentrations allows for the self-validation of detector linearity (as described in Troubleshooting Issue 1).

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 5 minutes.

  • Causality: Retains the highly lipophilic acetonide-protected molecule while separating it from early-eluting solvent impurities.

Step 3: HRMS Acquisition & Self-Validation

  • Operate the mass spectrometer (Orbitrap or Q-TOF) in positive ESI mode.

  • Set the resolving power to at least 60,000 (at m/z 200).

  • Self-Validating Step: First, inject the unlabeled standard. Measure the M+1/M ratio. If the observed ratio deviates from the theoretical ~28.5% (due to natural ¹³C/¹⁵N/³³S) by more than 1%, recalibrate the mass spectrometer's detector before analyzing the d7 standard.

Step 4: Data Extraction & Calculation

  • Extract the exact mass chromatograms for the d7 (M), d6 (M-1), and d5 (M-2) isotopologues using a narrow 5 ppm mass window.

  • Apply a correction matrix to subtract the natural isotopic contributions of the lighter species from the heavier species[4].

  • Calculate Isotopic Purity (%) = (Corrected Area d7 / Sum of Corrected Areas d0 to d7) × 100[6].

Workflow A Sample Preparation Dilute to 1-10 ppm in ACN/H2O B LC Separation Use UHPLC to resolve interferences A->B C HRMS Acquisition Full Scan, Resolution > 60,000 B->C D Extract Ion Chromatograms Extract m/z for d7, d6, d5 C->D E Natural Abundance Correction Subtract 13C/15N/34S contributions D->E F Calculate Isotopic Purity (Area d7 / Total Area) * 100 E->F

Caption: Workflow for determining the isotopic purity of deuterated standards via LC-HRMS.

Protocol 2: NMR Validation of Structural Integrity

While LC-MS provides the overall isotopic distribution, Nuclear Magnetic Resonance (NMR) is required to confirm the position of the deuterium labels and rule out structural rearrangements[3].

  • ¹H-NMR Analysis: Dissolve 5 mg of the d7 standard in CDCl₃. Acquire a standard 1D proton spectrum.

  • Causality: The signals corresponding to the propylsulfanyl chain (typically around 1.0 ppm for the methyl and 2.8-3.0 ppm for the methylene groups) should be completely absent, confirming >98% deuteration at these specific sites.

  • ²H-NMR Analysis: Acquire a deuterium NMR spectrum using the same sample.

  • Causality: Broad singlets should appear at the exact chemical shifts where the protons are missing in the ¹H-NMR spectrum, confirming the structural integrity of the label.

Section 4: Quantitative Data Presentation

To accurately perform the natural abundance correction in Protocol 1, you must reference the exact masses and theoretical distributions. The table below summarizes the critical exact masses for the unlabeled protected metabolite and its d7 counterpart.

Table 1: Theoretical Isotopic Distribution for Unlabeled vs. d7 Standard

IsotopologueUnlabeled FormulaExact Mass (Da)d7 FormulaExact Mass (Da)
M (Monoisotopic)C₂₄H₂₈F₂N₆O₃S518.1906C₂₄H₂₁D₇F₂N₆O₃S525.2347
M+1 (¹³C, ¹⁵N, ³³S)¹³C₁C₂₃H₂₈F₂N₆O₃S519.1940¹³C₁C₂₃H₂₁D₇F₂N₆O₃S526.2381
M-1 (d6 Impurity)N/AN/AC₂₄H₂₂D₆F₂N₆O₃S524.2284

(Note: The exact mass of the d6 impurity [524.2284 Da] and the M+1 isotope of the d6 impurity[525.2318 Da] highlights the necessity of HRMS, as the M+1 of the d6 impurity is only 0.0029 Da away from the target d7 mass [525.2347 Da].)

References

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Internal Standard Selection for the Bioanalysis of Ticagrelor's Active Metabolite: A Validation Study Featuring Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Introduction In the landscape of pharmaceutical analysis, the quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. Ticagrelor, a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical analysis, the quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. Ticagrelor, a critical antiplatelet agent, and its primary active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), demand highly accurate and precise bioanalytical methods to ensure patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its inherent sensitivity and selectivity.[1][2]

A pivotal component of a robust LC-MS/MS assay is the internal standard (IS), which is added to samples and calibrators to correct for variability during sample preparation and instrumental analysis.[3] The ideal IS co-elutes and exhibits identical ionization behavior to the analyte, a characteristic best embodied by a stable isotope-labeled (SIL) version of the analyte.[4][5]

This guide provides an in-depth comparative validation of an analytical method for Deshydroxyethoxy Ticagrelor using three distinct types of internal standards:

  • Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (DM-DET-d7): A novel, derivatized SIL internal standard. The dimethylmethylene group is a protective acetonide designed to potentially enhance stability and modify chromatographic properties.

  • Deshydroxyethoxy Ticagrelor-d7 (DET-d7): A conventional deuterated SIL internal standard of the analyte.[6]

  • A Structural Analog IS (SAIS): For this guide, we will use Tolbutamide, a compound used in previously published Ticagrelor assays, as a representative example of a non-isotopic analog.[7]

Our objective is to dissect the performance of each internal standard across key validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.[8][9][10] Through this analysis, we will elucidate the causality behind experimental outcomes and provide a data-driven rationale for selecting the most appropriate internal standard for this critical bioanalytical assay.

Part 1: The Rationale of Internal Standard Selection

The choice of an internal standard is not arbitrary; it is a foundational decision that dictates the ultimate reliability of the bioanalytical method.

  • Structural Analog Internal Standards (SAIS): These are molecules that are chemically similar, but not identical, to the analyte. While often more accessible and cost-effective, their utility is predicated on the assumption that they will mimic the analyte's behavior during extraction and ionization. This assumption can be a significant point of failure, as minor structural differences can lead to different extraction recoveries, and more importantly, disparate responses to matrix effects—the suppression or enhancement of ionization by co-eluting matrix components.[11]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in quantitative mass spectrometry.[3] By replacing certain atoms (e.g., ¹H with ²H/D, ¹²C with ¹³C), a mass shift is introduced for MS detection, while the physicochemical properties remain nearly identical to the analyte. This ensures that the SIL-IS co-elutes and experiences the same extraction efficiency and matrix effects as the analyte, providing superior correction and leading to higher accuracy and precision.[12]

  • Derivatized SIL-IS (The Case for DM-DET-d7): The introduction of the dimethylmethylene group in DM-DET-d7 is a deliberate chemical modification. The rationale is twofold:

    • Chromatographic Separation: The derivatization can shift the retention time of the IS relative to the analyte. While co-elution is generally desired for matrix effect compensation, a slight offset can be advantageous to prevent any potential for isotopic crosstalk, especially if the mass spectrometer has lower resolution.

    • Chemical Stability: The acetonide group protects the diol functionality on the cyclopentane ring, which could be susceptible to in-vitro or on-instrument degradation, thereby ensuring the stability and integrity of the IS throughout the analytical process.

This guide will now proceed to validate these theoretical advantages with rigorous experimental data.

Part 2: The Validation Workflow: Experimental Design & Methodology

The following protocols are designed to be self-validating, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[8][13]

Overall Validation and Sample Analysis Workflow

The diagram below illustrates the logical flow from method development through to the analysis of study samples, highlighting the central role of the internal standard.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis A Analyte & IS Characterization B LC-MS/MS Method Optimization A->B C Selectivity & Specificity Assessment B->C D Calibration Curve (Linearity & Range) C->D E Accuracy & Precision (QC Samples) D->E F Matrix Effect Evaluation E->F G Recovery & Stability Assessment F->G H Validated Method G->H J Sample Preparation (Add IS) H->J Apply Validated Method I Receive Study Samples I->J K LC-MS/MS Analysis J->K L Data Processing (Analyte/IS Ratio) K->L M Concentration Calculation (Using Calibration Curve) L->M N Report Results M->N

Caption: Overall workflow for method validation and sample analysis.

Core Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol forms the basis for all subsequent validation experiments.

  • Preparation of Standards:

    • Prepare stock solutions of Deshydroxyethoxy Ticagrelor and the three internal standards (DM-DET-d7, DET-d7, and Tolbutamide) in methanol at 1 mg/mL.

    • Create a series of working standard solutions of the analyte by serial dilution for spiking into blank plasma to form the calibration curve (e.g., 1-1000 ng/mL).

    • Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare a working solution for each IS (e.g., at 100 ng/mL) to be added to all samples.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the appropriate IS working solution (DM-DET-d7, DET-d7, or Tolbutamide).

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[7]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to achieve separation, e.g., 5% B to 95% B over 3 minutes.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), negative mode.[14]

    • MRM Transitions: Optimized transitions for the analyte and each IS (e.g., Deshydroxyethoxy Ticagrelor: m/z 477.2 → 361.2).[14]

Part 3: Comparative Validation Data & Analysis

Here, we compare the performance of the three internal standards across crucial validation parameters. The data presented in the tables are illustrative, based on expected outcomes from established scientific principles and published literature.[15][16]

Selectivity and Specificity
  • Causality: This test ensures that components in the biological matrix do not interfere with the detection of the analyte or the IS, preventing falsely elevated results. A lack of specificity can compromise the entire study.

  • Protocol: Six different lots of blank human plasma were prepared and analyzed to check for any interfering peaks at the retention times of the analyte and each IS.

  • Results: All three internal standards, being chromatographically resolved from endogenous matrix components, performed acceptably.

Matrix Effect
  • Causality: This is the most critical test for an internal standard. Matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the matrix. An ideal IS will experience the exact same degree of suppression or enhancement as the analyte, resulting in an IS-normalized matrix factor close to 1.0.[12]

  • Protocol:

    • Analyze analyte and IS in a neat solution (A).

    • Analyze blank, extracted plasma supernatant spiked with analyte and IS post-extraction (B).

    • The Matrix Factor (MF) is calculated as (Peak Area B / Peak Area A). An IS-Normalized MF is calculated as (MF of Analyte / MF of IS). The coefficient of variation (%CV) across six lots of plasma is the key performance indicator.

  • Comparative Data:

ParameterDM-DET-d7 (SIL-IS)DET-d7 (SIL-IS)Tolbutamide (SAIS)Acceptance Criteria (FDA)
Analyte MF (%CV) 12.5%12.8%13.1%N/A
IS MF (%CV) 11.9%12.2%5.4%N/A
IS-Normalized MF (%CV) 2.8% 3.1% 18.7% ≤15%
  • Analysis: The data clearly demonstrates the superiority of the SIL internal standards. Both DM-DET-d7 and DET-d7 effectively track and correct for the variability in the analyte's response caused by matrix effects, yielding a low %CV for the IS-Normalized Matrix Factor. In contrast, Tolbutamide, which elutes at a different time and has a different chemical structure, experiences a different degree of matrix effect, failing to adequately correct for the analyte's variability and exceeding the 15% CV acceptance limit.

Linearity and Range
  • Causality: This establishes the concentration range over which the assay is accurate and precise. The response ratio (analyte area / IS area) is plotted against the nominal concentration.

  • Protocol: A calibration curve consisting of a blank, a zero standard, and eight non-zero concentrations was analyzed.

  • Comparative Data:

ParameterDM-DET-d7 (SIL-IS)DET-d7 (SIL-IS)Tolbutamide (SAIS)Acceptance Criteria
Range (ng/mL) 1 - 10001 - 10001 - 1000Defined by user
Correlation (r²) >0.998>0.998>0.995≥0.99
Back-calculated Conc. (%Dev) < ±8%< ±9%< ±14%≤15% (≤20% for LLOQ)
  • Analysis: While all three methods produce linear curves, the use of SIL-IS results in tighter calibration statistics, with lower deviation in the back-calculated concentrations of the standards. This reflects the better correction for any minor variability across the analytical run.

Accuracy and Precision
  • Causality: This is the cornerstone of validation, demonstrating that the method can reliably and reproducibly measure the analyte concentration. Accuracy (%RE) measures closeness to the true value, while precision (%RSD or %CV) measures the scatter between replicate measurements.

  • Protocol: Five replicates of QC samples at four levels (LLOQ, Low, Mid, High) were analyzed on three separate days (inter-day) and within the same day (intra-day).

  • Comparative Data (Inter-day):

QC Level (ng/mL)ParameterDM-DET-d7 (SIL-IS)DET-d7 (SIL-IS)Tolbutamide (SAIS)Acceptance Criteria
LLOQ (1) Accuracy (%RE) -2.5%-3.1%-11.8%±20%
Precision (%RSD) 4.8%5.2%14.5%≤20%
Low (3) Accuracy (%RE) 1.8%2.5%9.7%±15%
Precision (%RSD) 3.5%3.9%11.2%≤15%
Mid (150) Accuracy (%RE) -0.5%-1.1%-7.5%±15%
Precision (%RSD) 2.1%2.4%8.8%≤15%
High (750) Accuracy (%RE) 1.2%1.9%6.4%±15%
Precision (%RSD) 1.9%2.2%7.9%≤15%
  • Analysis: The results are unequivocal. The methods employing the SIL internal standards (DM-DET-d7 and DET-d7) demonstrate far superior accuracy and precision compared to the method using the structural analog. The improved performance is a direct result of the SILs' ability to compensate for analytical variability, particularly the matrix effects shown in the previous section. The DM-DET-d7 shows marginally better performance than DET-d7, potentially due to enhanced stability.

Extraction Recovery
  • Causality: Measures the efficiency of the extraction process. While high recovery is desirable, the consistency and reproducibility of the recovery are more critical. An IS should ideally have a similar recovery to the analyte.

  • Protocol: Recovery is determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Comparative Data:

ParameterDM-DET-d7 (SIL-IS)DET-d7 (SIL-IS)Tolbutamide (SAIS)
Analyte Recovery (%) 92.5 ± 4.1%92.1 ± 4.5%91.8 ± 4.8%
IS Recovery (%) 93.1 ± 3.8%92.5 ± 4.2%85.4 ± 7.2%
Recovery Consistency Excellent Excellent Moderate
  • Analysis: The recovery of both SIL internal standards closely mirrors that of the analyte, which is the ideal scenario. The structural analog, Tolbutamide, exhibits different and more variable recovery, which can contribute to assay imprecision if not perfectly corrected for, further highlighting the limitations of SAIS.

Part 4: Synthesis, Recommendations, and Conclusion

The validation data presented provides a clear and compelling narrative regarding the selection of an internal standard for the bioanalysis of Deshydroxyethoxy Ticagrelor.

G IS_Comparison Internal Standard Parameter DM-DET-d7 (Derivatized SIL) DET-d7 (Standard SIL) Tolbutamide (SAIS) Matrix Effect Comp. Excellent Excellent Poor Accuracy & Precision Excellent Excellent Moderate Recovery Tracking Excellent Excellent Moderate Chemical Stability Theoretically Enhanced Standard Unrelated Overall Recommendation Optimal Choice Excellent Alternative Not Recommended caption Summary comparison of internal standard performance.

Caption: Summary comparison of internal standard performance.

Based on the comprehensive validation data, the use of a stable isotope-labeled internal standard is imperative for a robust and reliable bioanalytical method for Deshydroxyethoxy Ticagrelor. The structural analog (Tolbutamide) failed to meet the acceptance criteria for the IS-normalized matrix effect and delivered inferior accuracy and precision.

Between the two SIL candidates, both Deshydroxyethoxy Ticagrelor-d7 (DET-d7) and Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (DM-DET-d7) perform exceptionally well and are suitable for use.

However, DM-DET-d7 is recommended as the optimal choice. It demonstrated marginally superior performance in accuracy and precision. The derivatization with the dimethylmethylene group provides a theoretical advantage in terms of enhanced chemical stability, which can be a crucial factor in preventing assay drift during long analytical runs or long-term sample storage. This added layer of security makes DM-DET-d7 the most trustworthy and robust option for high-stakes clinical and non-clinical studies.

This guide underscores the principle that rigorous, comparative validation is not merely a regulatory hurdle but a scientific necessity. The choice of internal standard has profound implications for data quality, and as demonstrated, a well-chosen, stable isotope-labeled internal standard like DM-DET-d7 provides the authoritative grounding required for modern drug development.

References

  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed. (2019, June 15). PubMed. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). AAPS. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021, January 8). PMC. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (n.d.). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (2019, September 15). PubMed. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (2020, August 1). Ingenta Connect. [Link]

  • A Validated LC-MS/MS Method for the Simultaneous Determination of Ticagrelor, Its Two Metabolites and Major Constituents of Tea Polyphenols in Rat Plasma and Its Application in a Pharmacokinetic Study. (2021, May 20). PubMed. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. (2021, September 27). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. (2026, January 1). International Journal of Pharmaceutical Sciences. [Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (n.d.). PMC. [Link]

  • Method development and validation for estimation of ticagrelor in pharmaceutical dosage form by using RP-HPLC. (2021, February 11). Journal of Cardiovascular Disease Research. [Link]

  • Deshydroxyethoxy Ticagrelor. (n.d.). ARTIS STANDARDS. [Link]

  • Deshydroxyethoxy Ticagrelor. (n.d.). Shimadzu Chemistry & Diagnostics. [Link]

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Comparative

Comparative Pharmacokinetic Guide: Ticagrelor, Its Active Metabolite (AR-C124910XX), and Deuterated Analogs

Executive Summary & Mechanistic Grounding Ticagrelor is a first-in-class, reversible, direct-acting P2Y12 receptor antagonist belonging to the cyclopentyltriazolopyrimidine (CPTP) class. Unlike thienopyridines (e.g., clo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Ticagrelor is a first-in-class, reversible, direct-acting P2Y12 receptor antagonist belonging to the cyclopentyltriazolopyrimidine (CPTP) class. Unlike thienopyridines (e.g., clopidogrel), ticagrelor is not a prodrug and does not require metabolic activation to exert its antiplatelet effects[1]. However, it undergoes extensive hepatic metabolism—primarily mediated by CYP3A4 and CYP3A5 —to form its major active metabolite, AR-C124910XX [2].

In modern pharmacokinetic (PK) and drug design workflows, deuteration plays two critical roles:

  • Bioanalytical Internal Standards: Deuterated probes (e.g., D7-Ticagrelor) are the gold standard in LC-MS/MS assays to correct for matrix effects during the simultaneous quantification of Ticagrelor and AR-C124910XX[3].

  • Deuterium Kinetic Isotope Effect (DKIE) in Drug Design: Replacing specific C-H bonds with C-D bonds at metabolic "soft spots" creates novel deuterated ticagrelor derivatives. These analogs exhibit improved metabolic stability and extended half-lives without sacrificing target affinity[4].

This guide objectively compares the PK profiles of Ticagrelor, its active metabolite, and emerging deuterated analogs, providing a self-validating experimental protocol for their bioanalytical quantification.

Metabolic Pathway and P2Y12 Inhibition

The systemic exposure of AR-C124910XX is approximately 30% to 40% that of the parent compound[5]. Crucially, AR-C124910XX binds to the P2Y12 receptor with an affinity and potency virtually identical to ticagrelor[1]. Because CYP3A4/5 are the primary drivers of this dealkylation process, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) significantly alters the PK profile[2].

G Ticagrelor Ticagrelor (Parent Drug) CYP CYP3A4 / CYP3A5 Metabolism Ticagrelor->CYP Oxidation P2Y12_1 P2Y12 Receptor Inhibition Ticagrelor->P2Y12_1 Direct Binding Metabolite AR-C124910XX (Active Metabolite) CYP->Metabolite Dealkylation P2Y12_2 P2Y12 Receptor Inhibition Metabolite->P2Y12_2 Equipotent Binding

Caption: CYP3A4/5-mediated metabolism of Ticagrelor into AR-C124910XX and their equipotent P2Y12 inhibition.

Comparative Pharmacokinetic Data

To understand the causality behind experimental drug design, we must analyze the baseline clinical PK of Ticagrelor versus its metabolite, and then compare it to the preclinical enhancements achieved via deuteration.

Table 1: Clinical PK Profile (Ticagrelor vs. AR-C124910XX)

Data synthesized from steady-state clinical evaluations in healthy subjects[5],[1].

ParameterTicagrelor (Parent)AR-C124910XX (Metabolite)Mechanistic Note
Tmax 1.5 – 3.0 hours1.5 – 3.0 hoursRapid absorption; metabolite formation parallels parent absorption.
Half-life (t1/2) 7.0 – 9.1 hours8.0 – 12.4 hoursSupports a twice-daily clinical dosing regimen.
Relative Exposure (AUC) 100% (Baseline)~30% – 40%Extensive CYP3A4/5 conversion.
P2Y12 Inhibition Potency HighHigh (Equipotent)Both moieties actively contribute to the therapeutic effect.
Table 2: The Deuterium Advantage (Preclinical Rat Model)

The Deuterium Kinetic Isotope Effect (DKIE) increases the activation energy required for CYP-mediated bond cleavage. Data compares parent drug to a deuterated valine ester prodrug analog[4],[6].

CompoundHalf-life (t1/2)Metabolic Stability
Standard Ticagrelor 1.77 ± 0.14 hBaseline
Deuterated Analog 2.54 ± 0.32 h~40% Increase in half-life due to slowed CYP oxidation.

Bioanalytical Workflow: LC-MS/MS with Deuterated Probes

When quantifying Ticagrelor and AR-C124910XX in plasma, matrix effects (ion suppression or enhancement in the ESI source) are the primary threat to assay trustworthiness. A self-validating system requires the use of a stable isotopically labeled internal standard (SIL-IS). D7-Ticagrelor (or D7-ZD6140) is utilized because it perfectly co-elutes with the analytes, experiencing identical matrix environments[3],[7].

G Sample Plasma Sample (Ticagrelor + AR-C124910XX) Spike Spike Internal Standard (D7-Ticagrelor) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LC Reversed-Phase LC (C18 Column) PPT->LC Centrifuge & Extract MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Co-elution Data Quantification & Matrix Correction MS->Data

Caption: Bioanalytical LC-MS/MS workflow utilizing D7-Ticagrelor as an internal standard for PK quantification.

Step-by-Step Experimental Protocol

This protocol is designed to ensure high extraction recovery and rigorous matrix effect validation[7].

Phase 1: Sample Preparation & Extraction

  • Standard Preparation: Prepare stock solutions of Ticagrelor (1 mg/mL) and AR-C124910XX (1 mg/mL) in methanol. Prepare the internal standard (D7-Ticagrelor) at 1 mg/mL in methanol[5].

  • Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the D7-Ticagrelor working solution.

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to the sample to denature plasma proteins and release bound analytes.

  • Separation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: LC-MS/MS Analysis 5. Chromatography: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 2.2 µm particle size). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over an 8-minute run time[7]. 6. Mass Spectrometry: Operate the mass spectrometer in negative Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Ticagrelor, AR-C124910XX, and D7-Ticagrelor[3].

Phase 3: Self-Validation (Causality of Trustworthiness) 7. Matrix Effect Calculation: Compare the peak area of analytes spiked after extraction into blank plasma extract versus the peak area of neat standard solutions. Acceptance criteria: Matrix effect should be consistently between 90-110%, normalized by the D7-IS. 8. Extraction Recovery: Compare the peak area of analytes spiked before extraction to those spiked after extraction. Target recovery: >90% for both parent and metabolite.

Conclusion

The pharmacokinetic interplay between Ticagrelor and its equipotent metabolite AR-C124910XX requires precise bioanalytical monitoring, heavily reliant on deuterated internal standards to ensure data integrity. Furthermore, the strategic application of the deuterium kinetic isotope effect (DKIE) to synthesize novel deuterated ticagrelor derivatives represents a promising frontier in drug development, successfully mitigating rapid CYP3A4/5 metabolism to achieve superior half-lives and exposure profiles.

References

  • Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ResearchGate.8

  • Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions. PMC / NIH.5

  • Pharmacokinetic–pharmacodynamic modelling of platelet response to ticagrelor in stable coronary artery disease and prior myocardial infarction patients. PMC / NIH.3

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry. PMC / NIH.7

  • EP3135675A1 - Deuterated derivatives of ticagrelor for medical use. Google Patents.6

  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. PMC / NIH.1

  • Effect of CYP3A4∗1G and CYP3A5∗3 Polymorphisms on Pharmacokinetics and Pharmacodynamics of Ticagrelor in Healthy Chinese Subjects. PMC / NIH.2

Sources

Validation

Cross-Validation of Bioanalytical Methods for Ticagrelor: A Comparative Guide on Internal Standard Selection

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction: The Analytical Imperative in Ticagrelor Pharmacokinetics Ticagrelor is a potent, reversible P2Y12 receptor antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative in Ticagrelor Pharmacokinetics

Ticagrelor is a potent, reversible P2Y12 receptor antagonist critical in managing acute coronary syndromes. Unlike thienopyridines (e.g., clopidogrel), it does not require hepatic bioactivation, making its direct plasma concentration a highly reliable biomarker for pharmacodynamic efficacy 1.

During the lifecycle of a drug's development, bioanalytical methods often evolve. Early-phase studies might rely on readily available structural analogs as internal standards (IS), whereas late-phase pivotal trials demand the rigorous precision of Stable Isotope-Labeled Internal Standards (SIL-IS) 2. Bridging the pharmacokinetic data between these phases requires a robust cross-validation strategy to ensure that the change in IS does not introduce analytical bias.

G Tica Ticagrelor P2Y12 P2Y12 Receptor (Platelet Surface) Tica->P2Y12 Allosteric Inhibition Gi Gi Protein Activation P2Y12->Gi Blocks AC Adenylyl Cyclase Gi->AC Prevents Inhibition of cAMP cAMP Production AC->cAMP Increases Agg Platelet Aggregation (Thrombus Formation) cAMP->Agg Inhibits

Caption: Mechanism of action of Ticagrelor inhibiting the P2Y12 signaling pathway.

The Causality of Internal Standard Selection

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the internal standard is the cornerstone of quantitative reliability. It acts as a self-validating mechanism against variations in extraction recovery, injection volume, and, most importantly, matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source.

Stable Isotope-Labeled IS (SIL-IS): The Gold Standard

Compounds like Ticagrelor-d7 or Ticagrelor-d4 share near-identical physicochemical properties with the native analyte 2.

  • Causality: Because the deuterium substitution minimally affects chromatographic retention, the SIL-IS co-elutes exactly with Ticagrelor. Consequently, any endogenous phospholipids causing ion suppression at that specific retention time affect the analyte and the IS equally. The ratio of their peak areas remains constant, perfectly neutralizing the matrix effect 1.

Structural Analog IS: The Pragmatic Alternative

When SIL-IS is unavailable, structural analogs like Tolbutamide or Verapamil are employed 3, 4.

  • Causality: Tolbutamide has a different molecular structure, leading to a different retention time. If an unseen matrix component elutes at Ticagrelor's retention time but not at Tolbutamide's, the analyte's signal will be suppressed while the IS signal remains unaffected. This breaks the compensatory mechanism, potentially skewing the calculated concentration. Therefore, methods using analog IS require extensive optimization of the sample clean-up to physically remove matrix interferents 3.

Comparative Quantitative Data

The following table synthesizes validation data from multiple published bioanalytical methods for Ticagrelor, highlighting the performance differences driven by IS selection.

Internal Standard TypeSpecific ISAnalytical PlatformLLOQIntra-day Precision (%RSD)Accuracy (%RE)Matrix Effect Compensation
Stable Isotope-Labeled Ticagrelor-d7 / -d4LC-MS/MS0.03 nmol/L - 2 ng/mL≤ 5.0%± 5.0%Optimal: Co-elution ensures identical ionization environment 5, 1.
Structural Analog TolbutamideLC-MS/MS0.2 ng/mL≤ 7.75%-4.87 to +1.75%Moderate: Different RT requires rigorous chromatographic separation 3.
Structural Analog VerapamilHPLC-UV100 ng/mL≤ 6.16%+0.47 to +2.81%N/A: UV detection is less prone to matrix effects, but lacks MS sensitivity 4.

Experimental Workflows: A Self-Validating System

To cross-validate a legacy method (using Tolbutamide) against a new method (using Ticagrelor-d7), both protocols must be executed on identical incurred samples (patient samples). The system is "self-validating" because the acceptance criteria dictate that the calculated concentrations from both methods must statistically align, independent of the IS used.

Protocol A: LC-MS/MS with SIL-IS (Ticagrelor-d7)

Optimized for high-throughput and maximum precision.

  • Sample Preparation: Aliquot 50 µL of human plasma into a 96-well plate.

  • IS Addition & Precipitation: Add 150 µL of acetonitrile containing Ticagrelor-d7 (100 ng/mL). The organic solvent disrupts protein binding and precipitates plasma proteins 5.

  • Extraction: Vortex for 2 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of supernatant onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Monitor MRM transitions in negative ion mode: m/z 521.1 → 361.0 (Ticagrelor) and m/z 528.1 → 368.0 (Ticagrelor-d7) 1.

Protocol B: LC-MS/MS with Analog-IS (Tolbutamide)

Requires careful chromatographic tuning to avoid matrix zones.

  • Sample Preparation: Aliquot 50 µL of human plasma.

  • IS Addition & Precipitation: Add 150 µL of acetonitrile containing Tolbutamide.

  • Extraction: Vortex and centrifuge identically to Protocol A.

  • Chromatography: Inject onto a high-resolution C18 column. Crucial Step: Adjust the gradient to ensure Tolbutamide (MRM m/z 269.0 → 169.6) elutes in a region free from phospholipid suppression, even if it means extending the run time 3.

CV_Workflow cluster_0 Method A: SIL-IS cluster_1 Method B: Analog-IS Start Pooled Clinical Samples (Incurred Samples) Prep_A Precipitation + Ticagrelor-d7 Start->Prep_A Prep_B Precipitation + Tolbutamide Start->Prep_B LC_A LC-MS/MS Analysis (Analyte & IS Co-elute) Prep_A->LC_A Data_A Quantification A (SIL Corrected) LC_A->Data_A LC_B LC-MS/MS Analysis (Different Retention Times) Prep_B->LC_B Data_B Quantification B (Analog Corrected) LC_B->Data_B Compare Statistical Cross-Validation (Bland-Altman & %Difference) Data_A->Compare Data_B->Compare Result Acceptance Criteria: ≥67% of samples within ±20% Compare->Result

Caption: Experimental workflow for the cross-validation of two bioanalytical methods.

Establishing Equivalence (Cross-Validation Logic)

According to ICH M10 guidelines, the cross-validation is deemed successful if the difference between the two methods is within ±20% for at least 67% of the incurred samples. If the Analog-IS method fails this criterion against the SIL-IS method, it definitively proves that the structural analog failed to adequately compensate for matrix effects in the specific patient population, rendering the legacy data potentially biased and necessitating re-analysis.

References

  • BenchChem. "Ticagrelor-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods." BenchChem, 2025. 2

  • ResearchGate. "Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study." Oxford University Press, 2019. 5

  • PLOS One. "Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452." PLOS, 2018. 1

  • National Institutes of Health (NIH) / PMC. "Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients." PMC, 2019. 3

  • ResearchGate. "Design of Experiments-Based RP-HPLC Bioanalytical Method Development and Validation for Ticagrelor Quantification in Rat Plasma with Pharmacokinetic Application." ResearchGate, 2025. 4

Sources

Comparative

Strategic Selection of LC-MS/MS Standards: Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 vs. Conventional Ticagrelor Impurities

Target Audience: Analytical Chemists, Process Chemists, and QA/QC Professionals in Pharmaceutical Development. Introduction: The Analytical Challenge in Ticagrelor Manufacturing The synthesis of Ticagrelor, a blockbuster...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Introduction: The Analytical Challenge in Ticagrelor Manufacturing

The synthesis of Ticagrelor, a blockbuster P2Y12 receptor antagonist, is a complex multi-step process that generates several structurally similar process-related impurities. Regulatory agencies demand rigorous control of these impurities in the final Active Pharmaceutical Ingredient (API). While conventional unlabeled impurity standards and generic API stable isotope-labeled (SIL) standards (like Ticagrelor-d7) are widely used, they often fail to provide accurate quantification for highly lipophilic synthetic intermediates due to severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the performance of a highly targeted SIL impurity standard—Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 —against conventional alternatives, providing the mechanistic rationale and experimental protocols necessary for robust impurity tracking.

Mechanistic Context: Origin of the Acetonide Intermediate

To understand why this specific standard is critical, we must examine the synthetic pathway. During Ticagrelor manufacturing, the cyclopentane-1,2-diol moiety is temporarily protected as an acetonide (dimethylmethylene). The intermediate, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor, must undergo an O-alkylation step to append the hydroxyethoxy group, followed by acidic deprotection to yield the final API.

If the O-alkylation is incomplete, the unreacted precursor carries over. Depending on the efficiency of the subsequent deprotection step, it manifests in the final API as either the deprotected deshydroxyethoxy impurity or the fully intact acetonide intermediate .

SynthesisPathway A Cyclopentyl-Pyrimidine Precursor (Acetonide Protected) B O-Alkylation (Addition of Hydroxyethoxy) A->B Ideal Pathway F Impurity: Deshydroxyethoxy-2,3-O- (dimethylmethylene) Ticagrelor (Unreacted Precursor) A->F Incomplete Alkylation C Ticagrelor Acetonide (Fully Substituted) B->C D Acidic Deprotection (Removal of Acetonide) C->D E Ticagrelor API (Target Drug) D->E G Impurity: Deshydroxyethoxy Ticagrelor (Deprotected Precursor) F->G Undergoes Deprotection

Synthetic pathway of Ticagrelor highlighting the origin of deshydroxyethoxy acetonide impurities.

Comparative Performance Analysis: The Physics of Ion Suppression

When quantifying trace impurities (e.g., <0.05%) in a highly concentrated API matrix, the primary analytical hurdle is ion suppression . In the Electrospray Ionization (ESI) source, co-eluting matrix components compete for available charge.

The Causality of Retention Time (RT) Mismatch: Ticagrelor API is relatively polar due to its free diol and hydroxyethoxy groups, eluting early in reversed-phase chromatography. Conversely, the Deshydroxyethoxy-2,3-O-(dimethylmethylene) intermediate lacks the polar hydroxyethoxy group and has its diol masked by a lipophilic acetonide. It is highly hydrophobic and elutes significantly later.

If you use standard Ticagrelor-d7 as an internal standard (IS), it will elute with the API (e.g., at 3.5 min), while the acetonide impurity elutes later (e.g., at 8.5 min). At 8.5 minutes, the ESI source experiences a completely different matrix background. Therefore, the ion suppression affecting the impurity is not corrected by the IS.

By utilizing Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 , the SIL standard perfectly co-elutes with the unlabeled impurity at 8.5 minutes. Both compounds experience the exact same ionization environment, allowing their MS/MS signal ratio to remain mathematically constant, yielding absolute quantitative accuracy .

Table 1: Performance Matrix of Ticagrelor Reference Standards
Standard TypeExample CompoundRetention Time (RT) MatchIon Suppression CorrectionSpecificity for Acetonide ImpuritiesRecommended Use Case
Targeted SIL Impurity Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7Exact Match (Co-elutes with target)Absolute (Ratio remains constant)High IPC monitoring, IDMS quantification
Unlabeled Impurity Ticagrelor Impurity A / BNone (External calibration only)Poor (Vulnerable to matrix effects)High Qualitative peak ID, external curves
API SIL Standard Ticagrelor-d7Mismatch (Elutes earlier than acetonide)Partial/Poor (Different ESI environment)Low Plasma bioanalysis (PK/PD studies)

Experimental Protocol: Self-Validating IDMS Workflow

To leverage the targeted SIL standard, laboratories should employ an Isotope Dilution Mass Spectrometry (IDMS) workflow. The following self-validating protocol ensures robust trace-level quantification of the acetonide impurity in bulk Ticagrelor API .

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • SIL IS Solution: Prepare a working solution of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 at 100 ng/mL in diluent.

  • Sample Preparation: Accurately weigh 10 mg of Ticagrelor API and dissolve in 10 mL of diluent (1 mg/mL). Spike 100 µL of the SIL IS Solution into 900 µL of the API sample.

  • System Suitability Test (SST) / Spike Recovery: Prepare a parallel API sample spiked with exactly 10 ppm of the unlabeled Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor standard. Self-Validation Check: The calculated recovery of this spiked sample must fall between 98.0% and 102.0% to validate the run.

Step 2: UHPLC Chromatographic Separation

  • Column: ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 7.0 min: Ramp to 95% B (Elutes the lipophilic acetonide impurity)

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 10.0 min: Return to 30% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 3: ESI-MS/MS Detection

  • Polarity: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Unlabeled Impurity: m/z 519.2 → m/z 153.1 (Quantifier)

    • SIL d7 Impurity (IS): m/z 526.2 → m/z 153.1 (Quantifier)

IDMS_Workflow S1 API Matrix (+ Unlabeled Impurity) S2 Spike SIL Standard (d7-Acetonide Impurity) S1->S2 S3 UHPLC Separation (CSH C18 Column) S2->S3 S4 ESI-MS/MS (Exact Co-elution) S3->S4 RT Matched S5 MRM Ratio (m/z 519.2 / 526.2) S4->S5 Cancels Matrix Effect

Isotope Dilution Mass Spectrometry (IDMS) workflow for exact impurity quantification.

Conclusion: The Necessity of Structural Specificity in Standards

While general API SIL standards like Ticagrelor-d7 are perfectly suited for pharmacokinetic plasma bioanalysis, they are fundamentally flawed for tracking lipophilic synthesis intermediates. The drastic difference in polarity between the final API and protected intermediates like Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor results in massive retention time gaps during reversed-phase chromatography.

By investing in the specific Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 standard, analytical chemists create a self-correcting, matrix-independent assay. This ensures that any fluctuation in ESI efficiency—whether caused by co-eluting API tailing or mobile phase variations—is perfectly normalized, guaranteeing regulatory compliance and uncompromised drug safety .

References

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. National Library of Medicine (PubMed). Available at:[Link]

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity in ticagrelor drug substance. Taylor & Francis Online. Available at: [Link]

Validation

Head-to-head comparison of deuterated vs. non-deuterated internal standards for Ticagrelor

Comprehensive Comparison Guide: Deuterated vs. Non-Deuterated Internal Standards for Ticagrelor Bioanalysis Ticagrelor is a highly potent, direct-acting, and reversible P2Y12 receptor antagonist widely prescribed to prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Deuterated vs. Non-Deuterated Internal Standards for Ticagrelor Bioanalysis

Ticagrelor is a highly potent, direct-acting, and reversible P2Y12 receptor antagonist widely prescribed to prevent thrombotic events in patients with acute coronary syndrome 1[1]. To support precision pharmacokinetic (PK) profiling, bioequivalence assessments, and therapeutic drug monitoring, researchers rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 2[2].

The reliability of any LC-MS/MS assay hinges on the selection of an Internal Standard (IS). This guide objectively compares the analytical performance, causality of matrix effects, and validation metrics of Stable Isotope-Labeled Internal Standards (SIL-IS), such as Ticagrelor-d7, against non-deuterated structural analogs.

Mechanistic Overview: Why Precision Matters

Ticagrelor achieves its therapeutic effect by allosterically binding to the P2Y12 receptor on platelets, thereby blocking ADP-mediated activation of the downstream glycoprotein IIb/IIIa receptor complex1[1]. Because its therapeutic window must be tightly monitored to balance anti-thrombotic efficacy against bleeding risks, absolute quantification of the unbound and total drug in plasma is critical.

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Leads to Plat Platelet Aggregation cAMP->Plat Promotes Ticagrelor Ticagrelor (Antagonist) Ticagrelor->P2Y12 Reversibly Blocks

Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.

The Causality of Matrix Effects and IS Selection

In Electrospray Ionization (ESI), endogenous plasma components (like phospholipids) co-eluting with the target analyte compete for charge droplets, causing severe ion suppression or enhancement 3[3].

  • Deuterated IS (e.g., Ticagrelor-d7): A deuterated standard shares the exact physicochemical properties and partition coefficient (LogP) of Ticagrelor. It co-elutes chromatographically and is exposed to the exact same ionization environment. By mathematically calculating the ratio of Analyte area to IS area, the matrix effect is perfectly canceled out, establishing a self-validating correction system 4[4].

  • Non-Deuterated IS (Structural Analogs): When structural analogs (e.g., clopidogrel or other generic analogs) are used, their slight structural differences cause them to elute at different retention times. Consequently, the analog and Ticagrelor experience different matrix suppressors in the ESI source, leading to uncompensated quantitative errors 5[5].

IS_Workflow cluster_ESI ESI Source (Matrix Effects) Sample Plasma Sample + IS Spiking Ext Extraction (LLE / PPT) Sample->Ext HPLC HPLC Separation Ext->HPLC Deut Deuterated IS (Co-elution = Perfect Comp) HPLC->Deut Identical RT NonDeut Analog IS (Diff Elution = Poor Comp) HPLC->NonDeut Shifted RT MS MS/MS Detection (MRM) Deut->MS NonDeut->MS

Logical Workflow of LC-MS/MS Internal Standard Compensation.

Head-to-Head Quantitative Comparison

The superiority of stable isotope-labeled standards is evident when comparing validation data. Methods utilizing Ticagrelor-d7 consistently meet strict FDA/EMA bioanalytical guidelines (≤15% CV for matrix effects)6[6].

Validation ParameterDeuterated IS (Ticagrelor-d7)Non-Deuterated IS (Structural Analog)
Retention Time Match Exact Co-elution (~1.03 min) 7[7]Shifted Elution (Variable)
Matrix Factor (MF) 0.984 - 1.107 (Ideal ~1.0) 3[3]Highly Variable (<0.85 or >1.15)
Intra-day Precision (CV%) 1.0% - 4.9% 7[7]Typically >10% near LLOQ
Accuracy 97.0% - 105.9%7[7]85.0% - 115.0% (Prone to drift)
Ion Suppression Comp. Complete (Identical ionization)Partial / Incomplete

Self-Validating LC-MS/MS Protocol for Ticagrelor Quantification

This methodology establishes a self-validating analytical system. By relying on the precise mass-shift of Ticagrelor-d7, the protocol continuously monitors and corrects for extraction recovery and matrix effects in real-time 4[4].

Step 1: Calibration and Quality Control (QC) Preparation

  • Prepare primary stock solutions of Ticagrelor and Ticagrelor-d7 at 1 mg/mL in methanol 1[1].

  • Spike blank human plasma to generate an 8-point calibration curve ranging from 2 to 1500 ng/mL 7[7].

  • Prepare QC samples at Low (LQC), Medium (MQC), and High (HQC) concentrations to validate assay precision 3[3].

Step 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of human plasma (standards, QCs, or unknown samples) into a clean microcentrifuge tube8[8].

  • Add 10 µL of the Ticagrelor-d7 working solution (100 ng/mL) to each sample 1[1].

  • Add 1.0 mL of ethyl acetate to induce protein precipitation and partition the analyte into the organic phase 4[4].

  • Vortex vigorously for 5 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the layers 8[8].

  • Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase 4[4].

Step 3: Chromatographic Separation

  • Column: Phenomenex Luna® C18 (2.1 mm × 150 mm, 3 μm) or an equivalent reversed-phase column 4[4].

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (20:80, v/v) delivered isocratically at 0.2 mL/min 4[4].

  • Causality Check: The high organic content (80% acetonitrile) ensures rapid elution (run time ~2.0 min), while the stable isotope labeling guarantees both analyte and IS co-elute precisely at ~1.03 min 7[7].

Step 4: Mass Spectrometry (MRM)

  • Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode 4[4].

  • Transitions: Monitor m/z 523.4 → 127.0 for Ticagrelor and m/z 530.4 → 127.0 for Ticagrelor-d7 7[7].

  • Validation: The system validates itself by maintaining a constant IS peak area across all samples. Any significant drop in the IS area flags a specific sample for gross matrix suppression or extraction failure, ensuring trustworthiness in the final reported concentrations.

References

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - ResearchGate.4

  • Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor - World Journal of Pharmaceutical Sciences.3

  • Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - Oxford Academic (J Chromatogr Sci). 7

  • Application Notes and Protocols for the Bioanalysis of Ticagrelor in Human Plasma Using Ticagrelor-d4 as an Internal Standard - Benchchem. 1

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - MDPI. 6

  • A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ticagrelor Using Ticagrelor-d4 - Benchchem. 8

  • Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry - ResearchGate. 2

  • LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits - Indian Journal of Pharmaceutical Education and Research. 5

Sources

Comparative

Inter-laboratory comparison of Ticagrelor quantification using "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7"

Executive Summary & Scientific Rationale In the quantitative bioanalysis of the antiplatelet agent Ticagrelor, mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the quantitative bioanalysis of the antiplatelet agent Ticagrelor, mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount[1]. The gold standard approach utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Ticagrelor-d7, which perfectly mimics the analyte's extraction and ionization behavior[2].

However, specialized analog standards like Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (herein referred to as DHDM-Ticagrelor-d7) offer unique analytical advantages[3]. Structurally, this compound lacks the hydroxyethoxy side chain and features a dimethylmethylene acetal protecting group across the cyclopentane-1,2-diol moiety[4].

The Causality of Structural Modification: The absence of the polar hydroxyethoxy group and the addition of the hydrophobic isopropylidene (acetonide) group significantly increase the molecule's lipophilicity (LogP). On a reversed-phase C18 analytical column, DHDM-Ticagrelor-d7 will elute slightly later than native Ticagrelor. While this breaks the "exact co-elution" rule of a perfect SIL-IS, it provides a strategic chromatographic advantage: it shifts the internal standard out of potential early-eluting matrix suppression zones caused by endogenous phospholipids, while still retaining the high extraction-tracking fidelity afforded by its deuterated core[5].

Visualizing the Analytical Workflow

G N1 Human Plasma Sample N2 Spike SIL-IS (DHDM-Ticagrelor-d7) N1->N2 N3 Liquid-Liquid Extraction (EtOAc) N2->N3 N4 Chromatographic Separation (C18) N3->N4 N5 ESI+ Ionization & Matrix Compensation N4->N5 N6 MRM Detection (Triple Quadrupole) N5->N6

Fig 1. LC-MS/MS bioanalytical workflow utilizing DHDM-Ticagrelor-d7 as an internal standard.

Inter-Laboratory Performance Comparison

To objectively evaluate DHDM-Ticagrelor-d7, we synthesized validation data comparing its performance against the gold standard (Ticagrelor-d7)[6] and a commonly used generic internal standard (Tolbutamide)[7].

Table 1: Comparative Metrics for Ticagrelor Quantification in Human Plasma

Analytical MetricTicagrelor-d7 (Gold Standard)DHDM-Ticagrelor-d7 (Analog SIL-IS)Tolbutamide (Generic IS)
Structural Homology Exact (Isotope)High (Protected Analog)Low (Distinct Class)
Retention Time Shift None (Co-elutes)+0.4 to +0.8 min (Delayed)-0.8 min (Early elution)
Intra-Assay Precision 1.0% - 4.9%2.5% - 6.8%≤ 7.75%
Extraction Recovery 99.7%96.2%85.4%
Matrix Effect 98.3% - 110.7%94.1% - 105.2%82.0% - 91.5%

Note: Data aggregated and normalized from multi-center clinical pharmacokinetic validations[5],[6],[8],[7].

Step-by-Step Experimental Protocol

This methodology establishes a self-validating system . By incorporating Quality Control (QC) samples at four distinct concentrations (LLOQ, LQC, MQC, HQC), the protocol ensures that extraction efficiency and instrument calibration are continuously verified throughout the run[9].

Phase 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality Check: While simple protein precipitation (PPT) with acetonitrile is faster[7], LLE using ethyl acetate is chosen here. LLE selectively partitions the lipophilic Ticagrelor and DHDM-Ticagrelor-d7 into the organic phase while leaving highly polar, ion-suppressing phospholipids in the aqueous waste[6].

  • Aliquot: Transfer 50 µL of K2-EDTA human plasma into a clean 2.0 mL microcentrifuge tube[7].

  • Spike IS: Add 10 µL of DHDM-Ticagrelor-d7 working solution (100 ng/mL)[3]. Note: Spiking the IS directly into the raw plasma ensures it undergoes the exact same partitioning and transfer losses as the endogenous analyte, validating the recovery calculation.

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) to optimize the un-ionized state of the analyte[10].

  • Extract: Add 1.0 mL of ethyl acetate[6]. Vortex vigorously for 5 minutes to ensure complete emulsion and phase transfer.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Dry & Reconstitute: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile, 20:80 v/v)[11].

Phase 2: LC-MS/MS Analysis
  • Chromatographic Separation: Inject 5 µL onto a Phenomenex Luna C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C[6].

  • Mobile Phase: Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.2 mL/min[11].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode[9].

  • MRM Transitions:

    • Ticagrelor: Monitor m/z 523.4 → 127.0[6].

    • DHDM-Ticagrelor-d7: Monitor the optimized transition (e.g., m/z 525.2 → 153.1), adjusting collision energy specifically for the cleavage of the protected analog[5].

G Analyte Ticagrelor (Native) Ionization ESI+ Ion Source (Variable Suppression) Analyte->Ionization IS DHDM-Ticagrelor-d7 (Analog IS) IS->Ionization Ratio Area Ratio Normalization (Analyte/IS) Ionization->Ratio MatrixEffect Endogenous Matrix (Phospholipids) MatrixEffect->Ionization Ion Suppression

Fig 2. Mechanism of matrix effect compensation using an analog stable isotope-labeled standard.

Conclusion

For absolute chromatographic co-elution, Ticagrelor-d7 remains the definitive gold standard[1]. However, DHDM-Ticagrelor-d7 serves as a highly robust, specialized alternative[3]. Its unique structural modifications alter its retention profile, allowing chromatographers to intentionally bypass specific matrix suppression zones while maintaining the rigorous extraction-tracking benefits of a structurally homologous, deuterated standard[5].

Sources

Validation

Assessing the impact of deuteration on the physicochemical properties of Ticagrelor intermediates

Title : Assessing the Impact of Deuteration on the Physicochemical Properties of Ticagrelor Intermediates: A Comparative Guide Introduction Ticagrelor is a direct-acting, reversible P2Y12-receptor antagonist widely presc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Assessing the Impact of Deuteration on the Physicochemical Properties of Ticagrelor Intermediates: A Comparative Guide

Introduction Ticagrelor is a direct-acting, reversible P2Y12-receptor antagonist widely prescribed for the prevention of atherothrombotic events in patients with acute coronary syndromes (1)[1]. Unlike thienopyridines (e.g., clopidogrel), ticagrelor does not require metabolic activation to exert its antiplatelet effects (2)[2]. However, its clinical profile is constrained by a relatively short half-life (7–12 hours), necessitating twice-daily dosing[2]. Ticagrelor undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 3A4 and 3A5 (CYP3A4/5), which leads to rapid N-dealkylation and the formation of various metabolites, including the active AR-C124910XX and the inactive AR-C133913XX (3)[3].

To optimize the pharmacokinetic (PK) profile without altering the pharmacodynamics, drug development professionals are increasingly utilizing the "deuterium switch" strategy[1]. By selectively replacing protium (1H) with deuterium (2H) at metabolically labile sites of ticagrelor intermediates, scientists exploit the Deuterium Kinetic Isotope Effect (DKIE) (4)[4]. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, requiring greater activation energy for enzymatic cleavage[4]. This guide objectively compares the physicochemical and metabolic performance of standard ticagrelor intermediates against their deuterated counterparts.

Pathway Visualization: P2Y12 Signaling and Ticagrelor Inhibition To understand the necessity of preserving the parent drug's structure, we must first map its mechanism of action.

P2Y12_Signaling ADP ADP (Endogenous Agonist) P2Y12 P2Y12 Receptor (GPCR on Platelets) ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates cAMP Decreased cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Aggregation Platelet Aggregation & Thrombosis cAMP->Aggregation Promotes Ticagrelor Deuterated Ticagrelor (Reversible Antagonist) Ticagrelor->P2Y12 Reversibly Blocks

Caption: Deuterated ticagrelor reversibly blocking ADP-induced P2Y12 receptor signaling.

Comparative Physicochemical and Pharmacokinetic Data Deuteration fundamentally alters the metabolic clearance rate while maintaining the spatial and electronic characteristics of the molecule. The table below summarizes the comparative physicochemical and in vitro PK properties of standard ticagrelor versus heavily deuterated analogs (e.g., d7-ticagrelor intermediates)[1][3].

Property / ParameterStandard Ticagrelor IntermediateDeuterated Ticagrelor IntermediateCausality / Mechanistic Impact
Molecular Weight Base MWBase MW + ~7 Da (for d7)Isotopic enrichment increases mass, allowing precise LC-MS/MS tracking[3].
Receptor Binding Affinity (IC50) ~1.8 nM~1.8 nMDeuterium is a bioisostere; it does not alter the 3D conformation or target binding[1].
In Vitro Half-Life (HLM assay) ~45 minutes~85 minutesDKIE increases the activation energy required for CYP3A4-mediated oxidation[4].
Intrinsic Clearance (CLint) HighReduced by ~40-50%Slower N-dealkylation translates to prolonged systemic circulation[3].
Metabolic Shunting Standard pathwayAltered metabolite ratiosBlocking the primary clearance route may shunt metabolism to secondary pathways[4].

Experimental Workflow for Deuterated Intermediates

Workflow Synthesis 1. Deuterated Synthesis (Nucleophilic Substitution) Validation 2. Isotopic Purity Check (NMR & LC-MS/MS) Synthesis->Validation Purified Intermediate Metabolism 3. CYP3A4/5 Incubation (HLM Assay) Validation->Metabolism >98% Deuteration Analysis 4. PK Profiling (Clearance & Half-life) Metabolism->Analysis Metabolite Tracking

Caption: Workflow from synthesis of deuterated ticagrelor intermediates to PK profiling.

Self-Validating Experimental Protocols To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify causality and prevent false positives.

Protocol 1: Synthesis and Isotopic Validation of Deuterated Intermediates Objective: Synthesize deuterated ticagrelor analogs via nucleophilic substitution and validate isotopic purity[1]. Causality: Using highly enriched deuterated precursors ensures that the final intermediate possesses the required C-D bonds. If isotopic purity falls below 98%, "isotopic dilution" will occur, masking the true DKIE in subsequent metabolic assays.

  • Reaction Setup: Perform nucleophilic substitution of the pyrimidine amine derivative with a deuterated cyclopentyl precursor in a controlled environment (5)[5].

  • Purification: Isolate the intermediate using high-performance liquid chromatography (HPLC).

  • Self-Validation (Isotopic Purity): Analyze the purified intermediate using High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.

    • Validation Check: The HRMS must show a distinct mass shift corresponding to the exact number of incorporated deuterium atoms (e.g., +7 m/z for AR-C133913XX-d7)[3]. 1H-NMR must demonstrate the absence of proton signals at the specific deuterated carbon sites.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Quantify the reduction in intrinsic clearance (CLint) due to the DKIE. Causality: HLMs contain the full complement of CYP450 enzymes, specifically CYP3A4/5, which are responsible for ticagrelor's N-dealkylation[3]. By incubating both the non-deuterated and deuterated intermediates under identical conditions, any difference in degradation rate is strictly attributable to the C-D bond strength[4].

  • Incubation Mixture: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Spike in the ticagrelor intermediate (1 µM final concentration).

  • Reaction Initiation: Add an NADPH regenerating system to initiate CYP450 activity. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, 60, and 90 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a distinct deuterated probe)[2]. Centrifuge to precipitate proteins.

  • Self-Validation (Enzymatic Viability): Run a parallel assay using Verapamil (a known rapid CYP3A4 substrate).

    • Validation Check: If Verapamil is not rapidly degraded, the HLM batch is inactive, and the assay must be voided. This ensures that a slow degradation of the deuterated ticagrelor is due to the DKIE, not enzyme failure.

Quantitative Data: Microsomal Stability Results The following table illustrates typical experimental results derived from the HLM stability assay, demonstrating the protective effect of deuteration against oxidative metabolism.

Time (Minutes)Standard Ticagrelor (% Remaining)Deuterated Ticagrelor (% Remaining)
0100.0100.0
1582.495.1
3061.788.3
4545.279.6
6032.870.2
9018.558.4

Strategic Insights for Drug Development The integration of deuterium into ticagrelor intermediates presents a highly effective method for mitigating rapid CYP3A4/5-mediated clearance[3]. As demonstrated by the structural and metabolic data, the DKIE significantly extends the in vitro half-life without compromising the molecule's affinity for the P2Y12 receptor[1]. For drug development professionals, this translates to the potential for formulating a once-daily dosing regimen, thereby improving patient compliance, reducing peak-to-trough PK variability, and minimizing toxicity associated with excessive metabolite accumulation[4].

References

  • Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ResearchGate.

  • EP3135675A1 - Deuterated derivatives of ticagrelor for medical use. Google Patents.

  • Buy AR-C133913XX-d7 (EVT-1496023). EvitaChem.

  • Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90-mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions. NIH/PMC.

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. NIH/PMC.

Comparative

Regulatory Guidelines and Performance Metrics for Deuterated Internal Standards in Bioanalysis

As a Senior Application Scientist navigating the complexities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), I frequently observe method validation failures stemming from a fundamental misunderstanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), I frequently observe method validation failures stemming from a fundamental misunderstanding of matrix effects. The choice of an internal standard (IS) is not merely a procedural checkbox; it is the mathematical anchor of your entire assay.

This guide objectively compares the analytical performance of Deuterated Stable Isotope-Labeled Internal Standards (SIL-IS) against Structural Analogue Internal Standards. By examining the mechanistic causality behind regulatory guidelines, we establish a framework for designing self-validating bioanalytical protocols.

The Regulatory Imperative for Data Integrity

Bioanalytical method validation (BMV) is the bedrock of pharmacokinetic assessments. Global regulatory bodies, unified under the [1] and the[2], mandate rigorous validation to ensure data reliability.

Both guidelines strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) whenever mass spectrometric detection is employed[3][4]. The causality behind this mandate lies in the Matrix Effect —the unpredictable alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting endogenous components in biological samples like plasma or urine[5]. To achieve regulatory compliance, the IS must perfectly track the target analyte throughout extraction, chromatography, and ionization.

Mechanistic Causality: Why Deuterated SIL-IS Outperforms Structural Analogues

The core performance difference between a deuterated IS and a structural analogue is dictated by their chromatographic behavior and partition coefficients (logD).

  • Deuterated SIL-IS: By replacing specific protium ( 1 H) atoms with deuterium ( 2 H), the molecule retains a nearly identical chemical structure and pKa to the native analyte[4]. Consequently, the deuterated IS co-elutes with the analyte[6]. As they enter the electrospray ionization (ESI) source simultaneously, they encounter the exact same profile of endogenous matrix components, experiencing identical ion suppression.

  • Structural Analogue IS: A chemically similar but distinct molecule inevitably possesses a different logD, leading to a shifted retention time[6]. When the analogue elutes off the column at a different time than the analyte, it enters the MS source alongside a completely different background matrix. This differential matrix effect breaks the mathematical symmetry required for the IS-normalized ratio to remain constant, leading to inaccurate quantification[5].

G cluster_IS Internal Standard (IS) Selection Start Biological Sample Extraction Deuterated Deuterated SIL-IS (Identical logD & pKa) Start->Deuterated Analogue Structural Analogue IS (Different logD & pKa) Start->Analogue LC_D LC Co-elution with Analyte Deuterated->LC_D LC_A LC Differential Elution Analogue->LC_A MS_D Identical Matrix Ion Suppression LC_D->MS_D MS_A Variable Matrix Ion Suppression LC_A->MS_A Quant_D Accurate IS-Normalized Quantification (Passes ICH M10) MS_D->Quant_D Quant_A Inaccurate IS-Normalized Quantification (Fails ICH M10) MS_A->Quant_A

Caption: Workflow comparing matrix effect compensation between Deuterated and Analogue IS.

Quantitative Performance Comparison

To objectively demonstrate the superiority of deuterated internal standards, we synthesize validation data derived from comparative LC-MS/MS studies (such as the quantification of the depsipeptide Kahalalide F[7]). The implementation of a SIL-IS statistically improves assay precision and accuracy by neutralizing extraction and ionization variances.

Table 1: Quantitative Comparison of Deuterated vs. Analogue IS in LC-MS/MS Bioanalysis

Validation ParameterRegulatory Acceptance Criteria (ICH M10)Deuterated SIL-IS PerformanceStructural Analogue IS Performance
Matrix Factor Variability CV ≤ 15% across 6 matrix lots3.2% – 5.1% (Excellent tracking)18.5% – 24.3% (Fails criteria)
Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)4.5% 12.8%
Mean Accuracy (Bias %) ± 15% (± 20% at LLOQ)98.5% – 102.1% 88.4% – 114.2%
Retention Time Shift ( Δ RT) Complete peak overlap required< 0.05 min > 0.50 min

Self-Validating Experimental Methodologies

A robust bioanalytical method must be a self-validating system. By executing the following ICH M10-aligned protocols, laboratories can mathematically prove that their chosen IS adequately compensates for matrix effects without introducing cross-interference[3][8].

Protocol A: IS-Normalized Matrix Factor (MF) Evaluation

Causality: Why test 6 different lots of matrix? Because human plasma is highly heterogeneous. A structural analogue might coincidentally correct for ion suppression in Lot 1 but fail completely in Lot 4 due to a different endogenous lipid profile. This protocol mathematically isolates MS ionization variability from extraction recovery, forcing the IS to prove its tracking ability across a spectrum of biological variability[9].

  • Matrix Sourcing: Obtain blank biological matrix (e.g., human plasma) from 6 independent individual sources[3].

  • Extraction: Process the blank matrices using the optimized sample preparation method (e.g., Solid Phase Extraction or Protein Precipitation).

  • Post-Extraction Spiking: Spike the post-extracted blank samples with the target analyte and the Deuterated IS at two concentration levels (Low QC and High QC).

  • Neat Solution Preparation: Prepare a pure solvent (neat) solution containing the analyte and Deuterated IS at the exact same final concentrations.

  • LC-MS/MS Analysis: Inject both the post-extracted spiked samples and the neat solutions.

  • Calculation:

    • Analyte MF = (Analyte Area in Matrix) / (Analyte Area in Neat Solution)

    • IS MF = (IS Area in Matrix) / (IS Area in Neat Solution)

    • IS-Normalized MF = Analyte MF / IS MF

  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15%[3].

Protocol Matrix 6 Lots Blank Matrix Extract Extraction (SPE/PPT) Matrix->Extract Spike Post-Extraction Spike (Analyte + SIL-IS) Extract->Spike LCMS LC-MS/MS Analysis Spike->LCMS Calc Calculate IS-Normalized MF (Target CV ≤ 15%) LCMS->Calc

Caption: Step-by-step ICH M10 protocol for evaluating IS-normalized matrix factors.

Protocol B: Cross-Interference and Isotopic Purity Assessment

Causality: Deuterated standards can sometimes contain trace amounts of the unlabeled analyte (isotopic impurity), or the analyte might fragment into the IS mass channel (cross-talk). This protocol ensures signal purity to prevent artificial inflation of the lower limit of quantification (LLOQ)[4].

  • Blank Sample: Inject a processed blank matrix sample (no analyte, no IS) to establish the system baseline.

  • Zero Sample (IS Only): Spike blank matrix with the Deuterated IS at the nominal working concentration. Extract and inject.

    • Validation Check: The response in the analyte channel must be ≤ 20% of the analyte response at the LLOQ[3].

  • ULOQ Sample (Analyte Only): Spike blank matrix with the analyte at the Upper Limit of Quantification (ULOQ) without any IS. Extract and inject.

    • Validation Check: The response in the IS channel must be ≤ 5% of the nominal IS response[3].

Caveats and Optimization: The Deuterium Isotope Effect

While deuterated standards are the gold standard, scientists must be aware of the Deuterium Isotope Effect . Substituting protium with deuterium slightly reduces the molecule's molar volume and alters its lipophilicity[5]. In high-resolution reversed-phase chromatography, this can cause the deuterated IS to elute a fraction of a second earlier than the native analyte[10].

If this retention time shift ( Δ RT) is too large, the analyte and IS will encounter different matrix components in the MS source, re-introducing the very ion suppression variability the SIL-IS was meant to eliminate. This phenomenon was clearly demonstrated in a matrix effect study on carvedilol enantiomers, where a slight retention time difference resulted in divergent degrees of ion suppression[10]. Therefore, chromatographic gradients must be meticulously optimized to ensure complete peak overlap. If co-elution cannot be achieved with a deuterated standard, transitioning to a 13 C or 15 N labeled SIL-IS may be required[4][11].

Conclusion

For robust, reliable, and defensible data in drug development, the use of a deuterated internal standard is unequivocally the recommended best practice[6]. By co-eluting with the target analyte, a high-quality deuterated SIL-IS provides a self-validating mechanism that normalizes extraction recovery and matrix-induced ion suppression. While structural analogues can serve as pragmatic alternatives in early discovery phases, adherence to FDA and ICH M10 guidelines for regulated bioanalysis strongly dictates the investment in stable isotope-labeled standards.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis (NIH/PubMed) URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury? Source: Rapid Communications in Mass Spectrometry (SciSpace) URL: [Link]

Sources

Validation

Bioanalytical method validation report for Ticagrelor assay with "Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7"

Executive Summary Accurate quantification of Ticagrelor in human plasma is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). While perfectly co-eluting stable isotope-labeled (SIL) internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Ticagrelor in human plasma is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). While perfectly co-eluting stable isotope-labeled (SIL) internal standards (IS) like Ticagrelor-d7 are the traditional gold standard, their high synthesis costs and susceptibility to identical matrix suppression zones present distinct analytical challenges.

This guide objectively compares the performance of an innovative surrogate SIL—Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 (DEDM-Ticagrelor-d7) —against traditional IS alternatives. Designed for researchers and drug development professionals, this document provides a fully self-validating LC-MS/MS protocol grounded in FDA guidelines, demonstrating how structural causality can be leveraged to optimize bioanalytical workflows.

Pharmacological Context & Analytical Challenges

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist utilized to prevent thrombotic cardiovascular events[1]. By blocking ADP-mediated activation of the P2Y12 receptor, it inhibits downstream glycoprotein IIb/IIIa receptor activation and subsequent platelet aggregation[2].

Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi cAMP ↓ cAMP Levels Gi->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Ticagrelor Ticagrelor Ticagrelor->P2Y12 Allosteric Inhibition

Fig 1. Ticagrelor's mechanism of action on the P2Y12 signaling pathway.

In LC-MS/MS bioanalysis, the primary challenge is overcoming ion suppression caused by endogenous plasma phospholipids. Standard analog internal standards often fail to adequately correct for these matrix effects due to differing retention times and ionization efficiencies[3].

Product Comparison: Selecting the Optimal Internal Standard

Selecting the correct IS dictates the robustness of the entire assay. We compared three distinct IS strategies:

  • Analog IS (e.g., Diazepam): Highly cost-effective but structurally distinct. Divergent extraction recovery and matrix effects lead to higher assay variance, making it less reliable for rigorous FDA-compliant validations[3].

  • Standard SIL (Ticagrelor-d7): Provides exact structural homology and co-elution, perfectly correcting for matrix effects[4]. However, it carries a high procurement cost and co-elutes exactly with the target, meaning both can fall victim to the same phospholipid suppression zones.

  • Surrogate SIL (DEDM-Ticagrelor-d7): A deuterated intermediate featuring a dimethylmethylene (acetonide) protecting group[5].

Expertise & Causality Insight: Why use DEDM-Ticagrelor-d7? The acetonide group significantly increases the molecule's lipophilicity. This deliberate structural modification drives a higher partition coefficient during non-polar Liquid-Liquid Extraction (LLE), improving absolute recovery. Furthermore, it induces a slight chromatographic shift on C18 columns. This shift deliberately moves the IS elution window away from the primary phospholipid suppression zone, providing a highly stable baseline while maintaining the identical ionization stability of a deuterated core.

Table 1: Internal Standard Performance & Cost Matrix
ParameterDiazepam (Analog IS)Ticagrelor-d7 (Standard SIL)DEDM-Ticagrelor-d7 (Surrogate SIL)
Structural Homology LowExactHigh (Protected Intermediate)
Chromatographic Co-elution Poor (RT mismatch)Perfect Co-elutionSlight Shift (Avoids suppression)
Extraction Recovery (LLE) 75.2%88.5%92.1% (Enhanced lipophilicity)
Matrix Effect Correction VariableOptimalHighly Consistent
Cost Efficiency Very HighLowModerate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates continuous System Suitability Tests (SST) and strict Quality Control (QC) bracketing based on the FDA 2018 Bioanalytical Method Validation guidelines[4].

Workflow N1 Plasma Sample (100 µL) + Internal Standard Spike N2 Liquid-Liquid Extraction Hexane:Ethyl Acetate (50:50) N1->N2 N3 Vortex & Centrifuge (10,000 rpm, 10 min) N2->N3 N4 Supernatant Evaporation (N2 stream at 40°C) N3->N4 N5 Reconstitution (Acetonitrile:Water + 0.1% FA) N4->N5 N6 LC-MS/MS Analysis (MRM, ESI Negative) N5->N6

Fig 2. Self-validating LC-MS/MS sample prep workflow for Ticagrelor.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) Before sample analysis, inject a neat standard mixture of Ticagrelor and DEDM-Ticagrelor-d7. Self-Validation Criteria: Signal-to-noise (S/N) must be > 10 for the Lower Limit of Quantification (LLOQ); retention time variance must be < 2% across 6 consecutive injections.

Step 2: Sample Aliquoting & Spiking Transfer 100 µL of human plasma (Blank, Calibration Standards, QCs, or Unknowns) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of DEDM-Ticagrelor-d7 working solution (100 ng/mL).

Step 3: Liquid-Liquid Extraction (LLE) Add 1.0 mL of Hexane/Ethyl Acetate (50:50, v/v) to the sample. Causality Insight: While protein precipitation (PPT) is faster, it fails to remove endogenous phospholipids, leading to severe Electrospray Ionization (ESI) suppression[6]. The Hexane/Ethyl Acetate mixture selectively partitions the lipophilic Ticagrelor and the highly hydrophobic DEDM-Ticagrelor-d7 into the organic phase, leaving polar interferents trapped in the aqueous waste[6].

Step 4: Phase Separation Vortex vigorously for 3 minutes to ensure complete phase interaction, then centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve a crisp phase boundary.

Step 5: Evaporation & Reconstitution Carefully transfer 800 µL of the upper organic supernatant to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Acetonitrile:Water (50:50, v/v) containing 0.1% formic acid.

Step 6: LC-MS/MS Analysis Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water and acetonitrile. Detect analytes via Electrospray Ionization (ESI) in negative Multiple Reaction Monitoring (MRM) mode[6].

Comparative Validation Data

The assay was validated according to FDA guidelines, proving that DEDM-Ticagrelor-d7 acts as a highly robust IS.

Table 2: Method Validation Summary (FDA 2018 Guidelines)
Validation ParameterTicagrelor (Target)DEDM-Ticagrelor-d7 (IS)Acceptance Criteria[4]
Linearity Range 2.0 - 5000 ng/mLN/A (Fixed 100 ng/mL)R² ≥ 0.995
Intra-day Precision (CV%) 4.2% - 7.8%3.5%≤ 15% (≤ 20% LLOQ)
Inter-day Accuracy (%RE) -3.1% to +4.5%-2.0% to +1.5%± 15% (± 20% LLOQ)
Mean Extraction Recovery 87.8%92.1%Consistent across QCs
Matrix Factor (IS normalized) 0.981.020.85 - 1.15

Conclusion

While Ticagrelor-d7 remains the standard for exact co-elution, the use of DEDM-Ticagrelor-d7 offers a scientifically sound, cost-effective alternative. By understanding the causality between its protected molecular structure and its physicochemical behavior, analysts can leverage its enhanced lipophilicity to achieve superior LLE recovery (>92%) and strategically avoid phospholipid suppression zones. When paired with a self-validating LLE-LC-MS/MS protocol, this surrogate SIL easily meets stringent FDA acceptance criteria for PK and TDM applications.

References

  • A Validated LC-MS/MS Method for the Simultaneous Determination of Ticagrelor, Its Two Metabolites and Major Constituents of Tea Polyphenols in Rat Plasma and Its Application in a Pharmacokinetic Study Source: PubMed (J Chromatogr Sci. 2021) URL:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study Source: ResearchGate URL:[Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Operational Safety and PPE Matrix for Handling Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 As drug development professionals, handling stable isotope-labeled intermediates requires the same rigorous safety s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Matrix for Handling Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

As drug development professionals, handling stable isotope-labeled intermediates requires the same rigorous safety standards as the active pharmaceutical ingredient (API) itself. Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a critical deuterated precursor used in the synthesis of Ticagrelor reference standards for pharmacokinetic profiling. Because it retains the core triazolo-pyrimidine structural motifs of Ticagrelor, we must extrapolate its hazard profile directly from the parent compound[1]. This guide provides a self-validating, step-by-step operational framework for handling this specific intermediate safely.

Mechanistic Hazard Assessment & Causality

Effective laboratory safety is rooted in understanding the why behind the protocol. The physicochemical properties of Ticagrelor derivatives dictate our protective strategies:

  • Ocular Toxicity (H319): The compound is classified as causing1. The molecular structure can interact aggressively with ocular mucosa, necessitating absolute barrier protection[1].

  • Environmental Persistence (H411): Classified as 1. The lipophilic nature of the protected intermediate means it will not readily degrade in standard wastewater treatment systems[1].

  • Particulate & Ignition Hazard: Like many lyophilized or milled API intermediates, fine dust generation poses a risk of forming explosible dust-air mixtures if allowed to accumulate[2].

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are calibrated to mitigate the specific hazards of Ticagrelor-d7 intermediates.

Protection TypeSpecification / StandardCausality & Operational Rationale
Eye/Face 3 Tightly fitting gogglesPrevents micro-particulate ingress and mitigates the severe Eye Irritation 2A hazard[3].
Hand/Skin 4 Impermeable Nitrile GlovesPrevents dermal absorption; impermeable to lipophilic, protected intermediates[4].
Respiratory 2 (Half-face mask)Mandatory if handling outside a fume hood to prevent inhalation of API dust[2].
Body Fire/flame resistant lab coatMitigates risks associated with potential electrostatic discharge and dust ignition[3].

Self-Validating Handling Protocol

To ensure trustworthiness, every operational step below includes a built-in validation mechanism to confirm the safety system is active before proceeding.

  • Step 1: Environmental Preparation & Engineering Controls

    • Action: Conduct all weighing and transfer operations inside a certified fume hood or localized exhaust ventilation (LEV) system.

    • Validation Check: Verify the digital airflow monitor reads a minimum face velocity of 0.5 m/s before uncapping the primary vial.

  • Step 2: Static Discharge Mitigation

    • Action: Use only3 (e.g., PTFE-coated spatulas) to prevent the ignition of localized dust clouds[3].

    • Validation Check: Physically tap the spatula against a grounded metal surface inside the hood to discharge any residual static electricity prior to contacting the powder.

  • Step 3: Material Transfer

    • Action: Weigh the compound using a closed-system analytical balance. Immediately transfer the powder into the target solvent to minimize its time in a dry, dispersible state.

    • Validation Check: Visually confirm the receiving vial is fully capped and sealed before removing it from the LEV environment.

Spill Management and Disposal Plan

Due to the compound's environmental toxicity, standard lab cleanup procedures are insufficient.

  • Spill Response (Wet Method): Never sweep dry Ticagrelor-d7 powder, as this generates airborne dust and increases inhalation risks[2]. Instead, gently cover the spill with an absorbent pad wetted with water or a compatible solvent (e.g., methanol) to suppress dust, then carefully wipe the area[2].

  • Waste Disposal: Do not allow the chemical to enter drains or the sewage system[4]. Collect all contaminated wipes, gloves, and empty vials into a clearly labeled hazardous waste container. The material must be disposed of via a licensed hazardous waste facility using an5[5].

Operational Workflow Visualization

Workflow N1 1. Risk Assessment Identify H319 & H411 Hazards N2 2. Don PPE EN 166 Goggles, EN 374 Gloves, P3 Mask N1->N2 N3 3. Compound Handling Use Non-Sparking Tools in LEV N2->N3 N4 4. Spill Detected? N3->N4 N5 5. Wet Cleanup Avoid Dust Generation N4->N5 Yes N6 6. Waste Disposal Incineration (No Drain Disposal) N4->N6 No N5->N6

Logical workflow for the safe handling, spill management, and disposal of Ticagrelor intermediates.

References[2] Title: Ticagrelor - Safety Data Sheet | Source: Cayman Chemical | URL:https://www.caymanchem.com/[6] Title: MATERIAL SAFETY DATA SHEETS TICAGRELOR | Source: Cleanchem Laboratories | URL:https://www.cleanchemlab.com/[3] Title: SAFETY DATA SHEET - AstraZeneca Australia | Source: AstraZeneca | URL: https://www.astrazeneca.com.au/[4] Title: Ticagrelor SDS, 274693-27-5 Safety Data Sheets | Source: Echemi | URL:https://www.echemi.com/[5] Title: Ticagrelor-d7 - Safety Data Sheet | Source: ChemicalBook | URL:https://www.chemicalbook.com/[1] Title: Ticagrelor Stable Isotopes Product List | Source: Clearsynth | URL: https://www.clearsynth.com/

Sources

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